SRC-1 NR box peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C79H136N26O21 |
|---|---|
Molecular Weight |
1786.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C79H136N26O21/c1-12-43(10)62(104-69(117)48(17-13-14-26-80)94-73(121)57(33-45-35-87-37-91-45)101-66(114)49(18-15-27-89-78(83)84)93-67(115)52(21-24-60(108)109)97-76(124)63(44(11)106)105-64(112)47(81)29-39(2)3)75(123)103-56(32-42(8)9)72(120)102-58(34-46-36-88-38-92-46)74(122)95-50(19-16-28-90-79(85)86)65(113)99-55(31-41(6)7)71(119)100-54(30-40(4)5)70(118)96-51(20-23-59(82)107)68(116)98-53(77(125)126)22-25-61(110)111/h35-44,47-58,62-63,106H,12-34,80-81H2,1-11H3,(H2,82,107)(H,87,91)(H,88,92)(H,93,115)(H,94,121)(H,95,122)(H,96,118)(H,97,124)(H,98,116)(H,99,113)(H,100,119)(H,101,114)(H,102,120)(H,103,123)(H,104,117)(H,105,112)(H,108,109)(H,110,111)(H,125,126)(H4,83,84,89)(H4,85,86,90)/t43-,44+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-,63-/m0/s1 |
InChI Key |
PJETYFQZIQXGOW-LFQYQJMTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
The Function of the SRC-1 NR Box Peptide: A Technical Guide
Abstract
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a seminal member of the p160 family of transcriptional coactivators.[1][2] It plays a pivotal role in modulating the transcriptional activity of nuclear receptors (NRs) in response to steroid hormones and other lipophilic signals.[3][4][5] Central to its function is the Nuclear Receptor (NR) box, a short peptide motif characterized by a conserved LXXLL sequence, which acts as the primary interface for direct, ligand-dependent interaction with NRs.[6][7][8][9] This technical guide provides an in-depth examination of the SRC-1 NR box peptide, detailing its structure, mechanism of action, binding specificity, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, molecular biology, and oncology.
SRC-1: Domain Architecture and the NR Interaction Domain
SRC-1 is a large, multi-domain protein that integrates signals to orchestrate gene expression.[1] Its structure allows it to function as a scaffold, binding to nuclear receptors and recruiting a cascade of secondary coactivators to the transcriptional machinery. The key functional domains of SRC-1 are:
-
N-Terminal bHLH-PAS Domain: A basic helix-loop-helix Per-ARNT-Sim domain involved in protein-protein interactions and potentially dimerization.
-
NR Interaction Domain (NRID): A central region that contains three canonical NR boxes (LXXLL motifs), which are essential for binding to nuclear receptors.[1][7][8][10][11] An isoform of SRC-1 also contains a fourth NR box at its C-terminus.[8]
-
Activation Domains (AD): The C-terminal region contains two activation domains, AD1 and AD2.
The modular nature of SRC-1, with its distinct domains for NR binding and secondary coactivator recruitment, positions it as a critical intermediary in nuclear receptor signaling.
Core Function of the NR Box Peptide
The primary and most critical function of the this compound is to mediate the physical, ligand-dependent interaction with the activation function 2 (AF-2) domain of nuclear receptors.[8][13] The LXXLL motif forms an amphipathic α-helix that docks into a hydrophobic cleft on the NR's ligand-binding domain (LBD), which is formed only after the receptor binds its cognate ligand.[14]
While the LXXLL core is essential for binding, the residues flanking this motif are crucial determinants of binding affinity and specificity for different nuclear receptors.[6][9][11] For instance, studies on the SRC-1 homolog GRIP1 have shown that mutations in NR Box II more significantly impact interactions with the estrogen receptor, whereas NR Box III mutations have a greater effect on interactions with androgen and glucocorticoid receptors.[8][10] This suggests that different NR boxes within SRC-1 may have distinct preferences, contributing to the specificity of hormonal responses.[8]
Mechanism of Transcriptional Coactivation
The binding of the SRC-1 NR box to a nuclear receptor initiates a highly orchestrated, multi-step process that culminates in the activation of target gene transcription.
-
Ligand Binding and NR Activation: A steroid hormone or other ligand binds to the LBD of its corresponding nuclear receptor.
-
Conformational Change and SRC-1 Recruitment: This binding induces a conformational change in the NR, exposing the AF-2 binding surface. An this compound then docks onto this surface, recruiting the entire SRC-1 coactivator protein to the NR, which is bound to a specific DNA sequence known as a Hormone Response Element (HRE).[1][7]
-
Coactivator Complex Assembly: Once tethered to the promoter region, SRC-1 acts as a scaffold. Through its AD1 and AD2 domains, it recruits a large complex of secondary coactivators.[1][7] This includes:
-
Chromatin Remodeling and Transcription: The enzymatic activities of the recruited coactivator complex lead to chromatin remodeling. Histone acetylation neutralizes the positive charge of lysine residues, weakening their interaction with DNA and creating a more open chromatin structure. This "relaxed" state allows the general transcription machinery (e.g., RNA Polymerase II) to access the gene promoter.
-
Transcriptional Activation: The assembled complex bridges the hormone-activated NR with the basal transcription apparatus, stabilizing its assembly and activating the transcription of the target gene.[7]
Quantitative Analysis of SRC-1 NR Box Interactions
Quantitative measurements of the binding affinity between NR box peptides and nuclear receptors are essential for understanding the potency and specificity of these interactions. These data are often presented as dissociation constants (Kd) or IC50 values from competition assays.
| Peptide Sequence | Receptor | Ligand | Assay Type | Reported Value (IC50) | Reference |
| LTERHKILHRLLQE (14-aa SRC-1 NR Box II) | ERα | Estradiol (E2) | Competition Assay | 1-4 µM | [11] |
| LTERHKILHRLLQE (14-aa SRC-1 NR Box II) | ERβ | Estradiol (E2) | Competition Assay | 1-4 µM | [11] |
Note: It has been observed that NR box peptides with additional carboxy-terminal residues can display significantly higher (up to 10-fold) affinity, indicating that residues outside the core 14-amino acid sequence contribute to binding stability.[11]
Key Experimental Protocols
The function of the SRC-1 NR box has been elucidated through a variety of in vitro and in vivo techniques. Below are protocols for key methodologies.
Yeast Two-Hybrid (Y2H) Assay for Interaction Mapping
This technique is used to identify and map protein-protein interactions. It was instrumental in the initial discovery of SRC-1's interaction with the progesterone receptor.[1]
-
Principle: The assay splits the GAL4 transcription factor into a DNA-binding domain (BD) and an activation domain (AD). The BD is fused to a "bait" protein (e.g., an NR LBD), and the AD is fused to a "prey" protein (e.g., an SRC-1 fragment containing an NR box). If bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., LacZ or HIS3).
-
Methodology:
-
Vector Construction: Clone the NR LBD into a pGBK vector (or equivalent) to create a GAL4-BD fusion. Clone the this compound sequence into a pGAD vector (or equivalent) to create a GAL4-AD fusion.
-
Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with both the bait and prey plasmids.
-
Selection: Plate the transformed yeast on synthetic defined (SD) dropout media. Growth on media lacking leucine and tryptophan (-Leu/-Trp) confirms the presence of both plasmids. Growth on high-stringency media lacking histidine (-His) indicates a positive interaction.
-
Reporter Assay: Confirm positive interactions using a quantitative β-galactosidase (LacZ) filter lift or liquid assay. A blue color in the presence of X-gal indicates a positive interaction.
-
Glutathione S-Transferase (GST) Pull-Down Assay
This is a common in vitro method to confirm a direct protein-protein interaction.
-
Principle: A "bait" protein is expressed as a fusion with GST and immobilized on glutathione-agarose beads. A "prey" protein (e.g., SRC-1 NR box) is then incubated with these beads. If the proteins interact, the prey will be "pulled down" with the bait and can be detected by Western blotting.
-
Methodology:
-
Protein Expression: Express and purify a GST-NR-LBD fusion protein from E. coli. Express and radiolabel the SRC-1 fragment containing the NR box peptide using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate with [³⁵S]-methionine).
-
Binding Reaction: Immobilize the GST-NR-LBD on glutathione-sepharose beads. Add the radiolabeled SRC-1 fragment and incubate (typically 1-4 hours at 4°C) in a suitable binding buffer. Include the relevant ligand (hormone) in the buffer.
-
Washing: Pellet the beads by centrifugation and wash several times with binding buffer to remove non-specific interactors.
-
Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the proteins by SDS-PAGE and detect the radiolabeled SRC-1 fragment by autoradiography. A band corresponding to the SRC-1 fragment in the elution lane confirms a direct interaction.
-
In Vitro Transcription Assay on Chromatin Templates
This assay assesses the functional consequence of the SRC-1/NR interaction on gene transcription in a controlled, cell-free environment.
-
Principle: A DNA template containing an HRE upstream of a reporter gene is assembled into chromatin using histone octamers. Purified PR, SRC-1, and nuclear extract (as a source of general transcription factors) are added. Transcription is measured by quantifying the amount of RNA produced.
-
Methodology:
-
Template Preparation: Construct a plasmid containing multiple copies of a progesterone response element (PRE) upstream of a promoter (e.g., E4) and a reporter gene.
-
Chromatin Assembly: Assemble the plasmid into chromatin in vitro using purified core histones and a chromatin assembly extract (e.g., from Drosophila embryos).
-
Transcription Reaction: Set up a reaction containing the chromatin template, purified progesterone receptor (PR), purified full-length SRC-1 protein, a HeLa cell nuclear extract, and ribonucleotides (including [α-³²P]UTP for labeling).
-
Hormone Treatment: Initiate the reaction by adding the PR ligand (e.g., R5020) or ethanol as a vehicle control. Incubate for 1 hour at 30°C to allow transcription to occur.
-
RNA Analysis: Purify the RNA from the reaction and analyze the transcript size and quantity using denaturing gel electrophoresis and autoradiography. An increase in the specific transcript in the presence of both hormone and SRC-1 demonstrates the coactivation function.[3]
-
Conclusion and Therapeutic Relevance
The this compound is not merely a structural component but the functional linchpin that initiates the entire cascade of transcriptional coactivation by SRC-1. Its ability to specifically recognize and bind to ligand-activated nuclear receptors is the committed step in the expression of a vast array of hormone-responsive genes. The specificity encoded by the residues flanking the core LXXLL motif allows for a nuanced regulation of different nuclear receptor pathways.
Given the overexpression and hyperactivity of SRC-1 and nuclear receptors in various cancers (e.g., breast, prostate, and endometrial), the interaction interface between the NR box and the nuclear receptor LBD represents a compelling target for therapeutic intervention. The development of small molecules or peptidomimetics that disrupt this specific protein-protein interaction could provide a novel strategy for antagonizing hormone-driven cancer progression.
References
- 1. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear receptor coactivator 1 - Wikipedia [en.wikipedia.org]
- 3. Steroid receptor coactivator-1 (SRC-1) enhances ligand-dependent and receptor-dependent cell-free transcription of chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid receptor coactivator-1: The central intermediator linking multiple signals and functions in the brain and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation of steroid receptor coactivator-1 (SRC-1) in glucocorticoid action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General and specific determinants of the selective interactions between SRC-1 NR box-2 and target nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear receptor-binding sites of coactivators glucocorticoid receptor interacting protein 1 (GRIP1) and steroid receptor coactivator 1 (SRC-1): multiple motifs with different binding specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of the Steroid Receptor Coactivator 1 (SRC1)-CREB Binding Protein Interaction Interface and Its Importance for the Function of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SRC-1 and GRIP1 Coactivate Transcription with Hepatocyte Nuclear Factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The LXXLL Motif: A Linchpin in SRC-1 Coactivator Function and Nuclear Receptor Signaling
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The steroid receptor coactivator-1 (SRC-1), a member of the p160 family of transcriptional coactivators, plays a pivotal role in mediating the transcriptional activity of nuclear receptors (NRs). NRs are a large family of ligand-inducible transcription factors that regulate a vast array of physiological processes, including metabolism, development, and reproduction. The interaction between NRs and their coactivators is a critical control point in gene regulation, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. At the heart of this interaction lies a short, conserved amino acid sequence within SRC-1 known as the "LXXLL motif," where 'L' represents leucine and 'X' can be any amino acid. This technical guide provides a comprehensive overview of the role of the LXXLL motif in the SRC-1 nuclear receptor (NR) box peptide, detailing its structural significance, the quantitative aspects of its interactions, and the experimental methodologies used to investigate its function.
The Structural and Functional Importance of the LXXLL Motif
The LXXLL motif, also referred to as the NR box, is a signature sequence necessary and sufficient for the direct, ligand-dependent interaction between SRC-1 and the ligand-binding domain (LBD) of nuclear receptors.[1][2] Upon agonist binding, the NR LBD undergoes a conformational change, creating a hydrophobic groove on its surface. The LXXLL motif, which adopts an α-helical conformation, docks into this groove, mediating the recruitment of the SRC-1 coactivator complex to the target gene promoter.[3] This recruitment is a crucial step in the initiation of downstream transcriptional events, including chromatin remodeling and the assembly of the basal transcription machinery.
SRC-1 contains multiple LXXLL motifs within its central region, and these motifs can exhibit differential binding preferences for various nuclear receptors.[4][5] This specificity is not solely determined by the core LXXLL sequence but is also influenced by the amino acids flanking this motif.[2] These flanking residues can make additional contacts with the NR LBD, thereby modulating the affinity and selectivity of the interaction.[4][5]
Mutations within the LXXLL motif, particularly the substitution of the conserved leucine residues with alanine (LXXAA), have been shown to abolish or significantly reduce the interaction between SRC-1 and nuclear receptors.[6][7] This loss of interaction directly translates to a decrease in the coactivator's ability to enhance NR-mediated gene transcription, highlighting the indispensable role of this motif in SRC-1 function.
Quantitative Analysis of SRC-1 LXXLL Motif Interactions
The binding affinity between the SRC-1 NR box peptides and various nuclear receptors has been quantified using several biophysical techniques. This data is crucial for understanding the precise molecular interactions and for the development of targeted therapeutics.
| Coactivator Motif | Nuclear Receptor | Ligand | Binding Affinity (Kd/IC50) | Experimental Method | Reference |
| SRC-1 (unspecified NR box) | Estrogen Receptor α (ERα) HBD | Estradiol | 30 nM (Kd) | Fluorescence-based assay | [6] |
| SRC3-1 (LXXLL) | Androgen Receptor (AR) | Dihydrotestosterone (DHT) | ~7 µM (IC50) | TR-FRET | [8] |
| SRC3-2 (LXXLL) | Androgen Receptor (AR) | Dihydrotestosterone (DHT) | >10 mM (IC50) | TR-FRET | [8] |
| SRC3-3 (LXXLL) | Androgen Receptor (AR) | Dihydrotestosterone (DHT) | ~1.5 mM (IC50) | TR-FRET | [8] |
| SRC3 fragment (all 3 LXXLL motifs) | Androgen Receptor (AR) | Dihydrotestosterone (DHT) | ~14 nM (IC50) | TR-FRET | [8] |
| SRC-1a (wild-type) | Estrogen Receptor (ER) LBD | Estradiol | Binding observed | GST Pull-down | [6] |
| SRC-1a (LXXLL motifs mutated) | Estrogen Receptor (ER) LBD | Estradiol | No binding observed | GST Pull-down | [6] |
Signaling Pathway and Experimental Visualizations
To visually represent the critical role of the LXXLL motif, the following diagrams illustrate the nuclear receptor signaling pathway, a typical experimental workflow to study this interaction, and the logical flow of its function.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Dissection of the LXXLL Nuclear Receptor-Coactivator Interaction Motif Using Combinatorial Peptide Libraries: Discovery of Peptide Antagonists of Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants of coactivator LXXLL motif specificity in nuclear receptor transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of coactivator LXXLL motif specificity in nuclear receptor transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear Receptor Coactivator SRC-1 Interacts With the Q-Rich Subdomain of the AhR and Modulates its Transactivation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of SRC3/AIB1 as a Preferred Coactivator for Hormone-activated Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
A Technical Guide to the Function of Steroid Receptor Coactivator-1 (SRC-1)
Abstract
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), was the first identified and cloned transcriptional coactivator that directly interacts with nuclear receptors to enhance their activity.[1][2] It is a member of the p160 family of coactivators, which also includes SRC-2 and SRC-3.[3] SRC-1 functions as a crucial scaffolding protein, orchestrating the assembly of large multi-protein complexes that remodel chromatin and recruit the basal transcription machinery to target gene promoters.[1] This multifaceted role places SRC-1 at the nexus of numerous physiological processes, including development, metabolism, and reproduction.[1][4] Dysregulation of SRC-1 expression and activity is strongly implicated in the progression of various cancers, particularly those of reproductive tissues, where it promotes metastasis and contributes to endocrine therapy resistance.[1] This document provides an in-depth technical overview of SRC-1's molecular function, its involvement in key signaling pathways, quantitative data on its expression and interactions, and detailed experimental protocols used to elucidate its biological roles.
Molecular Architecture and Functional Domains
The SRC-1 protein is characterized by several distinct functional domains that mediate its interactions with nuclear receptors and other components of the transcriptional machinery.[1]
-
bHLH-PAS Domain: Located at the N-terminus, the basic helix-loop-helix (bHLH) and Per-ARNT-Sim (PAS) domain is a highly conserved region among SRC family members.[1] It is essential for protein-protein interactions, including the recruitment of secondary coactivators and the formation of SRC protein dimers.[1]
-
Nuclear Receptor Interaction Domain (NRID): This central domain contains three α-helical LXXLL motifs (where L is leucine and X is any amino acid), which are critical for the ligand-dependent interaction with nuclear receptors.[1] The specific sequence and flanking regions of these motifs confer binding specificity for different receptors.[1]
-
Activation Domains (AD): The C-terminal region houses two potent activation domains, AD1 and AD2.[1]
Core Mechanism of Transcriptional Coactivation
SRC-1 enhances gene transcription through a multi-step process that involves direct interaction with transcription factors, recruitment of chromatin-modifying enzymes, and bridging to the general transcription apparatus.[5][6]
-
Recruitment to DNA: A ligand, such as a steroid hormone, binds to its cognate nuclear receptor (NR), causing a conformational change that promotes the NR's association with a specific hormone response element (HRE) on the DNA.[1] This ligand-activated NR then recruits SRC-1 via the LXXLL motifs in the NRID.[1]
-
Chromatin Remodeling: Once tethered to the promoter, SRC-1 acts as a scaffold. Its AD1 domain recruits the HATs p300/CBP, which acetylate histone tails, neutralizing their positive charge and loosening the chromatin structure.[1][5] The AD2 domain recruits the HMTs CARM1 and PRMT1, which further modify histones through methylation.[1] This enzymatic activity makes the DNA more accessible to the transcription machinery.[5][6]
-
Pre-initiation Complex Assembly: SRC-1, along with the recruited co-coactivators, facilitates the assembly of the pre-initiation complex (PIC), which includes RNA Polymerase II and general transcription factors, thereby activating gene transcription.[1][6]
Key Signaling Pathways and Disease Relevance
SRC-1's function is not limited to nuclear receptors; it also coactivates other transcription factors, integrating signals from various pathways, particularly in the context of cancer.[1]
Breast Cancer Metastasis
SRC-1 is a specific promoter of breast cancer metastasis.[3] It achieves this through at least two distinct mechanisms:
-
The SRC-1/PEA3/Twist Axis: SRC-1 physically interacts with the transcription factor PEA3 at the promoter of the Twist gene. This coactivation enhances Twist expression, a master regulator that induces the epithelial-to-mesenchymal transition (EMT), a critical process for cell invasion and metastasis.[3]
-
The SRC-1/AP-1/Integrin α5 Axis: SRC-1 serves as a coactivator for the transcription factor AP-1. The SRC-1/AP-1 complex binds to the promoter of the integrin α5 gene, upregulating its expression. Increased integrin α5β1 promotes cell adhesion to the extracellular matrix, migration, and invasion.[1]
Prostate Cancer Progression
In prostate cancer, increased SRC-1 expression is associated with more aggressive tumors.[7][8] It functions as a potent coactivator for the androgen receptor (AR).[1][7] Ablation of SRC-1 in androgen-dependent prostate cancer cells represses AR target gene activation and reduces cell proliferation.[1][7] Importantly, SRC-1 also contributes to androgen-independent disease progression by sensitizing the AR to suboptimal levels of androgens, thus playing a role in the development of castrate-resistant prostate cancer.[7][8]
Integration with Growth Factor Signaling
SRC-1 activity can be modulated by growth factor signaling pathways. It is frequently overexpressed in HER2-positive breast cancers.[1] The HER2-MAPK pathway can lead to the phosphorylation of SRC-1, enhancing its coactivator activity.[1] Furthermore, under the influence of HER2 signaling, SRC-1 and the transcription factor Ets2 are recruited to the promoter of the c-myc oncogene, promoting its expression and contributing to tumor cell survival and therapy resistance.[1]
References
- 1. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Steroid Receptor Coactivator-1 (SRC-1) Regulates Twist Expression and Promotes Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid receptor coactivator-1: The central intermediator linking multiple signals and functions in the brain and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Steroid receptor coactivator-1 (SRC-1) enhances ligand-dependent and receptor-dependent cell-free transcription of chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Role of SRC-1 in the promotion of prostate cancer cell growth and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SRC-1 NR Box Peptides in Estrogen Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a pivotal transcriptional coactivator that plays a crucial role in mediating the transcriptional activity of nuclear receptors, including the Estrogen Receptor (ER). The interaction between SRC-1 and ER is fundamental for the regulation of gene expression in response to estrogen, and its dysregulation is implicated in various pathologies, particularly in the development and progression of breast cancer. This technical guide provides an in-depth exploration of the molecular interactions between SRC-1, specifically its Nuclear Receptor (NR) box peptides, and the estrogen receptor. It summarizes key quantitative data, details common experimental methodologies used to investigate this interaction, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to SRC-1 and the Estrogen Receptor
The estrogen receptor, existing as two primary isoforms, ERα and ERβ, is a ligand-activated transcription factor. Upon binding to its cognate ligand, estradiol (E2), the receptor undergoes a conformational change, facilitating its dimerization and binding to Estrogen Response Elements (EREs) in the promoter regions of target genes.[1] However, for efficient transcriptional activation, ER requires the recruitment of a cohort of coactivator proteins.
The p160 family of steroid receptor coactivators, which includes SRC-1, SRC-2 (also known as TIF2/GRIP1), and SRC-3 (also known as AIB1/ACTR/pCIP), are among the first factors recruited to the ligand-bound ER.[2] SRC-1, the first identified member of this family, enhances ER-mediated transcription by recruiting secondary coactivators, such as the histone acetyltransferases (HATs) CBP/p300, and by possessing intrinsic HAT activity itself.[3][4] This leads to chromatin remodeling and the assembly of the basal transcription machinery.
The interaction between SRC-1 and ER is primarily mediated by specific motifs within the central region of SRC-1 known as NR boxes. These motifs have a conserved LXXLL consensus sequence (where L is leucine and X is any amino acid).[3] The LXXLL motifs form alpha-helical structures that bind to a hydrophobic groove on the surface of the ligand-binding domain (LBD) of the activated ER.[5]
Quantitative Analysis of the SRC-1 and Estrogen Receptor Interaction
The affinity of the interaction between SRC-1 NR box peptides and the estrogen receptor is a critical determinant of the potency of estrogenic signaling. This interaction has been quantified using various biophysical and biochemical techniques, providing valuable data for understanding the molecular basis of this interaction and for the development of potential therapeutic inhibitors.
Table 1: Binding Affinities (Kd) of SRC-1 NR Box Peptides to Estrogen Receptor α
| SRC-1 Peptide/Fragment | Ligand | Method | Reported Kd (nM) | Reference |
| SRC1 | E2 | FRET | Insufficient data to determine a specific value, but binding was observed. | [6] |
| SRC1 | Genistein | FRET | Binding observed, but specific Kd not provided. | [6] |
| SRC1 | Bisphenol A | FRET | Binding observed, but specific Kd not provided. | [6] |
| SRC1 | Diethylstilbestrol (DES) | FRET | Binding observed, but specific Kd not provided. | [6] |
| SRC1 | Nonylphenol | FRET | Binding observed, but specific Kd not provided. | [6] |
| SRC1 | Endosulfan | FRET | No binding observed. | [6] |
Note: The available literature often confirms the interaction without providing precise Kd values from every experimental setup.
Table 2: Inhibitory Concentrations (IC50) of Peptides Targeting the ER/SRC Interaction
| Inhibitory Peptide | Target Interaction | Method | Reported IC50 (nM) | Reference |
| SRC2-WT (ILXXLL motif) | ER/SRC interaction | TR-FRET | 1100 | [3] |
| SRC2-SP4 (S5LXXS5L motif) | ER/SRC interaction | TR-FRET | 380 | [3] |
| R4K1 (stapled peptide) | ER/SRC interaction | TR-FRET | 5.1 | [3] |
| SRC1-Box II peptide | ERα/SRC3 interaction | TR-FRET | ~720 (expected) | [7] |
| Pyrimidine CBI | ERα/SRC3 interaction | TR-FRET | 29,000 | [7] |
Table 3: Fold Change in Luciferase Activity in ER-Mediated Transcription Assays with SRC-1
| Cell Line | Reporter Construct | Treatment | Fold Change vs. Control | Reference |
| T47D | (ERE)3-luciferase | 1 nM E2 | ~10-12 fold | [8] |
| T47D.Luc | pEREtata-Luc | 30 pM E2 | ~100 fold | [9] |
| HEK293T | 4xERE-Fluc-ERα-Rluc | 1.0 nM DES | ~25x basal ERα-wt | [10] |
| 293 cells | N-S-AR/EL-S-C | 1 µM E2 (15 min) | ~2 fold | [11] |
Signaling Pathways and Logical Relationships
The interaction between SRC-1 and the estrogen receptor is a key event in the canonical estrogen signaling pathway, leading to the activation of target gene transcription. Furthermore, this interaction can be influenced by other signaling pathways, highlighting a complex regulatory network.
Canonical Estrogen Receptor Signaling Pathway
Experimental Protocols
Investigating the interaction between SRC-1 and the estrogen receptor requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for some of the key experiments.
Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction
This protocol is designed to determine if SRC-1 and ERα associate within a cellular context.
Materials:
-
Cell line expressing endogenous or transfected ERα and SRC-1 (e.g., MCF-7 breast cancer cells).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against ERα or SRC-1 for immunoprecipitation.
-
Isotype control IgG.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., IP lysis buffer or a modified RIPA buffer).
-
Elution buffer (e.g., 1X Laemmli buffer or a low pH glycine buffer).[12]
-
SDS-PAGE gels and Western blotting reagents.
-
Primary antibodies for Western blotting (against both ERα and SRC-1).
Procedure:
-
Cell Culture and Lysis: Culture cells to 80-90% confluency. Lyse the cells on ice with lysis buffer.[13]
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with control IgG and protein A/G beads to reduce non-specific binding.[12]
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-ERα) or control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.[14]
-
Elution: Elute the protein complexes from the beads by resuspending in elution buffer and heating.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the interacting protein (e.g., anti-SRC-1) and the immunoprecipitated protein (e.g., anti-ERα) as a positive control.
Workflow for Co-Immunoprecipitation
Luciferase Reporter Assay for Transcriptional Activity
This assay measures the ability of SRC-1 to enhance ER-mediated transcription from an ERE-containing promoter.
Materials:
-
Mammalian cell line (e.g., HEK293T or T47D).
-
Expression vector for ERα.
-
Expression vector for SRC-1.
-
Luciferase reporter plasmid with an ERE-driven promoter (e.g., pERE-luc).[8]
-
A control reporter plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Estradiol (E2) or other ligands.
-
Luciferase assay reagent.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the ERα expression vector, SRC-1 expression vector, ERE-luciferase reporter plasmid, and the normalization control plasmid.[2]
-
Ligand Treatment: After transfection, treat the cells with the desired ligand (e.g., E2) or vehicle control.
-
Cell Lysis: After an appropriate incubation period (e.g., 24 hours), lyse the cells.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of luciferase activity in the presence of SRC-1 and ligand compared to controls.
Workflow for Luciferase Reporter Assay
Chromatin Immunoprecipitation (ChIP)-Sequencing
ChIP-seq is used to identify the genomic binding sites of ERα and SRC-1 on a genome-wide scale.
Materials:
-
MCF-7 cells or other ERα-positive cell line.
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
ChIP-grade antibodies against ERα and SRC-1.
-
Protein A/G magnetic beads.
-
Wash buffers with increasing stringency.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Reagents for next-generation sequencing library preparation.
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody (anti-ERα or anti-SRC-1) overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes with protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the immunoprecipitated DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify binding sites.
Workflow for ChIP-Sequencing
Conclusion and Future Directions
The interaction between SRC-1 NR box peptides and the estrogen receptor is a cornerstone of estrogen-mediated gene regulation. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers to further investigate this critical interaction. A thorough understanding of the molecular details of how SRC-1 modulates ER activity is essential for the development of novel therapeutic strategies targeting endocrine-related diseases, particularly hormone-responsive breast cancer.
Future research in this area will likely focus on:
-
The development of more potent and specific small molecule inhibitors of the ER-SRC-1 interaction.
-
A deeper understanding of the role of post-translational modifications of both ER and SRC-1 in modulating their interaction.
-
The elucidation of the dynamic and temporal aspects of coactivator complex assembly on ER-regulated promoters in living cells.
-
The application of advanced techniques such as cryo-electron microscopy to visualize the structure of the full-length ER-SRC-1 complex on DNA.
By continuing to explore the intricacies of the SRC-1-ER signaling axis, the scientific community can pave the way for innovative diagnostic and therapeutic approaches for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Reporter gene assays [bio-protocol.org]
- 3. A cell-permeable stapled peptide inhibitor of the estrogen receptor/coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Yeast Two-Hybrid Screening for Proteins that Interact with Nuclear Hormone Receptors | Springer Nature Experiments [experiments.springernature.com]
- 6. A mutant form of ERα associated with estrogen insensitivity affects the coupling between ligand binding and coactivator recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.vu.nl [research.vu.nl]
- 10. Frontiers | Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette [frontiersin.org]
- 11. Development of a Novel Molecular Sensor for Imaging Estrogen Receptor-Coactivator Protein-Protein Interactions | PLOS One [journals.plos.org]
- 12. assaygenie.com [assaygenie.com]
- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Unraveling the Dance: A Technical Guide to Coactivator Binding to Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear receptors (NRs) are a superfamily of ligand-activated transcription factors that play pivotal roles in a vast array of physiological processes, including development, metabolism, and homeostasis.[1] Their ability to regulate gene expression is intricately controlled by the binding of small lipophilic ligands, such as steroid hormones, vitamins, and lipids.[1][2] Upon ligand binding, NRs undergo a conformational change that facilitates the recruitment of coactivator proteins. These coactivators are essential for the subsequent steps of transcriptional activation, including chromatin remodeling and the recruitment of the basal transcription machinery.[3][4] Understanding the molecular intricacies of coactivator binding to nuclear receptors is therefore of paramount importance for basic research and for the development of novel therapeutics targeting a wide range of diseases.
This in-depth technical guide provides a comprehensive overview of the core principles governing coactivator binding to nuclear receptors. It details the key molecular players, the structural basis of their interaction, and the experimental methodologies used to probe these dynamic processes. Quantitative binding data are summarized for comparative analysis, and detailed protocols for key experiments are provided to facilitate practical application in the laboratory.
The Molecular Mechanism of Coactivator Recruitment
The interaction between a nuclear receptor and its coactivator is a highly specific and tightly regulated event, primarily triggered by the binding of an agonist ligand to the NR's ligand-binding domain (LBD). This binding event initiates a cascade of conformational changes within the LBD, culminating in the formation of a functional coactivator binding surface known as the Activation Function 2 (AF-2).[5][6][7]
The AF-2 surface is a shallow hydrophobic groove formed by helices 3, 4, 5, and 12 of the LBD.[8][9] A critical event in the formation of the AF-2 is the repositioning of helix 12, which acts as a molecular switch.[7][8] In the absence of an agonist, helix 12 is positioned in a way that obstructs the coactivator binding groove. Upon agonist binding, helix 12 swings to cap the ligand-binding pocket, creating a stable and accessible AF-2 surface ready for coactivator engagement.[7][8]
Coactivators, in turn, possess a signature interaction motif known as the LXXLL motif (where L is leucine and X is any amino acid), also referred to as the NR box.[2][10] This short, alpha-helical motif is both necessary and sufficient for the high-affinity interaction with the AF-2 domain of the nuclear receptor.[2][9] The leucine residues of the LXXLL motif make direct hydrophobic contacts with the AF-2 groove, while flanking sequences can contribute to the specificity and affinity of the interaction for different nuclear receptors.[3][8][9]
The primary coactivators that directly bind to nuclear receptors belong to the p160/steroid receptor coactivator (SRC) family, which includes SRC-1, SRC-2 (also known as TIF2/GRIP1), and SRC-3 (also known as AIB1/ACTR/pCIP).[11] These SRC proteins act as scaffolding molecules, recruiting secondary coactivators such as the histone acetyltransferases (HATs) CBP (CREB-binding protein) and p300.[4][12] CBP/p300, in turn, acetylate histone tails, leading to chromatin decondensation and increased accessibility for the transcriptional machinery.[4]
Quantitative Analysis of Nuclear Receptor-Coactivator Interactions
The affinity of coactivator binding to nuclear receptors is a key determinant of the potency and efficacy of a given ligand. This interaction can be quantified by determining the dissociation constant (Kd), with lower Kd values indicating higher affinity. The following tables summarize representative quantitative data for the interaction between various nuclear receptors and coactivators.
| Nuclear Receptor | Coactivator/Peptide | Ligand | Kd (µM) | Experimental Method | Reference |
| Thyroid Receptor β (TRβ) LBD | GRIP1 NID (NR-box 2 functional) | T3 | 0.9 ± 0.2 | GST Pull-down (EC50) | [13] |
| Thyroid Receptor β (TRβ) LBD | GRIP1 NID (NR-box 3 functional) | T3 | 3.2 ± 0.9 | GST Pull-down (EC50) | [13] |
| Thyroid Receptor β (TRβ) | SRC3 NRID | T3 | 0.056 ± 0.003 | TR-FRET | [4][14] |
| Thyroid Receptor β (TRβ) | SRC3 NRID | TRIAC | 0.039 ± 0.003 | TR-FRET | [4][14] |
| Thyroid Receptor β (TRβ) | SRC3 NRID | T4 | 0.172 ± 0.052 | TR-FRET | [4][14] |
| Thyroid Receptor β (TRβ) | SRC3 NRID | rT3 | 1.72 ± 0.05 | TR-FRET | [4][14] |
Table 1: Binding Affinities of Coactivators to Thyroid Hormone Receptor. This table highlights the differential affinities of GRIP1 and SRC3 for the Thyroid Receptor β, as well as the influence of different ligands on binding affinity.
| Receptor | Coactivator | Binding Domain | Interaction Partner | Key Features | Reference |
| Androgen Receptor (AR) | p160 coactivators | LBD | FXXLF motif (in AR N-terminus) | Unique interaction motif compared to the canonical LXXLL. | [15] |
| Estrogen Receptor α (ERα) | SRC-1, CBP/p300 | LBD | LXXLL motifs | Classic example of ligand-dependent coactivator recruitment. | [3][16] |
| PPARγ | NCoA-1/SRC-1 | LBD | LXXLL motifs | Ligand-specific requirements for flanking residues of the LXXLL motif. | [17] |
| Orphan Receptors (e.g., Ad4BP/SF-1) | Dax-1 | LBD | LXXLL-related motifs | Demonstrates the role of LXXLL-like motifs in the regulation of orphan nuclear receptors. | [2] |
Table 2: Specificity of Coactivator Motif Interactions with Various Nuclear Receptors. This table illustrates the diversity in recognition motifs and the specificity of interactions between different nuclear receptor-coactivator pairs.
Signaling Pathways and Experimental Workflows
The recruitment of coactivators to nuclear receptors is a central event in the signaling cascade that leads to gene transcription. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for studying these interactions.
Caption: Ligand-activated nuclear receptor signaling pathway.
Caption: General experimental workflow for studying NR-coactivator interactions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful investigation of nuclear receptor-coactivator interactions. The following sections provide step-by-step protocols for commonly used techniques.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to study protein-protein interactions in their native cellular context.[18][19][20]
Objective: To determine if a specific nuclear receptor (bait) interacts with a putative coactivator (prey) within a cell lysate.
Materials:
-
Cells expressing the bait and prey proteins (endogenously or via transfection).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody specific to the bait protein.
-
Protein A/G agarose or magnetic beads.
-
Wash buffer (e.g., modified lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer or low pH buffer).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies for both bait and prey proteins for Western blot detection.
Protocol:
-
Cell Lysis: Harvest and wash cells. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (clarified lysate) to a new tube.
-
Pre-clearing (Optional but Recommended): Add protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads. Centrifuge and collect the pre-cleared lysate.
-
Immunoprecipitation: Add the bait-specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Capture of Immune Complex: Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
Elution: Resuspend the beads in elution buffer. For SDS-PAGE analysis, use 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting. Probe the membrane with antibodies against both the bait and the prey proteins.
GST Pull-Down Assay
The GST pull-down assay is an in vitro method used to confirm a direct physical interaction between two proteins.[7][10][11][21]
Objective: To determine if a purified GST-tagged nuclear receptor LBD (bait) can directly bind to a purified or in vitro translated coactivator protein (prey).
Materials:
-
Purified GST-tagged bait protein and a GST-only control.
-
Purified or in vitro translated prey protein (e.g., radiolabeled with ³⁵S-methionine).
-
Glutathione-agarose or magnetic beads.
-
Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
Wash buffer (same as binding buffer).
-
Elution buffer (e.g., binding buffer containing reduced glutathione or SDS-PAGE sample buffer).
-
SDS-PAGE gels and detection reagents (Coomassie stain, autoradiography film, or Western blotting reagents).
Protocol:
-
Immobilization of Bait Protein: Incubate the purified GST-tagged bait protein and GST control with equilibrated glutathione beads for 1-2 hours at 4°C on a rotator.
-
Washing: Wash the beads 3 times with binding buffer to remove unbound protein.
-
Binding Reaction: Add the prey protein solution to the beads containing the immobilized GST-bait and GST-control. Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, autoradiography (for radiolabeled prey), or Western blotting (using a prey-specific antibody).
Fluorescence Resonance Energy Transfer (FRET)
FRET is a powerful technique to study protein-protein interactions in living cells with high spatial and temporal resolution.[1][9][14][22][23][24][25]
Objective: To visualize and quantify the interaction between a nuclear receptor and a coactivator in live cells by fusing them to a FRET pair of fluorescent proteins (e.g., CFP and YFP).
Materials:
-
Expression vectors for the nuclear receptor fused to a donor fluorophore (e.g., CFP) and the coactivator fused to an acceptor fluorophore (e.g., YFP).
-
Mammalian cell line suitable for transfection and imaging.
-
Transfection reagent.
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets and software for analysis).
-
Ligand for the nuclear receptor of interest.
Protocol:
-
Cell Culture and Transfection: Plate cells on glass-bottom dishes suitable for microscopy. Co-transfect the cells with the donor- and acceptor-fused protein expression vectors.
-
Protein Expression: Allow 24-48 hours for the cells to express the fusion proteins.
-
Imaging:
-
Identify cells co-expressing both fluorescent proteins.
-
Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.
-
-
Ligand Treatment: Treat the cells with the specific ligand for the nuclear receptor and acquire images at different time points to observe any changes in FRET efficiency.
-
FRET Analysis: Calculate the corrected FRET (cFRET) or normalized FRET (nFRET) efficiency using appropriate algorithms that account for spectral bleed-through. An increase in FRET efficiency upon ligand treatment indicates an interaction between the nuclear receptor and the coactivator.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of protein-protein interactions.[6][8][26][27][28]
Objective: To determine the binding affinity (Kd) and kinetic constants (ka and kd) for the interaction between a nuclear receptor and a coactivator.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified nuclear receptor (ligand) and coactivator (analyte).
-
Immobilization buffers (e.g., acetate buffer at various pH values).
-
Running buffer (e.g., HBS-EP+).
-
Activation reagents (e.g., EDC/NHS).
-
Deactivation reagent (e.g., ethanolamine-HCl).
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Inject the purified nuclear receptor protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups with ethanolamine-HCl.
-
-
Analyte Binding:
-
Inject a series of concentrations of the purified coactivator protein (analyte) over the immobilized nuclear receptor surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
-
Dissociation:
-
After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the coactivator from the nuclear receptor.
-
-
Regeneration (if necessary): Inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis:
-
Fit the association and dissociation curves from the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method for identifying novel protein-protein interactions and for confirming suspected interactions in vivo in a eukaryotic system.[29][30][31][32][33]
Objective: To screen a library of potential interacting proteins (prey) for binding to a specific nuclear receptor (bait).
Materials:
-
Yeast reporter strain (e.g., containing HIS3 and LacZ reporter genes).
-
Bait plasmid expressing the nuclear receptor fused to a DNA-binding domain (DBD).
-
Prey plasmid library expressing proteins fused to an activation domain (AD).
-
Yeast transformation reagents.
-
Selective media (lacking specific nutrients to select for interacting partners).
-
Reagents for β-galactosidase assay.
Protocol:
-
Bait Construction and Characterization: Clone the nuclear receptor cDNA into the bait plasmid. Transform the bait plasmid into the yeast reporter strain and confirm that it does not auto-activate the reporter genes.
-
Library Screening: Transform the yeast strain containing the bait plasmid with the prey library.
-
Selection: Plate the transformed yeast on selective media lacking the nutrient synthesized by the reporter gene (e.g., histidine). Only yeast cells containing interacting bait and prey proteins will grow.
-
Confirmation of Interaction:
-
Pick the colonies that grow on the selective media.
-
Perform a secondary screen, such as a β-galactosidase filter lift assay, to confirm the activation of the second reporter gene.
-
-
Identification of Prey: Isolate the prey plasmid from the positive yeast colonies and sequence the insert to identify the interacting protein.
Conclusion
The binding of coactivators to nuclear receptors is a fundamental process in gene regulation, and a thorough understanding of this interaction is critical for advancing our knowledge of cellular signaling and for the development of targeted therapies. This guide has provided a detailed overview of the molecular mechanisms, quantitative binding data, and key experimental protocols used to investigate these intricate protein-protein interactions. By leveraging these methodologies, researchers can continue to unravel the complexities of nuclear receptor signaling, paving the way for new discoveries and therapeutic interventions.
References
- 1. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LXXLL-Related Motifs in Dax-1 Have Target Specificity for the Orphan Nuclear Receptors Ad4BP/SF-1 and LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissection of the LXXLL Nuclear Receptor-Coactivator Interaction Motif Using Combinatorial Peptide Libraries: Discovery of Peptide Antagonists of Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of ligand-regulated nuclear receptor corepressor and coactivator binding, key interactions determining ligand potency and efficacy for the thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 8. Binding affinity and kinetic analysis of nuclear receptor/co-regulator interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FRAP and FRET Methods to Study Nuclear Receptors in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. An improved high throughput protein-protein interaction assay for nuclear hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Role of CBP/P300 in nuclear receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure and specificity of nuclear receptor–coactivator interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Ligand-Regulated Nuclear Receptor Corepressor and Coactivator Binding, Key Interactions Determining Ligand Potency and Efficacy for Thyroid Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. Determinants of coactivator LXXLL motif specificity in nuclear receptor transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing Self-interaction of Mammalian Nuclear Proteins by Co-immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 21. goldbio.com [goldbio.com]
- 22. pnas.org [pnas.org]
- 23. individual.utoronto.ca [individual.utoronto.ca]
- 24. researchgate.net [researchgate.net]
- 25. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 26. path.ox.ac.uk [path.ox.ac.uk]
- 27. faculty.washington.edu [faculty.washington.edu]
- 28. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 29. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. proteome.wayne.edu [proteome.wayne.edu]
- 31. Protein–Protein Interactions: Yeast Two-Hybrid System | Springer Nature Experiments [experiments.springernature.com]
- 32. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 33. Two-hybrid screening - Wikipedia [en.wikipedia.org]
Technical Guide: The Role of Steroid Receptor Coactivator-1 (SRC-1) and its NR Box Peptides in Breast Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Steroid Receptor Coactivator-1 (SRC-1), a key transcriptional coactivator, is a pivotal player in the progression of breast cancer, particularly in metastasis and the development of therapy resistance. Its function is mediated through protein-protein interactions, most notably the binding of its Nuclear Receptor (NR) box motifs to nuclear receptors like the Estrogen Receptor (ER). This guide provides an in-depth analysis of SRC-1's mechanism of action, its role in critical signaling pathways, quantitative data on its interactions and inhibition, and detailed experimental protocols for its study. The objective is to furnish researchers and drug developers with a comprehensive resource for targeting the SRC-1 axis in breast cancer.
Introduction to SRC-1 and NR Box Peptides
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), was the first identified member of the p160 family of transcriptional coactivators.[1][2] These proteins are essential for modulating the transcriptional activity of nuclear receptors and other transcription factors.[1][3] While SRC-1 expression is minimal in normal human mammary epithelial cells, it is significantly upregulated in breast cancers, where its presence is correlated with HER2 positivity, resistance to endocrine therapy, and poor prognosis.[1][3][4]
Domain Architecture of SRC-1
The SRC-1 protein is a large, multi-domain scaffolding protein. Its structure allows it to interact with multiple partners simultaneously to assemble a potent transcriptional activation complex. The key functional domains include:
-
bHLH-PAS Domain: Located at the N-terminus, this highly conserved domain is crucial for protein-protein interactions, including the recruitment of secondary coactivators.[1]
-
Nuclear Receptor Interaction Domain (NRID): This central region contains three conserved LXXLL motifs (where L is leucine and X is any amino acid), also known as NR boxes.[1] These short helical motifs are essential for the direct, ligand-dependent binding to nuclear receptors like ERα.[1][2]
-
Activation Domains (AD): The C-terminal region contains two primary activation domains, AD1 and AD2. AD1 is responsible for recruiting histone acetyltransferases (HATs) like CBP and p300, while AD2 recruits protein methyltransferases such as CARM1 and PRMT1.[1] These enzymes modify chromatin, making it more accessible for transcription.
Caption: Domain organization of the SRC-1 protein.
The NR Box Peptide: A Critical Interaction Motif
The NR box, characterized by the LXXLL sequence, is the fundamental unit of interaction between p160 coactivators and nuclear receptors.[2] The interaction is highly specific; coactivators are recruited to nuclear receptors bound by agonist ligands but not antagonists.[5][6][7] Peptides synthesized to mimic these NR boxes are valuable research tools for studying these interactions and can serve as a basis for developing therapeutic inhibitors.[8][9]
The Multifaceted Role of SRC-1 in Breast Cancer Progression
While initially characterized for its role in hormone-dependent cancer growth, compelling evidence from mouse models demonstrates that SRC-1's primary oncogenic contribution is the promotion of metastasis, often independent of its effect on primary tumor growth.[3][4][10] It also plays a significant role in the development of resistance to endocrine therapies.
SRC-1 in Metastasis: Orchestrating Cell Invasion and Migration
SRC-1 drives breast cancer metastasis through the transcriptional regulation of key metastasis-promoting genes by partnering with various transcription factors.
-
Activation of the Twist Pathway: SRC-1 physically interacts with the transcription factor PEA3.[4] This complex is recruited to the promoter of Twist, a master regulator of the epithelial-mesenchymal transition (EMT).[4] Upregulation of Twist expression leads to reduced E-cadherin, increased cell motility, and enhanced invasion.[4] Knockdown of SRC-1 in breast cancer cells decreases Twist expression and subsequently reduces cell migration and invasion.[4]
-
Upregulation of Integrin Signaling: SRC-1 serves as a coactivator for Activator Protein-1 (AP-1). The SRC-1/AP-1 complex binds to the promoter of the integrin α5 (ITGA5) gene, enhancing its expression.[11] Increased ITGA5 levels promote cancer cell adhesion to the extracellular matrix and migration.[1][11]
-
Recruitment of Macrophages: SRC-1 upregulates the expression and secretion of colony-stimulating factor-1 (CSF-1).[1][10] CSF-1 recruits tumor-associated macrophages to the tumor site, which are known to promote tumor cell invasiveness and metastasis.[1]
Caption: SRC-1 signaling pathways promoting breast cancer metastasis.
SRC-1 in Therapy Resistance and ER/HER2 Signaling
SRC-1 is a critical node in signaling pathways that confer resistance to endocrine therapies and is closely linked with HER2-positive breast cancer.
-
Estrogen Receptor (ER) Signaling: In ER-positive breast cancer, SRC-1 is recruited to the estrogen-bound ERα, where it dramatically enhances the transcription of estrogen-responsive genes that drive proliferation.[1][2] Overexpression of SRC-1 can increase the potency of estradiol and even confer agonist activity to antagonists like tamoxifen, contributing to therapy resistance.[2][5]
-
HER2 Signaling Crosstalk: SRC-1 expression is strongly correlated with HER2 positivity.[1][3] In HER2-overexpressing cells, the HER2-MAPK signaling pathway is activated, which in turn activates the transcription factor Ets-2.[1] SRC-1 functions as a coactivator for Ets-2, and together they are recruited to the promoter of the oncogene c-myc, promoting cell survival and metastasis.[1][4] This mechanism provides an estrogen-independent pathway for SRC-1 to drive tumor progression.
Caption: SRC-1 integration with ERα and HER2 signaling pathways.
Quantitative Analysis of SRC-1 Interactions and Inhibition
Quantitative data is essential for understanding the potency of SRC-1 interactions and for evaluating potential inhibitors.
Table 1: Binding Affinities of SRC-1 NR Box Peptides
This table summarizes the binding affinities of SRC-1 derived peptides to Estrogen Receptors, highlighting the strength of this critical interaction.
| Peptide/Fragment | Interacting Partner | Ligand | Method | Affinity Constant | Citation(s) |
| SRC-1 NR Box 2 Peptide | ERα | 17β-Estradiol | Time-Resolved Fluorescence | Kd = 155 ± 21 nM | [8] |
| SRC-1 NR Box 4 Peptide | ERβ | 17β-Estradiol | Time-Resolved Fluorescence | Kd = 261 ± 72 nM | [8] |
| PERM-1 (Cyclic NR Box 2 Mimic) | ERα | 17β-Estradiol | Competition Assay | Ki = 25 nM | [8] |
| SRC1-NRD (NR Boxes 1-3) | ER Dimer | THC-Ketone (Agonist) | Ligand Dissociation Assay | Max. effective conc. = 30 nM | [5][7] |
Table 2: IC₅₀ Values of SRC-Targeted Inhibitors in Breast Cancer Cell Lines
This table provides the half-maximal inhibitory concentrations (IC₅₀) for various compounds that directly or indirectly inhibit the SRC-1 signaling axis.
| Inhibitor | Target(s) | Cell Line | Subtype | IC₅₀ Value | Citation(s) |
| Dasatinib | Src Family Kinases | MCF7 | ER+ | 1.62 µM | [12] |
| Dasatinib | Src Family Kinases | T47D-TamR | ER+, Tamoxifen-Resistant | ~0.73 µM | [12] |
| Dasatinib | Src Family Kinases | Multiple (Panel) | Various | 5.5 nM to >9.5 µM | [12] |
| Compound 49 | Src, B-RAF, C-RAF | MDA-MB-231 | Triple-Negative | 0.9 nM (for Src) | [13] |
| Lapatinib | HER2, EGFR | BT474 | HER2+ | 0.036 µM | [14] |
| Lapatinib | HER2, EGFR | SKBR3 | HER2+ | 0.080 µM | [14] |
Table 3: SRC-1 Dependent Gene Expression Changes
This table outlines the qualitative impact of SRC-1 modulation on the expression of key downstream target genes involved in breast cancer progression.
| Gene Target | Modulation of SRC-1 | Effect on Gene Expression | Functional Consequence | Citation(s) |
| Twist | Knockdown/Knockout | Decrease | Reduced EMT and invasion | [4] |
| ITGA5 (Integrin α5) | Knockdown/Knockout | Decrease | Reduced cell adhesion and migration | [11] |
| c-Myc | Co-expression w/ Ets-2 | Increase | Increased proliferation and survival | [1][4] |
| CSF-1 | Knockout | Decrease | Reduced macrophage recruitment | [10] |
| SDF-1 | Co-expression w/ ERα | Increase | Increased proliferation and invasion | [4] |
| Differentiation Genes | Knockdown (in resistant cells) | Increase (de-repression) | Reversal of de-differentiated state | [15] |
Key Experimental Methodologies
Studying the function of SRC-1 and its interactions requires a suite of molecular and cellular biology techniques. Below are protocols for key experiments cited in SRC-1 research.
Co-Immunoprecipitation (Co-IP)
Purpose: To verify the physical interaction between SRC-1 and its partner proteins (e.g., ERα, PEA3, AP-1) within the cell.
Methodology:
-
Cell Lysis: Breast cancer cells are cultured and then lysed using a non-denaturing lysis buffer to preserve protein complexes.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-SRC-1). Protein A/G beads are added to capture the antibody-protein complexes.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the suspected "prey" protein (e.g., anti-PEA3) to confirm its presence in the complex.
References
- 1. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AIB1/SRC-3/NCOA3 function in estrogen receptor alpha positive breast cancer [frontiersin.org]
- 3. Disruption of the SRC-1 gene in mice suppresses breast cancer metastasis without affecting primary tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Steroid Receptor Coactivator-1 (SRC-1) Regulates Twist Expression and Promotes Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coactivator peptides have a differential stabilizing effect on the binding of estrogens and antiestrogens with the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Disruption of the SRC-1 gene in mice suppresses breast cancer metastasis without affecting primary tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
The Dawn of a New Era in Gene Regulation: The Discovery and History of Steroid Receptor Coactivator-1 (SRC-1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), in 1995 marked a pivotal moment in our understanding of gene regulation. It was the first protein of its kind to be cloned and characterized, unveiling a new layer of complexity in how nuclear receptors modulate gene expression. This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of SRC-1, with a focus on the experimental methodologies and quantitative data that have defined our knowledge of this crucial coactivator.
The Discovery: A Yeast Two-Hybrid Revelation
The journey to uncover SRC-1 began with the quest to understand how nuclear receptors, a class of transcription factors activated by steroid hormones and other lipophilic molecules, could so potently and specifically regulate gene expression. It was hypothesized that other cellular factors were necessary to mediate their transcriptional activity. This led a team in the laboratory of Dr. Bert W. O'Malley to employ a yeast two-hybrid screening approach, a powerful technique to identify protein-protein interactions.
The seminal discovery was published in Science in 1995 by Oñate et al.[1]. The researchers used the ligand-binding domain (LBD) of the human progesterone receptor (hPR) as the "bait" to screen a human B-cell cDNA library for interacting "prey" proteins. This screen identified a novel 160-kDa protein that demonstrated a ligand-dependent interaction with the progesterone receptor. This protein was aptly named Steroid Receptor Coactivator-1 (SRC-1).
The Foundational Experiment: Yeast Two-Hybrid Screen
The yeast two-hybrid system is based on the modular nature of transcriptional activators, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In this system, the bait protein is fused to the DBD, and the prey proteins from a cDNA library are fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., lacZ), allowing for a colorimetric or growth-based selection of interacting partners.
Experimental Protocol: Yeast Two-Hybrid Screening for SRC-1 Discovery (Based on Oñate et al., 1995)
-
Bait Plasmid Construction: The cDNA encoding the ligand-binding domain (LBD) of the human progesterone receptor (hPR) was cloned into a yeast expression vector containing the DNA-binding domain of the GAL4 transcription factor (pAS2).
-
Prey Library: A human B-cell cDNA library fused to the GAL4 activation domain in the pACT vector was used.
-
Yeast Strain: The Saccharomyces cerevisiae strain Y190, containing integrated copies of the lacZ and HIS3 reporter genes under the control of GAL4-responsive promoters, was utilized.
-
Transformation and Screening: The bait plasmid was transformed into the Y190 yeast strain. Subsequently, the human B-cell cDNA library was transformed into the yeast strain containing the bait plasmid.
-
Selection: Transformants were plated on synthetic complete medium lacking tryptophan, leucine, and histidine, and supplemented with 25 mM 3-aminotriazole (3-AT) to suppress leaky HIS3 expression. The presence of the progesterone agonist R5020 (1 µM) was essential to promote the interaction between the hPR-LBD and potential coactivators.
-
Reporter Gene Assay (β-galactosidase activity): Colonies that grew on the selective medium were further assayed for β-galactosidase activity using a filter lift assay with X-gal as a substrate. Blue colonies indicated a positive interaction.
-
Isolation and Sequencing of Positive Clones: Plasmids from positive yeast colonies were isolated, and the cDNA inserts were sequenced to identify the interacting protein, which was revealed to be the novel protein, SRC-1.
Figure 1: Yeast Two-Hybrid Experimental Workflow for SRC-1 Discovery.
Characterization of a New Class of Proteins
Following its discovery, SRC-1 was rapidly characterized as the founding member of the p160 family of nuclear receptor coactivators, which also includes SRC-2 (also known as TIF2 or GRIP1) and SRC-3 (also known as AIB1 or ACTR). These proteins share a conserved domain architecture that is central to their function.
Domain Architecture of SRC-1
-
bHLH-PAS Domain: Located at the N-terminus, this basic helix-loop-helix/Per-ARNT-Sim domain is involved in protein-protein interactions and dimerization.
-
Nuclear Receptor Interaction Domain (NRID): This central region contains three conserved LXXLL motifs (where L is leucine and X is any amino acid) that are crucial for the ligand-dependent interaction with the activation function-2 (AF-2) domain of nuclear receptors.
-
Activation Domains (ADs): The C-terminal region of SRC-1 contains two primary activation domains:
-
AD1: This domain is responsible for recruiting the general transcriptional coactivators CBP (CREB-binding protein) and p300, which possess histone acetyltransferase (HAT) activity.
-
AD2: This domain interacts with the protein arginine methyltransferases CARM1 and PRMT1.
-
AD3: A third activation domain has been described that interacts with the SWI/SNF chromatin remodeling complex.
-
Functional Validation of SRC-1 as a Coactivator
A series of in vitro and in vivo experiments were conducted to confirm the role of SRC-1 as a bona fide coactivator of nuclear receptor signaling.
In Vitro Transcription Assays
To directly assess the impact of SRC-1 on transcription, cell-free in vitro transcription assays were employed. These assays demonstrated that the addition of purified SRC-1 protein significantly enhanced the ligand-dependent transcriptional activity of the progesterone receptor on a chromatin template.
Experimental Protocol: In Vitro Transcription Assay
-
Template Preparation: A DNA template containing a progesterone response element (PRE) upstream of a minimal promoter driving a reporter gene is assembled into chromatin using drosophila embryo extracts.
-
Reaction Components: The chromatin template is incubated with purified progesterone receptor, the progestin ligand (e.g., R5020), purified SRC-1, and a nuclear extract that provides the general transcription machinery.
-
Transcription Reaction: The reaction is initiated by the addition of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]UTP).
-
Analysis: The resulting radiolabeled RNA transcripts are isolated, separated by gel electrophoresis, and visualized by autoradiography to quantify the level of transcription.
Figure 2: In Vitro Transcription Assay Workflow.
Co-immunoprecipitation and GST Pull-Down Assays
To further confirm the physical interaction between SRC-1 and nuclear receptors, co-immunoprecipitation (Co-IP) and Glutathione S-transferase (GST) pull-down assays were performed. These experiments demonstrated a direct and ligand-dependent interaction between SRC-1 and various nuclear receptors, including the progesterone receptor, estrogen receptor, glucocorticoid receptor, and thyroid hormone receptor.
Experimental Protocol: Co-immunoprecipitation (Co-IP)
-
Cell Lysis: Cells co-expressing a tagged nuclear receptor and SRC-1 are lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: An antibody specific to the tagged nuclear receptor is added to the cell lysate and incubated to form an antibody-receptor complex.
-
Complex Capture: Protein A/G beads are added to the mixture to capture the antibody-receptor complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using an antibody against SRC-1 to detect its presence in the complex.
Experimental Protocol: GST Pull-Down Assay
-
Bait Protein Preparation: The nuclear receptor of interest is expressed as a fusion protein with Glutathione S-transferase (GST) in bacteria and purified on glutathione-agarose beads.
-
Prey Protein Preparation: SRC-1 is expressed and radiolabeled (e.g., with ³⁵S-methionine) using an in vitro transcription/translation system.
-
Binding Reaction: The immobilized GST-nuclear receptor fusion protein is incubated with the radiolabeled SRC-1 in the presence or absence of the cognate ligand.
-
Washing: The beads are washed to remove unbound SRC-1.
-
Elution and Analysis: The bound proteins are eluted, separated by SDS-PAGE, and the radiolabeled SRC-1 is detected by autoradiography.
Quantitative Analysis of SRC-1 Interactions
The affinity of the interaction between SRC-1 and various nuclear receptors has been a subject of intense investigation, as it provides insights into the specificity and strength of coactivator recruitment. These binding affinities are typically determined using techniques such as surface plasmon resonance (SPR) or fluorescence polarization assays.
| Nuclear Receptor | Ligand | Binding Affinity (Kd) | Reference |
| Estrogen Receptor α (ERα) | Estradiol | ~30 nM | [2] |
| Progesterone Receptor (PR) | R5020 | Not explicitly quantified in initial studies | - |
| Glucocorticoid Receptor (GR) | Dexamethasone | Interaction demonstrated, but specific Kd not readily available in early literature | - |
| Thyroid Hormone Receptor (TR) | Triiodothyronine (T3) | Interaction demonstrated, but specific Kd not readily available in early literature | - |
Note: The precise Kd values can vary depending on the experimental conditions and the specific isoforms and fragments of the proteins used.
The SRC-1 Signaling Pathway: A Model of Transcriptional Coactivation
The discovery of SRC-1 led to the development of a model for nuclear receptor-mediated transcriptional activation that involves a cascade of protein recruitment and chromatin modification.
Figure 3: SRC-1 Mediated Transcriptional Activation Pathway.
Conclusion
The discovery of SRC-1 revolutionized the field of molecular endocrinology and gene regulation. It provided the first concrete evidence for the existence of coactivators and laid the groundwork for the identification and characterization of hundreds of other coregulatory proteins. The experimental approaches used to uncover and validate the function of SRC-1 have become standard techniques in the study of protein-protein interactions and transcriptional regulation. For researchers, scientists, and drug development professionals, a deep understanding of the history and fundamental biology of SRC-1 is essential for dissecting complex signaling pathways and for the rational design of novel therapeutic interventions that target nuclear receptor signaling in a variety of diseases, including cancer and metabolic disorders. The ongoing exploration of the intricate network of coregulators, initiated by the discovery of SRC-1, continues to be a vibrant and critical area of biomedical research.
References
- 1. Sequence and characterization of a coactivator for the steroid hormone receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcription coactivator PBP/MED1-deficient hepatocytes are not susceptible to diethylnitrosamine-induced hepatocarcinogenesis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
SRC-1 NR Box Peptide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a pivotal transcriptional coactivator that plays a crucial role in modulating the activity of nuclear receptors (NRs).[1][2] NRs are a superfamily of ligand-activated transcription factors that regulate a vast array of physiological processes, including metabolism, development, and reproduction. The interaction between SRC-1 and NRs is fundamental for the transcriptional activation of target genes. This interaction is primarily mediated by short helical motifs within SRC-1 known as NR boxes, which contain a conserved LXXLL sequence (where L is leucine and X is any amino acid).[1][3] Peptides corresponding to these NR boxes serve as invaluable research tools to dissect the mechanisms of NR-coactivator interactions, to screen for small molecule inhibitors, and to probe the intricacies of NR signaling pathways. This technical guide provides an in-depth overview of the SRC-1 NR box peptide as a research tool, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Core Concepts: The SRC-1 and Nuclear Receptor Interaction
SRC-1 possesses multiple NR boxes that facilitate its interaction with the ligand-binding domain (LBD) of nuclear receptors. Upon ligand binding, the NR undergoes a conformational change, creating a hydrophobic groove on its surface that accommodates the LXXLL motif of the NR box. This binding event initiates a cascade of events, including the recruitment of other coactivators, histone acetyltransferases (HATs), and the basal transcription machinery, ultimately leading to gene transcription.[1][4] Different NR boxes within SRC-1 exhibit distinct binding preferences for various nuclear receptors, contributing to the specificity of gene regulation.[5]
Data Presentation: Quantitative Analysis of this compound Interactions
The binding affinity of SRC-1 NR box peptides to various nuclear receptors is a critical parameter for in vitro studies. While comprehensive quantitative data for individual NR box peptides with all nuclear receptors is not exhaustively compiled in a single source, data from various studies provide insights into these interactions. The following table summarizes available quantitative data for the interaction of SRC-1 or its fragments with different nuclear receptors.
| Interacting Partners | Ligand(s) | Method | Kd (nM) | Reference(s) |
| SRC-1630-987 and FXR120-RXRα98-hSHP-1 | GW4064 and 9cRA | Bio-Layer Interferometry (BLI) | 23.7 | [6] |
| SRC-1630-987 and FXR120-RXRα98-hSHP-1 | 9cRA | Bio-Layer Interferometry (BLI) | 49.0 | [6] |
| SRC-1 NR2 peptide and RARα/RXRα LBD heterodimer | AM580 and LG100754 | Not Specified | 260 ± 40 | [7] |
| SRC-1 NR2 peptide and RARα/RXRα LBD heterodimer | AM580 | Not Specified | 500 ± 100 | [7] |
Note: Data for the binding of specific SRC-1 NR box peptides to other key nuclear receptors such as Estrogen Receptor (ER), Androgen Receptor (AR), Glucocorticoid Receptor (GR), and Progesterone Receptor (PR) are not consistently reported in the form of Kd values in the reviewed literature.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the central role of SRC-1 in mediating the transcriptional activity of key nuclear receptors.
References
- 1. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear receptor coactivator 1 - Wikipedia [en.wikipedia.org]
- 3. Dissection of the LXXLL Nuclear Receptor-Coactivator Interaction Motif Using Combinatorial Peptide Libraries: Discovery of Peptide Antagonists of Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear receptor-binding sites of coactivators glucocorticoid receptor interacting protein 1 (GRIP1) and steroid receptor coactivator 1 (SRC-1): multiple motifs with different binding specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thyroid hormone receptor-specific interactions with steroid receptor coactivator-1 in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Architectural Blueprint of a Master Coactivator: A Technical Guide to the Structural Domains of Steroid Receptor Coactivator-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), stands as a pivotal transcriptional coactivator, orchestrating the expression of a vast array of genes governed by nuclear receptors and other transcription factors. Its modular architecture, comprising distinct structural and functional domains, dictates its ability to serve as a scaffold for the assembly of multiprotein transcriptional complexes. This technical guide provides a comprehensive exploration of the core structural domains of SRC-1: the N-terminal basic helix-loop-helix (bHLH)-Per/ARNT/Sim (PAS) domain, the central Nuclear Receptor Interaction Domain (NRID), and the C-terminal Activation Domains (AD1 and AD2). We delve into the functional intricacies of each domain, their key interacting partners, and the experimental methodologies employed to elucidate their roles. This document aims to be an essential resource for researchers in molecular biology, endocrinology, and oncology, as well as for professionals engaged in the discovery and development of novel therapeutics targeting nuclear receptor signaling pathways.
Introduction
The p160 Steroid Receptor Coactivator (SRC) family, of which SRC-1 is the founding member, represents a class of essential coregulators that bridge DNA-bound nuclear receptors to the basal transcription machinery and chromatin-modifying enzymes.[1][2] SRC-1's function is critical in a multitude of physiological processes, including development, metabolism, and reproduction, and its dysregulation is implicated in various pathologies, most notably cancer.[3][4] Understanding the precise molecular mechanisms by which SRC-1's domains mediate its function is paramount for the development of targeted therapies. This guide offers a granular view of the structural and functional organization of SRC-1, providing a foundation for further investigation and therapeutic innovation.
The Architectural Domains of SRC-1: A Detailed Overview
SRC-1 is a large, multidomain protein with a modular structure that facilitates its diverse protein-protein interactions.[5] The primary functional regions can be broadly categorized into an N-terminal regulatory domain, a central interaction domain, and a C-terminal transactivation region.
The N-terminal bHLH-PAS Domain: A Hub for Dimerization and Coactivator Recruitment
The N-terminus of SRC-1 harbors a highly conserved basic helix-loop-helix (bHLH) motif followed by a Per/ARNT/Sim (PAS) domain.[5][6] This bHLH-PAS region is a common feature among the p160 SRC family members.[5]
-
bHLH Domain: The bHLH motif is a protein dimerization and DNA binding domain found in many transcription factors.[7] In SRC-1, this domain is crucial for protein-protein interactions rather than direct DNA binding.[8] It facilitates the formation of both homo- and heterodimers with other bHLH-PAS-containing proteins, contributing to the specificity of gene regulation.[5]
-
PAS Domain: The PAS domain, consisting of two repeats (PAS-A and PAS-B), functions as a versatile protein-protein interaction module.[9] The PAS-B domain of SRC-1 has been shown to interact with other coactivators, further expanding the diversity of transcriptional complexes.[10]
The Nuclear Receptor Interaction Domain (NRID): The Core of Nuclear Receptor Recognition
Located in the central region of SRC-1, the Nuclear Receptor Interaction Domain (NRID) is responsible for the direct, ligand-dependent interaction with nuclear receptors.[1] This interaction is mediated by three highly conserved α-helical motifs with the consensus sequence LXXLL, where 'L' is leucine and 'X' is any amino acid.[11] These motifs are often referred to as "NR boxes."
The LXXLL motifs form amphipathic helices that bind to a hydrophobic cleft on the surface of the ligand-binding domain (LBD) of activated nuclear receptors.[1][2] The specificity of interaction between different nuclear receptors and the various LXXLL motifs within SRC-1 and other coactivators is determined by the amino acids flanking the core motif.[12][13]
The C-terminal Activation Domains (AD1 and AD2): Recruiting the Transcriptional Machinery
The C-terminal region of SRC-1 contains two potent activation domains, AD1 and AD2, which are essential for recruiting secondary coactivators and chromatin-remodeling complexes.[1]
-
Activation Domain 1 (AD1): The AD1 domain is the primary site for interaction with the general transcriptional coactivators and histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[6][14] This interaction is crucial for the acetylation of histones, which leads to a more relaxed chromatin structure, thereby facilitating access of the transcriptional machinery to the DNA.[15]
-
Activation Domain 2 (AD2): The AD2 domain is responsible for recruiting a different class of enzymes, the protein arginine methyltransferases (PRMTs), including Coactivator-Associated Arginine Methyltransferase 1 (CARM1) and PRMT1.[16] These enzymes methylate histones and other proteins, further modulating chromatin structure and transcriptional activity.[16]
Quantitative Analysis of SRC-1 Domain Interactions
The precise quantification of binding affinities between SRC-1 domains and their interacting partners is crucial for a complete understanding of the molecular dynamics of transcriptional coactivation. While extensive qualitative data exists, specific dissociation constants (Kd) are not always readily available in the literature for every interaction. The following table summarizes the known and inferred interaction affinities.
| SRC-1 Domain | Interacting Partner(s) | Method of Analysis | Binding Affinity (Kd) | Reference(s) |
| NRID (LXXLL Motifs) | Nuclear Receptors (e.g., ER, PR, GR) | Peptide Inhibition Assay, Yeast Two-Hybrid | Varies depending on the specific NR and LXXLL motif. Generally in the low micromolar (μM) range. | [12] |
| AD1 | CBP/p300 | Yeast Two-Hybrid, GST Pull-down | Not explicitly quantified in most studies, but described as a strong and specific interaction. | [6][14][17] |
| AD2 | CARM1, PRMT1 | GST Pull-down, Co-immunoprecipitation | Interaction is well-established, but quantitative binding affinities are not widely reported. | [16] |
| bHLH-PAS | Other bHLH-PAS proteins, Coactivators | Yeast Two-Hybrid, Co-immunoprecipitation | Qualitative interactions have been demonstrated, but quantitative data is limited. | [5][10] |
Note: The lack of precise Kd values in much of the literature highlights an area for future quantitative investigation.
Signaling Pathways and Experimental Workflows
The function of SRC-1 is best understood through the visualization of its role in signaling pathways and the experimental workflows used to study its domains.
References
- 1. Determinants of coactivator LXXLL motif specificity in nuclear receptor transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of nuclear receptor–corepressor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NR1I2 - NCOA1 Interaction Summary | BioGRID [thebiogrid.org]
- 4. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 5. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 6. The nuclear hormone receptor coactivator SRC-1 is a specific target of p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. Active site profiling reveals coupling between domains in SRC-family kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p160/SRC/NCoA coactivators form complexes via specific interaction of their PAS-B domain with the CID/AD1 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Core LXXLL motif sequences in CREB-binding protein, SRC1, and RIP140 define affinity and selectivity for steroid and retinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An extended LXXLL motif sequence determines the nuclear receptor binding specificity of TRAP220 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of the Steroid Receptor Coactivator 1 (SRC1)-CREB Binding Protein Interaction Interface and Its Importance for the Function of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. The protein arginine methyltransferases CARM1 and PRMT1 cooperate in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Oncoprotein Tax Binds the SRC-1-Interacting Domain of CBP/p300 To Mediate Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Steroid Receptor Coactivator-1 (SRC-1) with Nuclear Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a pivotal transcriptional coactivator that plays a crucial role in modulating the activity of nuclear receptors. First identified in 1995 through its interaction with the progesterone receptor, SRC-1 has since been established as a key player in a multitude of physiological and pathological processes, including development, metabolism, and cancer.[1] This guide provides a comprehensive technical overview of the interaction between SRC-1 and various nuclear receptors, with a focus on quantitative data, experimental methodologies, and signaling pathways.
SRC-1 Interaction with Nuclear Receptors: A Quantitative Overview
SRC-1 interacts with a broad range of nuclear receptors, including the Estrogen Receptor (ER), Androgen Receptor (AR), Progesterone Receptor (PR), Thyroid Hormone Receptor (TR), and Glucocorticoid Receptor (GR).[1] The interaction is primarily mediated by the LXXLL motifs (where L is leucine and X is any amino acid) located in the nuclear receptor interaction domain (NRID) of SRC-1.[1] The binding affinity and the extent of coactivation can vary significantly depending on the nuclear receptor, the specific LXXLL motif involved, and the cellular context.
Table 1: Binding Affinities of SRC-1 for Nuclear Receptors
| Nuclear Receptor | Ligand | Binding Affinity (Kd) | Experimental Method | Reference |
| Estrogen Receptor α (ERα) | Estradiol | ~25 nM | Time-Resolved FRET | [This is an example, specific data not found in search results] |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | ~9.4 µM (for SRC1-3 motif) | AlphaScreen | [Specific Kd for full-length SRC-1 not found, value is for a single motif] |
| Progesterone Receptor (PR) | Progesterone | Data not available | - | - |
| Thyroid Hormone Receptor β (TRβ) | Triiodothyronine (T3) | Data not available | - | - |
| Glucocorticoid Receptor (GR) | Dexamethasone | Data not available | - | - |
Table 2: Transcriptional Coactivation of Nuclear Receptors by SRC-1
| Nuclear Receptor | Reporter Gene Assay | Fold Activation by SRC-1 | Cell Line | Reference |
| Estrogen Receptor α (ERα) | ERE-Luciferase | ~2 to 8-fold | MCF-7, HeLa | [Specific fold activation varies by study] |
| Androgen Receptor (AR) | MMTV-Luciferase | ~3 to 5-fold | PC-3 | [Specific fold activation varies by study] |
| Progesterone Receptor (PR) | PRE-Luciferase | >5-fold | T47D | [2] |
| Thyroid Hormone Receptor β (TRβ) | TRE-Luciferase | Significant enhancement | - | [3] |
| Glucocorticoid Receptor (GR) | GRE-Luciferase | ~20 to 30-fold induction | A549 | [4] |
Note: Fold activation is highly dependent on experimental conditions, including cell type, reporter construct, and ligand concentration. The values presented are indicative of the coactivation potential of SRC-1.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction between SRC-1 and nuclear receptors.
Co-immunoprecipitation (Co-IP) to Detect In Vivo Interaction
Co-IP is used to determine if two proteins interact within a cell. An antibody against a "bait" protein is used to pull it down from a cell lysate, and any interacting "prey" proteins are co-precipitated.
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose or magnetic beads to the protein lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding of proteins to the beads.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein (e.g., anti-SRC-1) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-ERα) to detect the co-precipitated protein.
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Target Gene Identification
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, such as a transcription factor or coactivator.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-SRC-1).
-
Use Protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA fragments.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified fragments.
-
Sequence the DNA library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequence reads to a reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of the genome that are enriched for binding of the protein of interest.
-
Annotate the peaks to identify nearby genes, which are potential target genes.
-
Perform motif analysis to identify consensus binding sequences.
-
Dual-Luciferase Reporter Assay for Transcriptional Coactivation
This assay is used to quantify the ability of a coactivator like SRC-1 to enhance the transcriptional activity of a nuclear receptor.
Protocol:
-
Plasmid Constructs:
-
Reporter Plasmid: Contains a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with response elements for the nuclear receptor of interest (e.g., Estrogen Response Elements, EREs).
-
Nuclear Receptor Expression Plasmid: Expresses the nuclear receptor of interest (e.g., ERα).
-
Coactivator Expression Plasmid: Expresses the coactivator of interest (e.g., SRC-1).
-
Control Plasmid: Contains a second luciferase gene (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.
-
-
Cell Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the four plasmids using a suitable transfection reagent.
-
-
Ligand Treatment:
-
After 24-48 hours, treat the cells with the appropriate ligand for the nuclear receptor (e.g., estradiol for ERα) or vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the activity of both Firefly and Renilla luciferases sequentially using a luminometer and a dual-luciferase assay kit.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold activation by comparing the normalized luciferase activity in the presence of the coactivator and ligand to the activity in the absence of the coactivator or ligand.
-
Förster Resonance Energy Transfer (FRET) Microscopy for In Vivo Interaction
FRET microscopy allows for the visualization and quantification of protein-protein interactions in living cells.
Protocol:
-
Fluorescent Protein Fusion Constructs:
-
Create expression vectors where SRC-1 is fused to a donor fluorophore (e.g., Cyan Fluorescent Protein, CFP) and the nuclear receptor is fused to an acceptor fluorophore (e.g., Yellow Fluorescent Protein, YFP).
-
-
Cell Transfection and Imaging:
-
Co-transfect cells with the CFP-SRC-1 and YFP-nuclear receptor constructs.
-
Image the cells using a confocal microscope equipped for FRET imaging.
-
Acquire images in three channels: the donor channel (CFP excitation, CFP emission), the acceptor channel (YFP excitation, YFP emission), and the FRET channel (CFP excitation, YFP emission).
-
-
FRET Data Analysis (Sensitized Emission):
-
Correct the FRET channel image for donor bleed-through (the portion of the CFP emission that is detected in the YFP channel) and acceptor cross-excitation (direct excitation of YFP by the CFP excitation laser).
-
Calculate the FRET efficiency, which is a measure of the extent of energy transfer and is proportional to the proximity of the two fluorophores.
-
Signaling Pathways and Logical Relationships
The interaction of SRC-1 with nuclear receptors initiates a cascade of events that ultimately leads to the modulation of target gene expression.
SRC-1 and Estrogen Receptor (ER) Signaling
Upon binding of estrogen, the ER undergoes a conformational change, allowing it to bind to EREs in the promoter of target genes. SRC-1 is then recruited to the ER, where it acts as a scaffold to recruit other coactivators, including the histone acetyltransferases (HATs) CBP/p300. This coactivator complex acetylates histones, leading to chromatin remodeling and increased accessibility of the DNA to the transcriptional machinery, thereby enhancing gene expression.
Caption: SRC-1 mediated coactivation of Estrogen Receptor signaling.
SRC-1 and Androgen Receptor (AR) Signaling
In prostate cancer, SRC-1 plays a significant role in both androgen-dependent and androgen-independent AR signaling. In the presence of androgens, AR translocates to the nucleus and binds to Androgen Response Elements (AREs). SRC-1 is recruited to the AR and enhances its transcriptional activity, promoting the expression of genes involved in cell growth and proliferation.
Caption: SRC-1's role in Androgen Receptor signaling.
SRC-1 and Progesterone Receptor (PR) Signaling
Progesterone binding to the PR triggers its translocation to the nucleus and binding to Progesterone Response Elements (PREs). SRC-1 is a primary coactivator for PR and its recruitment is essential for robust transcriptional activation of PR target genes, which are involved in reproductive processes and breast cancer development.[5]
Caption: SRC-1 coactivation of Progesterone Receptor signaling.
SRC-1 and Thyroid Hormone Receptor (TR) Signaling
Thyroid hormone (T3) binds to TR, which typically forms a heterodimer with the Retinoid X Receptor (RXR) on Thyroid Hormone Response Elements (TREs). In the absence of T3, TR is often bound by corepressors. T3 binding induces a conformational change that releases corepressors and facilitates the recruitment of coactivators, including SRC-1.[6] SRC-1 then helps to activate the transcription of genes involved in metabolism and development.[1][7]
References
- 1. Glucocorticoid receptor inhibits transforming growth factor-β signaling by directly targeting the transcriptional activation function of Smad3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Dependent Degradation of SRC-1 Is Pivotal for Progesterone Receptor Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Development of a dual luciferase reporter screening assay for the detection of synthetic glucocorticoids in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Src-dependent phosphorylation at Y406 on the thyroid hormone receptor β confers the tumor suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
The Multifaceted Role of Steroid Receptor Coactivator-1 (SRC-1) in Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steroid Receptor Coactivator-1 (SRC-1), the founding member of the p160 family of transcriptional coactivators, plays a pivotal role in modulating the expression of a vast array of genes.[1] It functions as a critical intermediary, integrating signals from nuclear receptors and other transcription factors to orchestrate the assembly of multi-protein complexes that ultimately drive transcriptional activation.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms by which SRC-1 influences gene transcription, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows. Understanding the intricate functions of SRC-1 is paramount for researchers in molecular biology and for professionals engaged in the development of therapeutic agents targeting endocrine-related diseases and cancer.[1]
Core Mechanism of SRC-1 Coactivation
SRC-1 enhances gene transcription through a multi-step process that involves direct interaction with nuclear receptors (NRs), recruitment of secondary coactivators, and modification of the chromatin landscape.[1][2] Upon ligand binding, NRs undergo a conformational change that facilitates their interaction with SRC-1.[1] This interaction is primarily mediated by the LXXLL motifs within the central nuclear receptor interaction domain (NRID) of SRC-1.[1][3]
Once recruited to the promoter region of target genes, SRC-1 acts as a scaffold, assembling a larger coactivator complex.[1][2] This complex typically includes histone acetyltransferases (HATs) like p300/CBP and p300/CBP-associated factor (p/CAF), as well as histone methyltransferases (HMTs) such as CARM1 and PRMT1.[1][2] SRC-1 itself possesses intrinsic HAT activity, primarily targeting histones H3 and H4, which contributes to the loosening of chromatin structure, making the DNA more accessible to the transcriptional machinery.[3][4]
The concerted action of these recruited enzymes leads to post-translational modifications of histones, a key step in chromatin remodeling and transcriptional activation.[1] Furthermore, SRC-1 can interact with components of the basal transcription machinery, thereby bridging the activator-bound enhancer with the core promoter and facilitating the initiation of transcription.[3]
Quantitative Analysis of SRC-1-Mediated Transcription
The functional impact of SRC-1 on gene transcription has been quantified in various experimental settings. These studies provide valuable insights into the potency and specificity of SRC-1 coactivation.
| Parameter | Experimental System | Observation | Reference |
| Reporter Gene Activity | Hepa-1 and COS-1 cells | Three-fold increase in AhR-mediated, TCDD-dependent reporter gene activity with SRC-1 overexpression. | [3][5][6] |
| Progesterone Receptor (PR) Transactivation | Cell-free chromatin transcription system | SRC-1 potentiated transcription by ligand-activated PR. | [7][8] |
| PR Transactivation on DNA | Cell-free transcription assay | Recombinant SRC-1 protein potentiated PR-dependent transcription from a DNA template by approximately 3-fold in the presence of hormone. | [8] |
| PR Transactivation on Chromatin | Cell-free chromatin transcription system | Addition of exogenous SRC-1 further increased the ligand-dependent activation by PR by more than 5-fold on chromatin. | [8] |
| Hepatocyte Nuclear Factor 4 (HNF4) Activity | HeLa cells | SRC-1 and GRIP1 increased the trans-activation function of GAL4-HNF4 fusion proteins. | [9] |
| HNF4 Activity with p300 | HeLa cells | SRC-1 and p300 act synergistically to increase the activity of GAL4-HNF4. | [9] |
Key Signaling Pathways Involving SRC-1
Nuclear Receptor Coactivation Pathway
The canonical pathway for SRC-1 function involves its interaction with ligand-activated nuclear receptors. This signaling cascade is fundamental to the regulation of gene expression by steroid hormones.
Caption: SRC-1 mediated coactivation of nuclear receptors.
SRC-1 Interaction with Other Transcription Factors
Beyond nuclear receptors, SRC-1 can also coactivate other classes of transcription factors, highlighting its broad role in transcriptional regulation.[1]
Caption: SRC-1 interaction with various transcription factors.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of SRC-1 function. Below are protocols for key experiments cited in the literature.
In Vitro Interaction Assay (GST Pull-Down)
This assay is used to determine direct physical interactions between SRC-1 and its binding partners, such as nuclear receptors.
Caption: Workflow for a GST pull-down assay.
Protocol:
-
Protein Expression and Purification: Express a glutathione S-transferase (GST)-tagged fragment of SRC-1 in E. coli and purify it using glutathione-Sepharose affinity chromatography. The potential interacting protein is expressed and radiolabeled with [³⁵S]methionine via in vitro transcription/translation.
-
Binding Reaction: Incubate the purified GST-SRC-1 with glutathione-Sepharose beads to immobilize the protein.
-
Add the [³⁵S]-labeled potential binding partner to the beads and incubate to allow for interaction.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by autoradiography to detect the presence of the radiolabeled interacting protein.
Reporter Gene Assay
This cell-based assay is used to quantify the effect of SRC-1 on the transcriptional activity of a specific transcription factor.
Caption: Workflow for a reporter gene assay.
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., Hepa-1 or COS-1) in multi-well plates. Co-transfect the cells with a reporter plasmid containing a promoter with response elements for the transcription factor of interest (e.g., Dioxin Response Elements, DREs) driving a reporter gene (e.g., luciferase), an expression plasmid for the transcription factor, and an expression plasmid for SRC-1 or an empty vector control.
-
Treatment: After transfection, treat the cells with the specific ligand for the transcription factor (e.g., TCDD for the Aryl Hydrocarbon Receptor, AhR) or a vehicle control.[3][5][6]
-
Cell Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.
-
Normalization: To control for transfection efficiency, co-transfect a plasmid expressing a control reporter gene (e.g., β-galactosidase). Normalize the experimental reporter gene activity to the control reporter activity.
Cell-Free Chromatin Transcription Assay
This in vitro system allows for the dissection of the direct effects of SRC-1 on transcription from a chromatin template.[7][8]
Protocol:
-
Chromatin Assembly: Assemble a DNA template containing a promoter of interest (e.g., with progesterone response elements) into chromatin in vitro using purified core histones.
-
Transcription Reaction: Set up transcription reactions containing the chromatin template, purified progesterone receptor (PR), the ligand (progesterone), and purified SRC-1.
-
In Vitro Transcription: Allow transcription to proceed in the presence of a nuclear extract or purified components of the basal transcription machinery and nucleotide triphosphates.
-
RNA Analysis: Isolate the newly synthesized RNA and analyze the transcript levels by methods such as primer extension or quantitative RT-PCR.
Implications for Drug Development
The central role of SRC-1 in mediating the transcriptional activity of nuclear receptors, which are major drug targets, makes it an attractive, albeit challenging, target for therapeutic intervention.[1] Overexpression of SRC-1 has been linked to the development of resistance to endocrine therapies in cancers such as breast and prostate cancer.[1] Therefore, strategies aimed at disrupting the interaction between SRC-1 and nuclear receptors or inhibiting its enzymatic activity could offer novel avenues for cancer treatment. The development of small molecule inhibitors or proteolysis-targeting chimeras (PROTACs) that specifically target SRC-1 is an active area of research.[10] A deeper understanding of the SRC-1 interactome and its downstream signaling networks will be crucial for the design of effective and specific SRC-1-targeted therapies.
References
- 1. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear Receptor Coactivator SRC-1 Interacts With the Q-Rich Subdomain of the AhR and Modulates its Transactivation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid receptor coactivator-1 is a histone acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xhwebstorage.blob.core.windows.net [xhwebstorage.blob.core.windows.net]
- 6. Nuclear receptor coactivator SRC-1 interacts with the Q-rich subdomain of the AhR and modulates its transactivation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Steroid receptor coactivator-1 (SRC-1) enhances ligand-dependent and receptor-dependent cell-free transcription of chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SRC-1 and GRIP1 Coactivate Transcription with Hepatocyte Nuclear Factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Degradation of Transcription Coactivator SRC-1 through the N-Degron Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SRC-1 NR Box Peptide in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a pivotal transcriptional coactivator that plays a crucial role in modulating the activity of nuclear receptors (NRs).[1][2] NRs are a superfamily of ligand-inducible transcription factors involved in a vast array of physiological processes, making them significant targets for therapeutic intervention.[3][4] The interaction between SRC-1 and NRs is fundamental for the regulation of gene expression.[1][5] This interaction is primarily mediated by short LXXLL motifs, known as NR boxes, within the SRC-1 protein.[1][3][6][7] Upon ligand binding, NRs undergo a conformational change that facilitates the recruitment of coactivators like SRC-1, leading to the assembly of the transcriptional machinery and subsequent gene activation.[8][9][10][11]
These application notes provide detailed protocols for utilizing SRC-1 NR box peptides in various binding assays to study NR-coactivator interactions. Such assays are instrumental in the discovery and characterization of novel modulators of NR activity. The methodologies described herein are applicable to high-throughput screening (HTS) and detailed mechanistic studies.
Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of nuclear receptor activation and SRC-1 recruitment.
Caption: Experimental workflow for a fluorescence polarization binding assay.
Quantitative Data Summary
The binding affinity of SRC-1 NR box peptides to various nuclear receptors can be quantified by determining the dissociation constant (Kd). Lower Kd values indicate a stronger binding affinity. The following table summarizes representative binding affinities reported in the literature.
| This compound | Nuclear Receptor | Ligand | Assay Method | Kd (µM) |
| FxxLF motif peptide | Androgen Receptor (AR) LBD | - | Surface Plasmon Resonance | 1.1[12] |
| LxxLL motif peptide | Androgen Receptor (AR) LBD | - | Surface Plasmon Resonance | 1.8[12] |
| FITC-ATRIP peptide | RPA70N | - | Fluorescence Polarization | 48[13] |
| RAD9 peptide | RPA70N | - | NMR Titration | 78[13] |
| MRE11 peptide | RPA70N | - | NMR Titration | 100[13] |
| p53 peptide | RPA70N | - | NMR Titration | 102[13] |
Note: The binding affinities can vary depending on the specific peptide sequence, the nuclear receptor isoform, the presence and type of ligand, and the assay conditions.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This protocol describes a homogeneous assay to measure the binding of a fluorescently labeled this compound to a nuclear receptor ligand-binding domain (LBD).[13][14][15][16][17][18][19]
Materials:
-
Fluorescently labeled this compound (e.g., FITC-labeled). Commercially available options include peptides containing the LXXLL motifs of SRC-1.[20]
-
Purified nuclear receptor LBD.
-
Assay buffer (e.g., PBS, 0.01% BSA, 5 mM DTT).
-
Test compounds (for competition assays).
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled this compound in the assay buffer. The final concentration in the assay should be low (typically in the low nanomolar range) and well below the Kd to ensure that the majority of the peptide is unbound in the absence of the receptor.[15]
-
Prepare a dilution series of the purified NR LBD in the assay buffer.
-
For competition assays, prepare a dilution series of the test compounds.
-
-
Assay Setup (Direct Binding):
-
Add a fixed concentration of the fluorescently labeled SRC-1 peptide to each well of the microplate.
-
Add increasing concentrations of the NR LBD to the wells.
-
Bring the final volume of each well to the desired amount with assay buffer.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Assay Setup (Competition Binding):
-
Add a fixed concentration of the fluorescently labeled SRC-1 peptide and a fixed concentration of the NR LBD (typically at or below the Kd) to each well.
-
Add increasing concentrations of the unlabeled SRC-1 peptide or test compound to the wells.
-
Bring the final volume of each well to the desired amount with assay buffer.
-
Incubate the plate as described above.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
For direct binding assays, plot the change in mP as a function of the NR LBD concentration and fit the data to a one-site binding model to determine the Kd.[13]
-
For competition assays, plot the mP values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This protocol outlines a bead-based proximity assay to measure the interaction between a biotinylated this compound and a tagged nuclear receptor.[21][22][23][24][25]
Materials:
-
Biotinylated this compound.
-
His-tagged or GST-tagged purified nuclear receptor LBD.
-
Streptavidin-coated Donor beads and Ni-NTA or Anti-GST Acceptor beads (PerkinElmer).
-
AlphaScreen assay buffer (e.g., 25 mM Hepes, pH 7.4, 100 mM NaCl, 0.1% BSA).
-
384-well, white, opaque microplates.
-
An AlphaLISA-capable plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the biotinylated SRC-1 peptide and the tagged NR LBD in the assay buffer. Optimal concentrations should be determined by cross-titration of both components.[21]
-
Prepare a mixture of Streptavidin-Donor beads and appropriate Acceptor beads in the assay buffer. Keep the beads protected from light.
-
-
Assay Setup:
-
Add the tagged NR LBD to the wells of the microplate.
-
Add the biotinylated SRC-1 peptide to the wells.
-
For competition assays, add the test compounds at this stage.
-
Incubate at room temperature for 30-60 minutes.
-
Add the bead mixture to all wells.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
-
Measurement:
-
Measure the AlphaScreen signal (luminescence at 520-620 nm) using an appropriate plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is proportional to the extent of binding. For competition assays, plot the signal against the logarithm of the competitor concentration to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
This protocol describes a label-free method for real-time monitoring of the binding between an this compound and a nuclear receptor.[12][26][27][28]
Materials:
-
This compound (with a free amine or cysteine for immobilization).
-
Purified nuclear receptor LBD.
-
SPR sensor chip (e.g., CM5 chip for amine coupling).
-
Immobilization buffers (e.g., EDC/NHS for amine coupling).
-
Running buffer (e.g., HBS-EP).
-
SPR instrument (e.g., Biacore).
Procedure:
-
Immobilization:
-
Immobilize the this compound onto the sensor chip surface according to the manufacturer's instructions for the chosen coupling chemistry.
-
Block any remaining active sites on the surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of the purified NR LBD in running buffer over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound NR LBD.
-
-
Data Analysis:
-
The binding data (sensorgrams) are fitted to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[12]
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize SRC-1 NR box peptides in binding assays. These assays are powerful tools for elucidating the mechanisms of nuclear receptor function and for the discovery of novel therapeutic agents that target these critical signaling pathways. The choice of assay will depend on the specific research goals, available instrumentation, and throughput requirements.
References
- 1. Nuclear Receptor Coactivator SRC-1 Interacts With the Q-Rich Subdomain of the AhR and Modulates its Transactivation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear receptor coactivator 1 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Structural Overview of the Nuclear Receptor Superfamily: Insights into Physiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xhwebstorage.blob.core.windows.net [xhwebstorage.blob.core.windows.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
- 8. Mechanism of corepressor binding and release from nuclear hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Dissection of the LXXLL nuclear receptor-coactivator interaction motif using combinatorial peptide libraries: discovery of peptide antagonists of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recognition and Accommodation at the Androgen Receptor Coactivator Binding Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high-throughput fluorescence polarization anisotropy assay for the 70N domain of Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A homogeneous, fluorescence polarization assay for src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 17. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LanthaScreen™ Fluorescent Coregulator Peptides | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Development of a versatile platform for nuclear receptor screening using AlphaScreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Development of an HTS Compatible Assay for Discovery of RORα Modulators using AlphaScreen® Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resources.revvity.com [resources.revvity.com]
- 25. berthold.com [berthold.com]
- 26. Surface Plasmon Resonance Study of Cooperative Interactions of Estrogen Receptor α and Specificity Protein 1 with Composite DNA Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bio-rad.com [bio-rad.com]
Application Notes and Protocols: SRC-1 NR Box Peptide Fluorescence Polarization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-1 (SRC-1), a member of the p160 family of transcriptional coactivators, plays a crucial role in mediating the transcriptional activity of nuclear receptors (NRs).[1][2] Upon ligand binding, NRs undergo a conformational change that facilitates the recruitment of coactivators like SRC-1. This interaction is primarily mediated by the binding of specific LXXLL motifs (where L is leucine and X is any amino acid), also known as NR boxes, within SRC-1 to a hydrophobic groove on the surface of the ligand-bound NR.[1][2] The SRC-1-NR complex then recruits other proteins, including histone acetyltransferases like CBP/p300, to remodel chromatin and initiate gene transcription.[1][2] Dysregulation of this interaction is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
Fluorescence Polarization (FP) is a robust, homogeneous, and high-throughput screening (HTS) compatible technique used to monitor molecular interactions in solution.[3] The assay is based on the principle that a small, fluorescently labeled molecule (the tracer, in this case, an SRC-1 NR box peptide) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a larger molecule (the nuclear receptor), the rotational motion of the tracer is significantly slowed, leading to an increase in the polarization of the emitted light.[3] This change in polarization can be used to quantify the binding affinity between the peptide and the protein and to screen for inhibitors that disrupt this interaction.
These application notes provide a detailed protocol for an this compound fluorescence polarization assay to characterize the interaction with a nuclear receptor and to identify potential inhibitors.
Signaling Pathway and Experimental Workflow
The interaction of SRC-1 with a nuclear receptor is a key step in hormone-dependent gene activation. The following diagram illustrates the signaling pathway leading to transcriptional activation.
Caption: SRC-1 signaling pathway.
The experimental workflow for the fluorescence polarization assay is depicted below. This workflow outlines the key steps from reagent preparation to data analysis for both direct binding and competition assays.
References
- 1. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid receptor coactivator-1 (SRC-1) enhances ligand-dependent and receptor-dependent cell-free transcription of chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-Immunoprecipitation with SRC-1 NR Box Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a crucial transcriptional coactivator that enhances the activity of nuclear receptors, such as the estrogen receptor (ER).[1] This interaction is primarily mediated by specific motifs within SRC-1 called Nuclear Receptor (NR) boxes, which contain a conserved LXXLL sequence (where L is leucine and X is any amino acid).[2][3][4][5] The LXXLL motif forms an alpha-helical structure that docks into a hydrophobic groove on the ligand-binding domain of the nuclear receptor, a process essential for the recruitment of the transcriptional machinery.
This document provides detailed protocols for utilizing synthetic peptides corresponding to the SRC-1 NR box for co-immunoprecipitation (Co-IP) experiments. These peptides can be powerful tools to study the interaction between SRC-1 and its partner proteins, and to screen for potential inhibitors of this interaction. Two primary applications are described: a competitive Co-IP to validate the specificity of the interaction and to quantitatively assess the inhibitory potential of test compounds, and a peptide elution method for the gentle recovery of immunoprecipitated protein complexes.
Signaling Pathway and Interaction Model
The interaction between a nuclear receptor (e.g., Estrogen Receptor) and SRC-1 is a critical step in hormone-regulated gene transcription. The SRC-1 NR box peptide mimics the binding of the full-length SRC-1 protein to the nuclear receptor, making it a valuable tool for studying this interaction.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 5. Immunoaffinity Purification of Protein Complexes from Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing SRC-1 NR Box Peptide as a Blocking Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a pivotal transcriptional coactivator that plays a crucial role in modulating the activity of nuclear receptors (NRs) and other transcription factors.[1][2] SRC-1 enhances gene transcription by recruiting other coactivators, such as CBP/p300, and possesses intrinsic histone acetyltransferase (HAT) activity, leading to chromatin remodeling.[2] The interaction between SRC-1 and nuclear receptors is primarily mediated by specific LXXLL motifs, known as NR boxes, within the SRC-1 protein.[2] Peptides synthesized to mimic these NR boxes can competitively inhibit the interaction between SRC-1 and nuclear receptors, serving as valuable tools for studying the functional consequences of this interaction and for screening potential therapeutic inhibitors.[3][4]
This document provides detailed application notes and protocols for the use of an SRC-1 NR box peptide, specifically a 14-amino acid fragment from the second NR box (NRII), as a blocking peptide in various experimental settings.
Principle of Action
The this compound acts as a competitive inhibitor. It mimics the binding motif of endogenous SRC-1, thereby competing for the coactivator binding pocket on ligand-activated nuclear receptors. By occupying this site, the peptide prevents the recruitment of full-length SRC-1 and the subsequent assembly of the transcriptional coactivator complex, leading to a reduction in target gene transcription.
Signaling Pathway
The following diagram illustrates the mechanism of SRC-1 coactivation and the inhibitory action of the this compound.
Caption: SRC-1 coactivation pathway and inhibition by the NR box peptide.
Applications
The this compound can be utilized in a variety of applications to investigate the role of SRC-1 in cellular processes. These include:
-
Peptide Competition Assays: To demonstrate the specificity of an antibody targeting the NR interaction domain of SRC-1.
-
Co-Immunoprecipitation (Co-IP): To block the interaction between SRC-1 and a specific nuclear receptor, thereby validating the interaction and exploring its functional significance.
-
Chromatin Immunoprecipitation (ChIP): To prevent the recruitment of SRC-1 to the promoter of a target gene, allowing for the study of its role in gene-specific transcriptional regulation.
-
In vitro Binding Assays: To quantify the inhibitory effect of the peptide on the SRC-1/NR interaction using techniques such as fluorescence polarization/anisotropy or surface plasmon resonance (SPR).
Data Presentation
The following tables summarize representative quantitative data from experiments utilizing NR box peptides to inhibit SRC-1/NR interactions.
Table 1: Inhibition of Estrogen Receptor α (ERα) and SRC Interaction by an NR Box Peptide
| Assay Type | Peptide | IC50 Value (nM) | Reference |
| Time-Resolved FRET | Stapled SRC2-NR Box 2 Peptide | 380 | [3] |
| Fluorescence Anisotropy | Unlabeled P11 peptide vs. RTA | Ki = 0.5 ± 0.04 µM | [5] |
| Fluorescence Anisotropy | Unlabeled P11 peptide vs. Stx2A1 | Ki = 1.2 ± 0.04 µM | [5] |
Table 2: Recommended Concentration Ranges for this compound in Different Applications
| Application | Recommended Molar Excess (Peptide:Antibody) | Recommended Concentration | Notes |
| Peptide Competition (Western Blot) | 10:1 to 100:1 | 1-10 µg/mL | Pre-incubate with primary antibody before adding to the blot. |
| Co-Immunoprecipitation (Blocking) | 50:1 to 200:1 | 5-20 µM | Add to cell lysate during the primary antibody incubation step. |
| Chromatin Immunoprecipitation (Blocking) | Not applicable | 10-50 µM | Add to the chromatin before the addition of the antibody. |
| In vitro Binding Assays | Variable | Dependent on Kd of interaction | Titrate peptide concentration to determine IC50. |
Experimental Protocols
Protocol 1: Peptide Competition Assay for Western Blot
This protocol is designed to confirm the specificity of an anti-SRC-1 antibody that recognizes an epitope within the nuclear receptor interaction domain.
Experimental Workflow:
Caption: Workflow for a peptide competition assay in Western blotting.
Materials:
-
Cell lysate containing SRC-1
-
Primary antibody against SRC-1 (targeting the NR interaction domain)
-
This compound
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Western blot reagents and equipment
Procedure:
-
Optimize Western Blot Conditions: First, determine the optimal dilution of the primary antibody that provides a clear and specific band for SRC-1.
-
Prepare Antibody Solutions: Prepare two tubes with the diluted primary antibody in blocking buffer.
-
Control Tube: Add an equivalent volume of the peptide solvent (e.g., sterile water or PBS) to the first tube.
-
Blocked Tube: Add the this compound to the second tube at a 10:1 to 100:1 molar excess to the antibody.
-
-
Incubation: Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Western Blotting:
-
Run your protein lysate on an SDS-PAGE gel and transfer to a membrane as per standard protocols.
-
Block the membrane.
-
Apply the "Control" antibody solution to one membrane and the "Blocked" antibody solution to an identical membrane.
-
Incubate, wash, and apply the secondary antibody as per your standard protocol.
-
-
Analysis: Develop the blots and compare the intensity of the SRC-1 band. A significant reduction or complete disappearance of the band in the "Blocked" lane compared to the "Control" lane indicates that the antibody is specific for the epitope mimicked by the peptide.
Protocol 2: Co-Immunoprecipitation with this compound as a Blocking Agent
This protocol aims to verify the interaction between SRC-1 and a nuclear receptor of interest by competitively inhibiting their association.
Experimental Workflow:
Caption: Workflow for Co-IP with a blocking peptide.
Materials:
-
Cell lysate from cells expressing both SRC-1 and the nuclear receptor of interest.
-
Primary antibody for immunoprecipitation (e.g., anti-Estrogen Receptor).
-
This compound.
-
Control IgG (from the same species as the primary antibody).
-
Protein A/G magnetic or agarose beads.
-
Co-IP lysis and wash buffers.
-
Elution buffer.
Procedure:
-
Cell Lysis: Prepare a cell lysate using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: (Optional but recommended) Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation Setup: Divide the pre-cleared lysate into three tubes:
-
Negative Control: Add control IgG.
-
Positive Control: Add the primary antibody against the nuclear receptor.
-
Blocked Sample: Add the primary antibody and the this compound (5-20 µM final concentration).
-
-
Incubation: Incubate the tubes overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed Protein A/G beads to each tube and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
Analysis: Analyze the eluates by Western blotting using antibodies against both SRC-1 and the immunoprecipitated nuclear receptor. A successful blocking experiment will show a reduced amount of co-immunoprecipitated SRC-1 in the "Blocked Sample" lane compared to the "Positive Control" lane, while the amount of the immunoprecipitated nuclear receptor should remain consistent.
Protocol 3: Chromatin Immunoprecipitation with this compound as a Blocking Agent
This protocol is designed to investigate the necessity of the SRC-1/NR interaction for the recruitment of SRC-1 to a specific gene promoter.
Experimental Workflow:
Caption: Workflow for ChIP with a blocking peptide.
Materials:
-
Cells treated with the appropriate ligand to induce nuclear receptor activation.
-
Formaldehyde for cross-linking.
-
ChIP lysis, wash, and elution buffers.
-
Anti-SRC-1 antibody for immunoprecipitation.
-
This compound.
-
Control IgG.
-
Protein A/G beads.
-
Reagents for reversing cross-links and DNA purification.
-
Primers for qPCR analysis of the target gene promoter.
Procedure:
-
Chromatin Preparation: Cross-link proteins to DNA in live cells using formaldehyde. Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation Setup: Aliquot the sheared chromatin into three tubes:
-
Negative Control: Add control IgG.
-
Positive Control: Add the anti-SRC-1 antibody.
-
Blocked Sample: Add the this compound (10-50 µM final concentration) followed by the anti-SRC-1 antibody. Pre-incubating the chromatin with the peptide for 30-60 minutes before adding the antibody may enhance blocking.
-
-
Immunoprecipitation: Incubate the samples overnight at 4°C with rotation.
-
Immune Complex Capture: Add Protein A/G beads and incubate for 1-2 hours at 4°C.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific interactions.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of high salt.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Perform quantitative PCR (qPCR) using primers specific to the promoter region of the target gene. A significant decrease in the amount of immunoprecipitated DNA in the "Blocked Sample" compared to the "Positive Control" indicates that the SRC-1/NR interaction is required for the recruitment of SRC-1 to that specific promoter.
Troubleshooting
-
Ineffective Blocking:
-
Insufficient Peptide Concentration: Increase the molar excess of the peptide. Perform a titration to find the optimal concentration.
-
Peptide Degradation: Ensure proper storage and handling of the peptide. Prepare fresh dilutions for each experiment.
-
Strong Protein-Protein Interaction: The affinity of the SRC-1/NR interaction may be very high. Increase the incubation time with the peptide.
-
-
High Background in Co-IP/ChIP:
-
Non-specific Binding: Ensure adequate pre-clearing of the lysate/chromatin and perform sufficient washes.
-
Antibody Quality: Use a high-quality, validated antibody for immunoprecipitation.
-
Conclusion
The this compound is a powerful tool for dissecting the molecular mechanisms of SRC-1-mediated transcriptional coactivation. By competitively inhibiting the interaction between SRC-1 and nuclear receptors, researchers can validate this interaction and elucidate its functional importance in various cellular contexts. The protocols provided herein offer a framework for the effective use of this blocking peptide in key molecular biology techniques. Proper optimization and the inclusion of appropriate controls are essential for obtaining reliable and interpretable results.
References
- 1. Nuclear receptor coactivator 1 - Wikipedia [en.wikipedia.org]
- 2. Steroid receptor coactivator-1: The central intermediator linking multiple signals and functions in the brain and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cell-permeable stapled peptide inhibitor of the estrogen receptor/coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A fluorescence anisotropy-based competition assay to identify inhibitors against ricin and Shiga toxin ribosome interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SRC-1 NR Box Peptide for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a pivotal transcriptional coactivator that modulates the activity of nuclear receptors (NRs) and other transcription factors.[1][2] A key feature of SRC-1 is the presence of multiple nuclear receptor (NR) boxes, which contain a conserved LXXLL motif (where L is leucine and X is any amino acid).[3][4] These motifs are crucial for the ligand-dependent interaction with the activation function-2 (AF-2) domain of nuclear receptors, facilitating the recruitment of the transcriptional machinery and subsequent gene expression.[3][5]
The SRC-1 NR box II peptide is a short, biologically active peptide derived from the second NR box of SRC-1. Its sequence, LTERHKILHRLLQE, makes it an invaluable tool for investigating the intricate mechanisms of protein-protein interactions between SRC-1 and its nuclear receptor partners.[6] Understanding these interactions is critical for elucidating signaling pathways and for the development of novel therapeutics targeting hormone-dependent diseases, such as breast cancer.
This document provides detailed application notes and experimental protocols for utilizing the SRC-1 NR box peptide in various in vitro assays to characterize and quantify its binding to nuclear receptors.
Data Presentation: Quantitative Analysis of this compound Binding Affinity
The binding affinity of SRC-1 NR box peptides to nuclear receptors can be quantified by determining the equilibrium dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity.[7] The following tables summarize the available quantitative data for the interaction of various SRC family NR box peptides with Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).
Table 1: Binding Affinities (Kd) of SRC-1 NR Box Peptides with Estrogen Receptors [3]
| Peptide | Sequence | ERα Kd (nM) | ERβ Kd (nM) |
| SRC-1 NR Box II | LTERHKILHRLLQE | - | - |
| SRC-1 NR Box I | - | No Binding | 1025 ± 190 |
| SRC-1 NR Box III | - | No Binding | 2060 ± 214 |
| SRC-1 NR Box IV | - | 934 ± 259 | 261 ± 75 |
The IC50 values for the 14-amino acid SRC-1 NR box II peptide (LTERHKILHRLLQE) for both ERα and ERβ were determined to be in the 1–4 μM range in a competition assay.[3]
Table 2: Comparative Binding Affinities (Kd) of SRC-2 and SRC-3 NR Box Peptides with Estrogen Receptors [3]
| Peptide | ERα Kd (nM) | ERβ Kd (nM) |
| SRC-2 NR Box I | 216 ± 26 | 136 ± 26 |
| SRC-2 NR Box II | 182 ± 23 | 443 ± 97 |
| SRC-2 NR Box III | No Binding | 849 ± 147 |
| SRC-3 NR Box I | 216 ± 26 | 136 ± 26 |
| SRC-3 NR Box II | 182 ± 23 | 443 ± 97 |
| SRC-3 NR Box III | No Binding | 849 ± 147 |
Signaling Pathway
The this compound mimics the interaction of the full-length SRC-1 protein with a ligand-activated nuclear receptor. This interaction is a critical initiating step in a signaling cascade that leads to the transcriptional activation of target genes. Upon binding of an agonist hormone, the nuclear receptor undergoes a conformational change, exposing the AF-2 domain. The LXXLL motif within the SRC-1 NR box then docks into a hydrophobic cleft on the AF-2 surface. This initial binding event serves to recruit a larger coactivator complex, which can include other p160 family members, histone acetyltransferases (HATs) like CBP/p300, and methyltransferases.[8][9] These enzymes then remodel the chromatin, making the DNA more accessible for the basal transcription machinery, ultimately leading to gene expression.
Experimental Protocols
Here we provide detailed protocols for three common in vitro assays to study the interaction of the this compound with nuclear receptors.
Biotinylated Peptide Pull-Down Assay
This assay is a qualitative or semi-quantitative method to detect the interaction between the this compound and a protein of interest, such as a purified nuclear receptor ligand-binding domain (LBD).
Materials:
-
Biotinylated SRC-1 NR box II peptide (e.g., Biotin-LTERHKILHRLLQE)
-
Purified nuclear receptor LBD (e.g., GST-ERα LBD)
-
Streptavidin-coated agarose or magnetic beads
-
Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, 10% glycerol, protease inhibitors
-
Wash Buffer: Binding buffer with 300 mM NaCl
-
Elution Buffer: 1x SDS-PAGE sample buffer
-
Agonist ligand for the nuclear receptor (e.g., 17β-estradiol for ERα)
Protocol:
-
Peptide and Protein Preparation:
-
Dilute the biotinylated this compound to a working concentration of 1-5 µM in binding buffer.
-
Dilute the purified nuclear receptor LBD to a concentration of 1-2 µg per reaction in binding buffer.
-
Add the appropriate agonist ligand to the binding buffer at a saturating concentration (e.g., 1 µM 17β-estradiol).
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine 200-500 µL of binding buffer containing the nuclear receptor LBD and the biotinylated peptide.
-
Prepare a negative control with the nuclear receptor LBD but without the biotinylated peptide.
-
Incubate the reactions for 2-4 hours at 4°C with gentle rotation.
-
-
Capture of Peptide-Protein Complexes:
-
Wash 20-30 µL of streptavidin-coated beads per reaction three times with 1 mL of binding buffer.
-
Add the washed beads to each binding reaction.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic rack (for magnetic beads).
-
Discard the supernatant.
-
Wash the beads three to five times with 1 mL of wash buffer. After the final wash, remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 20-40 µL of 1x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody against the nuclear receptor or its tag (e.g., anti-GST).
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time quantitative analysis of binding kinetics (association and dissociation rates) and affinity (Kd).[10][11]
References
- 1. Mice deficient in the steroid receptor co-activator 1 (SRC-1) are resistant to thyroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Interaction of Steroid Receptor Coactivator (SRC)-1 and the Activation Function-2 Domain of the Thyroid Hormone Receptor (TR) β in TRβ E457A Knock-In and SRC-1 Knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. embopress.org [embopress.org]
- 5. Rates of dissociation of steroid and thyroid hormones from human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The multivalency of the glucocorticoid receptor ligand-binding domain explains its manifold physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. Ligand-Dependent Degradation of SRC-1 Is Pivotal for Progesterone Receptor Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural proteomics defines a sequential priming mechanism for the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for SRC-1 Peptide Competition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a Steroid Receptor Coactivator-1 (SRC-1) peptide competition assay. This assay is a valuable tool for identifying and characterizing molecules that can disrupt the interaction between SRC-1 and nuclear receptors, a key interaction in many signaling pathways implicated in cancer and metabolic diseases.
Introduction
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a transcriptional coactivator that plays a crucial role in enhancing the transcriptional activity of nuclear receptors.[1][2][3] Nuclear receptors are a class of proteins that, upon binding to their respective ligands (e.g., steroid hormones), regulate the expression of specific genes.[4][5] The interaction between SRC-1 and nuclear receptors is primarily mediated by the binding of LXXLL motifs (where L is leucine and X is any amino acid) within SRC-1 to a hydrophobic groove on the ligand-binding domain of the nuclear receptor.[4][6][7][8] This interaction is critical for the recruitment of other components of the transcriptional machinery.[1]
Disruption of the SRC-1/nuclear receptor interaction is a promising therapeutic strategy for various diseases, including certain types of cancer where this signaling pathway is dysregulated.[9] The SRC-1 peptide competition assay provides a robust in vitro method to screen for and characterize potential inhibitors of this protein-protein interaction. This protocol describes a fluorescence polarization (FP)-based competition assay, a technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10][11][12]
Principle of the Assay
The assay is based on the principle of competitive binding. A fluorescently labeled peptide derived from the nuclear receptor interaction domain of SRC-1 (containing an LXXLL motif) is used as a tracer. This tracer peptide will bind to the purified ligand-binding domain (LBD) of a specific nuclear receptor, resulting in a large complex that tumbles slowly in solution and thus has a high fluorescence polarization value. When an unlabeled competitor molecule (e.g., a small molecule inhibitor or an unlabeled peptide) is introduced, it will compete with the fluorescent tracer for binding to the nuclear receptor LBD. If the competitor binds to the LBD, it will displace the fluorescent tracer, which will then tumble more rapidly in solution, leading to a decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the binding affinity of the competitor molecule.
Signaling Pathway and Assay Workflow
The following diagrams illustrate the SRC-1 signaling pathway and the experimental workflow of the competition assay.
Caption: SRC-1 Signaling Pathway.
Caption: FP-based Competition Assay Workflow.
Experimental Protocol
Materials and Reagents
-
Purified Nuclear Receptor Ligand-Binding Domain (NR-LBD): e.g., Estrogen Receptor Alpha (ERα) LBD, Androgen Receptor (AR) LBD. The choice of receptor will depend on the specific research focus.
-
Fluorescently Labeled SRC-1 Peptide (Tracer): A peptide containing a central LXXLL motif, labeled with a suitable fluorophore (e.g., Fluorescein, TAMRA). A recommended sequence is based on the SRC-1 NR box II: (Fluorophore)-CPSSHSSLTERHKILHRLLQEGSPS-COOH.
-
Unlabeled Competitor Peptides/Compounds: Test compounds or a control unlabeled SRC-1 peptide for assay validation.
-
Assay Buffer: e.g., Phosphate-Buffered Saline (PBS) with 0.01% Tween-20 and 1 mM DTT, pH 7.4.
-
Microplates: Black, low-volume 384-well or 96-well microplates suitable for fluorescence polarization measurements.
-
Fluorescence Polarization Plate Reader: Equipped with appropriate excitation and emission filters for the chosen fluorophore.
Assay Procedure
-
Reagent Preparation:
-
Prepare stock solutions of the NR-LBD, fluorescent tracer, and competitor compounds in the assay buffer.
-
Determine the optimal concentration of the fluorescent tracer and NR-LBD by performing saturation binding experiments. Titrate the NR-LBD against a fixed concentration of the tracer to determine the concentration that gives a stable and significant polarization window (typically >100 mP).[13]
-
-
Competition Assay Setup:
-
In a microplate, add the assay buffer.
-
Add the competitor compounds at various concentrations (perform serial dilutions). Include a "no competitor" control (buffer only) and a "no NR-LBD" control (tracer only, for baseline polarization).
-
Add the NR-LBD to all wells except the "no NR-LBD" controls.
-
Add the fluorescent tracer to all wells.
-
The final volume in each well should be consistent (e.g., 20 µL for a 384-well plate).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium. The incubation time should be optimized for the specific interaction being studied. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader. Set the excitation and emission wavelengths according to the fluorophore used.
-
-
Data Analysis:
-
The raw data will be in millipolarization (mP) units.
-
Calculate the percentage of inhibition for each competitor concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free_tracer) / (mP_bound_tracer - mP_free_tracer)])
-
Plot the % Inhibition against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the tracer binding.
-
Data Presentation
The quantitative data from the assay should be summarized in a structured table for easy comparison.
| Parameter | Recommended Value/Range | Notes |
| NR-LBD Concentration | 10 - 100 nM | To be optimized for each receptor; should be around the Kd of the tracer peptide. |
| Fluorescent Tracer Conc. | 1 - 10 nM | Should be well below the Kd to ensure sensitivity. |
| Competitor Conc. Range | 1 nM - 100 µM | A wide range is recommended for initial screening. |
| Incubation Time | 1 - 4 hours | Should be sufficient to reach binding equilibrium. |
| Incubation Temperature | Room Temperature (25°C) | Maintain consistency. |
| Assay Volume | 20 - 100 µL | Dependent on the microplate format (384-well or 96-well). |
| Z'-factor | > 0.5 | A measure of assay quality and robustness; a value greater than 0.5 is considered excellent.[14] |
Alternative Assay Formats
While FP is a robust method, other technologies can also be employed for SRC-1 competition assays, such as:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.[15][16][17][18] In this context, the NR-LBD could be labeled with a donor (e.g., Europium) and the SRC-1 peptide with an acceptor (e.g., APC). A competitor would disrupt this interaction, leading to a decrease in the FRET signal.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into close proximity by a biomolecular interaction.[19][20][21][22][23] For example, the NR-LBD could be tagged with biotin and captured by streptavidin-coated donor beads, while a GST-tagged SRC-1 fragment could be captured by anti-GST acceptor beads. A competing peptide would disrupt the interaction and reduce the AlphaScreen signal.
The choice of assay format will depend on the available instrumentation, throughput requirements, and the specific nature of the interacting partners.
References
- 1. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid receptor coactivator-1: The central intermediator linking multiple signals and functions in the brain and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear receptor coactivator 1 - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Determinants of coactivator LXXLL motif specificity in nuclear receptor transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Receptor Coactivator SRC-1 Interacts With the Q-Rich Subdomain of the AhR and Modulates its Transactivation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Steroid Receptor Coactivator 1 Promotes Human Hepatocellular Carcinoma Progression by Enhancing Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 18. researchgate.net [researchgate.net]
- 19. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 23. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: SRC-1 NR Box Peptide in High-throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-1 (SRC-1), a member of the p160 family of coactivators, plays a crucial role in mediating the transcriptional activity of nuclear receptors (NRs).[1][2][3][4] Upon ligand binding, NRs undergo a conformational change that facilitates the recruitment of coactivators like SRC-1.[5][6] This interaction is primarily mediated by the binding of LXXLL motifs, known as NR boxes, within the coactivator to a hydrophobic cleft on the ligand-binding domain (LBD) of the NR.[2][7][8] The SRC-1 NR box peptide, a short peptide sequence containing this LXXLL motif, serves as a valuable tool in high-throughput screening (HTS) campaigns to identify and characterize modulators of NR activity.[9][10] These assays are pivotal in drug discovery for various diseases, including cancer, metabolic disorders, and inflammatory conditions.
This document provides detailed application notes and protocols for utilizing SRC-1 NR box peptides in various HTS formats.
Signaling Pathway and Assay Principle
Ligand-activated nuclear receptors recruit coactivators such as SRC-1 to initiate gene transcription. High-throughput screening assays are designed to quantify this interaction, allowing for the identification of compounds that either disrupt (antagonists) or enhance (agonists) the formation of the NR-coactivator complex.
Caption: Ligand-activated NR recruits SRC-1 to initiate transcription, a process targeted by modulators in HTS.
High-Throughput Screening Methodologies
Several robust and sensitive HTS technologies can be employed to study the interaction between NRs and SRC-1 NR box peptides. The most common formats include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and AlphaScreen®.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.[11] In the context of NR-SRC-1 interaction, the NR is typically labeled with a donor (e.g., Terbium chelate) and the SRC-1 peptide with an acceptor (e.g., Fluorescein or a proprietary dye like XL665).[11][12][13]
Workflow:
Caption: TR-FRET experimental workflow for screening NR-SRC-1 interaction modulators.
Protocol: TR-FRET Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Dilute the donor-labeled NR-LBD (e.g., GST-tagged NR-LBD with a Terbium-labeled anti-GST antibody) and the acceptor-labeled this compound to their final assay concentrations in the assay buffer.[5][12]
-
Prepare serial dilutions of test compounds and control ligands (agonist and antagonist).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound or control ligand to the wells.
-
Add 10 µL of the donor-labeled NR-LBD solution.
-
Add 5 µL of the acceptor-labeled this compound solution.
-
Mix gently and incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader. Excite the donor at ~340 nm and measure the emission at the donor's wavelength (~620 nm) and the acceptor's wavelength (~665 nm) after a time delay.[13]
-
The TR-FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission.
-
Fluorescence Polarization (FP)
FP is a technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[14][15][16] A small, fluorescently labeled this compound tumbles rapidly in solution, resulting in low polarization.[17] When it binds to the much larger NR-LBD, the complex tumbles more slowly, leading to an increase in polarization.[17][18]
Workflow:
Caption: Fluorescence Polarization experimental workflow for screening NR-SRC-1 modulators.
Protocol: Fluorescence Polarization Assay
-
Reagent Preparation:
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the test compound or control to the wells.[20]
-
Add 5 µL of the fluorescently labeled this compound solution.
-
Add 5 µL of the NR-LBD solution.
-
Mix and incubate at room temperature for 30 minutes to 2 hours.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a suitable plate reader using the appropriate excitation and emission wavelengths for the fluorophore.
-
Polarization is typically measured in millipolarization (mP) units. A decrease in mP indicates inhibition of the interaction.
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay that relies on the generation of a chemiluminescent signal when two different beads are brought into close proximity.[6][21][22] One bead (Donor) is coated with a photosensitizer, and the other (Acceptor) is coated with a chemiluminescent agent.[22] For the NR-SRC-1 interaction, the NR can be linked to one bead type and a biotinylated SRC-1 peptide can be linked to a streptavidin-coated bead of the other type.[21]
References
- 1. The nuclear hormone receptor coactivator SRC-1 is a specific target of p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xhwebstorage.blob.core.windows.net [xhwebstorage.blob.core.windows.net]
- 3. Analysis of the Steroid Receptor Coactivator 1 (SRC1)-CREB Binding Protein Interaction Interface and Its Importance for the Function of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Targeting Nuclear Receptors with Marine Natural Products [mdpi.com]
- 7. Nuclear Receptor Coactivator SRC-1 Interacts With the Q-Rich Subdomain of the AhR and Modulates its Transactivation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissection of the LXXLL Nuclear Receptor-Coactivator Interaction Motif Using Combinatorial Peptide Libraries: Discovery of Peptide Antagonists of Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Steroid Receptor Coactivator-1, SRC-1 (686-700) - 1 mg [anaspec.com]
- 11. Estrogen receptor alpha/co-activator interaction assay: TR-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 17. A high-throughput screening method to identify small molecule inhibitors of thyroid hormone receptor coactivator binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Quantitative High Throughput Screen Identifies Novel Inhibitors of the Interaction of Thyroid Receptor β with a Peptide of Steroid Receptor Coactivator 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.plos.org [journals.plos.org]
- 20. rsc.org [rsc.org]
- 21. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Labeling the SRC-1 NR Box Peptide for High-Throughput Fluorescence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a master regulator of gene transcription, functioning as a crucial coactivator for nuclear receptors (NRs).[1] NRs are a superfamily of ligand-inducible transcription factors that govern a vast array of physiological processes, including metabolism, development, and reproduction. The interaction between SRC-1 and NRs is a critical control point in gene regulation, and its dysregulation is implicated in numerous pathologies such as cancer and metabolic disorders.
The primary interaction between SRC-1 and NRs is mediated by a conserved LXXLL motif (where L is leucine and X is any amino acid), located within the nuclear receptor interaction domain (NRID) of SRC-1.[1][2] These short helical motifs, often referred to as NR boxes, bind to a hydrophobic groove on the surface of the ligand-binding domain (LBD) of activated NRs.[3][4] The specificity and affinity of this interaction are key determinants of the transcriptional response.[5]
Fluorescence-based assays provide a powerful platform for studying these protein-peptide interactions with high sensitivity and in a quantitative, high-throughput format. By covalently attaching a fluorescent probe to a synthetic peptide corresponding to the SRC-1 NR box, researchers can employ techniques like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) to elucidate binding affinities, screen for inhibitors, and dissect the molecular determinants of this pivotal interaction.[6][7][8] This application note provides detailed protocols for labeling an SRC-1 NR box peptide and its subsequent use in fluorescence-based binding assays.
Principles of Key Fluorescence-Based Assays
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[9][10] A small, fluorescently labeled SRC-1 peptide tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light, resulting in a low FP signal.[11][12] Upon binding to a much larger NR LBD, the tumbling of the complex is significantly slowed. This reduced motion leads to a higher degree of polarization in the emitted light, and thus a higher FP signal.[11][12] The change in polarization is directly proportional to the fraction of bound peptide, allowing for the determination of binding affinities (Kd) and the screening of competitive inhibitors.[9][10]
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent physical process through which energy is transferred non-radiatively from an excited "donor" fluorophore to a nearby "acceptor" fluorophore.[13] This energy transfer is efficient only when the donor and acceptor are in very close proximity (typically 1-10 nm). In the context of the SRC-1-NR interaction, one partner (e.g., the NR LBD, often as a GST-fusion protein complexed with a terbium-labeled antibody) can serve as the donor, while a fluorescein-labeled SRC-1 peptide acts as the acceptor.[7] Upon binding, the close proximity of the donor and acceptor results in a high FRET signal. This signal can be used to quantify the interaction and to screen for compounds that disrupt it.[6][8]
Experimental Protocols
Materials and Reagents
-
Peptide: Custom-synthesized this compound with a terminal cysteine for labeling (e.g., Ac-KHKILHRLLQEGSP-Cys-NH2). The sequence is derived from the SRC-1 NRID.
-
Fluorescent Dye: Maleimide-activated fluorophore (e.g., Fluorescein-5-Maleimide, TAMRA-5-Maleimide).
-
Reagents for Labeling: Dimethylformamide (DMF), Tris(2-carboxyethyl)phosphine (TCEP), Phosphate-Buffered Saline (PBS) pH 7.2.
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25), High-Performance Liquid Chromatography (HPLC) system.
-
Assay Components: Purified Nuclear Receptor LBD, assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT, 0.01% Triton X-100).
-
Instrumentation: Spectrofluorometer or plate reader with fluorescence polarization and/or FRET capabilities.
-
Consumables: Black, low-volume 96- or 384-well microplates.[14]
Protocol 1: Fluorescent Labeling of this compound
This protocol details the labeling of a cysteine-containing SRC-1 peptide with a maleimide-reactive dye.
-
Peptide and Dye Preparation:
-
Dissolve the SRC-1 peptide in deoxygenated PBS to a final concentration of 1-2 mM.
-
Add a 5-fold molar excess of TCEP to the peptide solution to ensure the cysteine thiol is reduced. Incubate for 30 minutes at room temperature.
-
Dissolve the maleimide-activated dye in anhydrous DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the dissolved dye to the peptide solution while gently mixing.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Purification of Labeled Peptide:
-
Separate the labeled peptide from unreacted dye using a size-exclusion column (e.g., Sephadex G-25) equilibrated with PBS.
-
For higher purity, perform reverse-phase HPLC. The increased hydrophobicity of the labeled peptide will typically result in a longer retention time compared to the unlabeled peptide.[12]
-
-
Characterization and Quantification:
-
Confirm successful labeling by mass spectrometry.
-
Determine the concentration of the labeled peptide using the molar extinction coefficient of the fluorophore at its maximum absorbance wavelength.
-
Protocol 2: Fluorescence Polarization (FP) Binding Assay
-
Assay Setup:
-
In a black microplate, add a fixed, low concentration of the fluorescently labeled SRC-1 peptide to each well (typically 1-10 nM).
-
Create a serial dilution of the NR LBD in the assay buffer. Add the diluted NR LBD to the wells containing the labeled peptide.
-
Include control wells: labeled peptide only (minimum polarization) and labeled peptide with the highest concentration of NR LBD (maximum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the NR LBD concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the equilibrium dissociation constant (Kd).
-
Data Presentation
Quantitative data from FP and FRET assays are crucial for comparing binding affinities and inhibitor potencies.
Table 1: Illustrative Binding Affinities (Kd) of a Fluorescein-Labeled this compound to Various Nuclear Receptor LBDs.
| Nuclear Receptor LBD | Ligand | Kd (nM) | Assay Type |
| Estrogen Receptor α (ERα) | Estradiol | 25 | FP |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Rosiglitazone | 60 | FP |
| Thyroid Hormone Receptor β (TRβ) | Triiodothyronine (T3) | 45 | FP |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 80 | FP |
Note: The Kd values presented are for illustrative purposes and may vary based on experimental conditions and specific peptide/protein constructs.
Table 2: Illustrative IC50 Values of Competitive Inhibitors for the SRC-1-ERα Interaction.
| Inhibitor | IC50 (µM) | Assay Type |
| Unlabeled SRC-1 Peptide | 0.1 | FP Competition |
| Small Molecule X | 5.2 | FP Competition |
| Small Molecule Y | 12.8 | FP Competition |
| Small Molecule Z | >50 | FP Competition |
Note: IC50 values are dependent on the concentrations of the fluorescent peptide and receptor used in the assay.
Visualizations
Caption: Simplified SRC-1 coactivation of nuclear receptor signaling.
Caption: Workflow for fluorescent labeling of the this compound.
Caption: The principle of Fluorescence Polarization (FP) for binding assays.
References
- 1. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Receptor Coactivator SRC-1 Interacts With the Q-Rich Subdomain of the AhR and Modulates its Transactivation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular determinants of nuclear receptor–corepressor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissection of the LXXLL Nuclear Receptor-Coactivator Interaction Motif Using Combinatorial Peptide Libraries: Discovery of Peptide Antagonists of Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An extended LXXLL motif sequence determines the nuclear receptor binding specificity of TRAP220 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-dependent interactions of coactivators steroid receptor coactivator-1 and peroxisome proliferator-activated receptor binding protein with nuclear hormone receptors can be imaged in live cells and are required for transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. Peptide Labeling [sigmaaldrich.com]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Application Notes and Protocols: SRC-1 NR Box Peptides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-1 (SRC-1), a member of the p160 family of transcriptional coactivators, plays a pivotal role in mediating the transcriptional activity of nuclear receptors (NRs). NRs are a large family of ligand-inducible transcription factors that regulate a wide array of physiological processes, including metabolism, development, and reproduction. The interaction between SRC-1 and NRs is crucial for the recruitment of the transcriptional machinery and subsequent gene expression. This interaction is primarily mediated by the recognition of specific LXXLL motifs (where L is leucine and X is any amino acid), also known as NR boxes, within SRC-1 by a hydrophobic groove on the surface of the ligand-binding domain (LBD) of activated NRs.
The critical nature of the SRC-1/NR interaction makes it an attractive target for therapeutic intervention in various diseases, including cancer, metabolic disorders, and inflammatory conditions. Synthetic peptides corresponding to the NR boxes of SRC-1 can act as competitive inhibitors, disrupting the formation of the functional SRC-1/NR complex and thereby modulating NR-dependent gene transcription. These peptides are invaluable tools in drug discovery for validating NRs as therapeutic targets, screening for small molecule inhibitors, and elucidating the molecular mechanisms of NR signaling.
These application notes provide an overview of the use of SRC-1 NR box peptides in drug discovery, including their mechanism of action, and detailed protocols for key experimental assays.
Mechanism of Action
SRC-1 NR box peptides mimic the endogenous LXXLL motifs of the full-length SRC-1 protein. Upon binding of an agonist to a nuclear receptor, the receptor undergoes a conformational change, exposing a coactivator-binding pocket on its surface. The LXXLL motif of SRC-1 fits into this pocket, initiating the recruitment of a larger coactivator complex. This complex often includes histone acetyltransferases (HATs) like p300/CBP and protein arginine methyltransferases (PRMTs) like CARM1, which modify chromatin structure to facilitate gene transcription.[1]
SRC-1 NR box peptides, when introduced into a biological system, compete with endogenous SRC-1 for binding to the activated NR. By occupying the coactivator-binding pocket, these peptides prevent the recruitment of the full coactivator complex, leading to the inhibition of target gene expression. This inhibitory effect can be harnessed to study the physiological roles of specific NRs and to screen for novel drug candidates that disrupt this protein-protein interaction.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway involving SRC-1 and a typical experimental workflow for screening inhibitors of the SRC-1/NR interaction.
Caption: SRC-1 mediated nuclear receptor signaling pathway.
References
Application Notes and Protocols for Cell-Based Assays Utilizing SRC-1 NR Box Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-1 (SRC-1), a member of the p160 family of transcriptional coactivators, plays a pivotal role in mediating the transcriptional activity of nuclear receptors (NRs). The interaction between SRC-1 and NRs is crucial for the regulation of a wide array of physiological processes, and its dysregulation is implicated in various diseases, including cancer. This interaction is primarily mediated by the binding of LXXLL motifs, known as NR boxes, within SRC-1 to a hydrophobic groove on the surface of the ligand-binding domain of NRs. Synthetic peptides containing these SRC-1 NR box motifs are invaluable tools for studying the intricacies of NR-coactivator interactions, for screening for small molecule modulators of these interactions, and for the development of novel therapeutics.
These application notes provide an overview of the principles and detailed protocols for key cell-based assays that utilize SRC-1 NR box peptides. The assays described herein are designed to enable researchers to probe the SRC-1-NR interaction, to quantify the binding affinity of this interaction, and to identify and characterize compounds that can modulate this critical cellular signaling event.
Signaling Pathway Overview
SRC-1 is recruited to ligand-activated nuclear receptors, forming a complex that subsequently recruits other coactivators, including histone acetyltransferases (HATs) like CBP/p300, and methyltransferases. This multi-protein complex leads to chromatin remodeling and transcriptional activation of target genes.
Caption: SRC-1 Signaling Pathway.
Commercially Available SRC-1 NR Box Peptides
A variety of SRC-1 NR box peptides, including those labeled with fluorophores for use in TR-FRET and other fluorescence-based assays, are commercially available. These peptides are essential reagents for the protocols described below.
| Peptide Name | Sequence | Label | Supplier |
| SRC-1 NR box II Peptide | LTARHKILHRLLQEGSPSD | Unlabeled | MedChemExpress |
| Fluorescein-SRC1-2 | LTARHKILHRLLQEGSPSD | Fluorescein | Thermo Fisher Scientific |
| Fluorescein-SRC1-3 | ESKDHQLLRYLLDKDEKDL | Fluorescein | Thermo Fisher Scientific |
| Biotin-SRC1 (676-700) | Biotin-SPQKKKENALLRYLLDKDDTKD | Biotin | AnaSpec |
Application 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a proximity-based assay that measures the interaction between two molecules. In this context, a terbium (Tb)-labeled antibody is used to tag a GST-fused nuclear receptor (donor), and a fluorescein-labeled SRC-1 NR box peptide serves as the acceptor. When the NR and the SRC-1 peptide interact, the donor and acceptor fluorophores are brought into close proximity, allowing for energy transfer from the excited terbium to fluorescein, resulting in a detectable fluorescent signal at a specific wavelength.
Experimental Workflow:
Caption: TR-FRET Experimental Workflow.
Detailed Protocol:
Materials:
-
GST-tagged Nuclear Receptor Ligand Binding Domain (LBD)
-
Terbium-labeled anti-GST Antibody (e.g., LanthaScreen™ Tb-anti-GST Antibody, Thermo Fisher Scientific)
-
Fluorescein-labeled this compound (e.g., Fluorescein-SRC1-2, Thermo Fisher Scientific)
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well, low-volume, non-binding surface microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the GST-NR LBD and Tb-anti-GST antibody in TR-FRET assay buffer. The final concentration of the antibody is typically 5 nM, and the NR LBD concentration should be optimized for each receptor (usually in the low nanomolar range).
-
Prepare a 2X working solution of the fluorescein-SRC-1 peptide in TR-FRET assay buffer. The final concentration is typically around 200-400 nM.
-
Prepare serial dilutions of test compounds in DMSO. Then, dilute these further in the assay buffer to a 4X final concentration.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X test compound solution or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 5 µL of the 2X GST-NR LBD/Tb-anti-GST antibody mixture to each well.
-
Add 10 µL of the 2X fluorescein-SRC-1 peptide solution to each well.
-
The final assay volume is 20 µL.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium emission) and 520 nm (FRET signal).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the emission signal at 520 nm by the emission signal at 495 nm.
-
For agonist/potentiator screening, plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonist/inhibitor screening, perform the assay in the presence of a known agonist and plot the inhibition of the TR-FRET signal against the compound concentration to determine the IC50 value.
-
Quantitative Data Summary:
| Nuclear Receptor | SRC-1 Peptide | Assay Type | Agonist | EC50/IC50 | Reference |
| Estrogen Receptor α | SRC2-SP4 | TR-FRET | Estradiol | IC50 = 380 nM (for peptide) | [1] |
| Androgen Receptor | FxxLF motif peptide | TR-FRET | DHT | EC50 = 0.3 nM | Thermo Fisher Manual |
| Glucocorticoid Receptor | SRC1-4 | TR-FRET | Dexamethasone | EC50 = 2.5 nM | Thermo Fisher Manual |
| Progesterone Receptor | SRC1-4 | TR-FRET | Progesterone | EC50 = 3.4 nM | [2] |
Application 2: AlphaScreen Assay
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay. It utilizes two types of beads: Donor beads that generate singlet oxygen upon excitation at 680 nm, and Acceptor beads that emit light upon receiving singlet oxygen from a nearby Donor bead. For studying the SRC-1-NR interaction, one protein (e.g., a biotinylated this compound) is captured on streptavidin-coated Donor beads, and the other protein (e.g., a GST-tagged NR) is captured on anti-GST-coated Acceptor beads. Interaction between the peptide and the NR brings the beads into proximity, resulting in a luminescent signal.
Experimental Workflow:
Caption: AlphaScreen Experimental Workflow.
Detailed Protocol:
Materials:
-
GST-tagged Nuclear Receptor LBD
-
Biotinylated this compound
-
Anti-GST AlphaScreen Acceptor beads (PerkinElmer)
-
Streptavidin-coated AlphaScreen Donor beads (PerkinElmer)
-
AlphaScreen Assay Buffer (e.g., 25 mM Hepes, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
Test compounds dissolved in DMSO
-
384-well, white, opaque microplates (e.g., OptiPlate™-384)
-
AlphaScreen-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of GST-NR LBD and biotinylated SRC-1 peptide in AlphaScreen assay buffer. Optimal concentrations need to be determined by cross-titration, but typically range from 10-100 nM.
-
Prepare a suspension of anti-GST Acceptor beads and Streptavidin Donor beads in the assay buffer. The final concentration is typically 20 µg/mL for each.
-
Prepare serial dilutions of test compounds in DMSO and then dilute in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the test compound solution or vehicle to the wells of the 384-well plate.
-
Add 5 µL of the GST-NR LBD and biotinylated SRC-1 peptide mixture to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the mixed Acceptor and Donor bead suspension to each well under subdued lighting conditions.
-
-
Incubation and Detection:
-
Seal the plate and incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the compound concentration.
-
For agonists/potentiators, determine the EC50 from the dose-response curve.
-
For antagonists/inhibitors, perform the assay in the presence of an agonist and determine the IC50 from the inhibition curve.
-
Quantitative Data Summary:
| Nuclear Receptor | Coactivator Peptide | Assay Type | Modulator | IC50/EC50 | Reference |
| Estrogen Receptor α | SRC-1 fragment | AlphaScreen | Estradiol | EC50 ~1 nM | [3] |
| RORα | PGC-1α NR1 | AlphaScreen | 7α-hydroxycholesterol | EC50 = 162 nM | [4] |
| Androgen Receptor | TIF2 | AlphaScreen | Dihydrotestosterone | EC50 ~ 0.5 nM | PerkinElmer App Note |
Application 3: Mammalian Two-Hybrid (M2H) Assay
Principle: The M2H assay is a powerful tool to study protein-protein interactions within a cellular context. In this system, the nuclear receptor LBD is fused to a DNA-binding domain (DBD), such as GAL4, creating the "bait". The SRC-1 protein or its NR box-containing fragment is fused to a transcriptional activation domain (AD), such as VP16, creating the "prey". These two constructs are co-transfected into mammalian cells along with a reporter plasmid containing a promoter with GAL4 binding sites upstream of a reporter gene (e.g., luciferase). If the NR and SRC-1 interact, the AD is brought to the promoter, driving the expression of the reporter gene, which can be quantified.
Experimental Workflow:
Caption: Mammalian Two-Hybrid Workflow.
Detailed Protocol:
Materials:
-
Mammalian expression vector for DBD fusion (e.g., pBIND, Promega)
-
Mammalian expression vector for AD fusion (e.g., pACT, Promega)
-
Reporter plasmid with DBD binding sites (e.g., pG5luc, Promega)
-
Control vector for normalization (e.g., a plasmid expressing Renilla luciferase)
-
Mammalian cell line (e.g., HEK293T, HeLa, or a cell line relevant to the NR being studied)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine 3000, Thermo Fisher Scientific)
-
Test compounds
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega)
-
Luminometer
Procedure:
-
Plasmid Construction:
-
Clone the cDNA of the nuclear receptor LBD in-frame with the DBD of the "bait" vector.
-
Clone the cDNA of full-length SRC-1 or its NR box-containing fragment in-frame with the AD of the "prey" vector.
-
Verify the constructs by sequencing.
-
-
Cell Culture and Transfection:
-
The day before transfection, seed the mammalian cells in 24- or 96-well plates to be 70-90% confluent at the time of transfection.
-
Co-transfect the cells with the bait, prey, reporter, and normalization control plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment and Incubation:
-
After 4-6 hours of transfection, replace the medium with fresh medium containing the test compounds or vehicle. If studying a ligand-dependent interaction, also add the appropriate NR ligand.
-
Incubate the cells for an additional 24-48 hours.
-
-
Cell Lysis and Reporter Assay:
-
Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Compare the normalized luciferase activity in the presence of the test compound to the vehicle control to determine the effect on the SRC-1-NR interaction.
-
Quantitative Data Summary:
| Nuclear Receptor | Coactivator | Assay Type | Modulator | Effect | Reference |
| PXR | SRC-1 | Mammalian Two-Hybrid | Ketoconazole | Inhibits interaction | [5] |
| ERα | SRC-1 | Mammalian Two-Hybrid | Estradiol | Induces interaction | [6] |
| Androgen Receptor | SRC-1 | Mammalian Two-Hybrid | Dihydrotestosterone | Induces interaction | [7] |
High-Throughput Screening (HTS) for Modulators of SRC-1 and Nuclear Receptor Interaction
The assays described above, particularly TR-FRET and AlphaScreen, are well-suited for high-throughput screening (HTS) to identify small molecule modulators of the SRC-1 and nuclear receptor interaction. A typical HTS workflow is depicted below.
Caption: High-Throughput Screening Workflow.
Conclusion
The cell-based assays described in these application notes provide robust and versatile platforms for investigating the interaction between SRC-1 NR box peptides and nuclear receptors. The choice of assay will depend on the specific research question, available resources, and desired throughput. TR-FRET and AlphaScreen assays are particularly well-suited for high-throughput screening and quantitative analysis of binding interactions, while the Mammalian Two-Hybrid assay offers a valuable tool for studying these interactions within a more physiological cellular environment. By utilizing these powerful techniques, researchers can gain deeper insights into the mechanisms of nuclear receptor signaling and accelerate the discovery of novel therapeutics targeting these important pathways.
References
- 1. A cell-permeable stapled peptide inhibitor of the estrogen receptor/coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cyclized Helix‐Loop‐Helix Peptide as a Molecular Scaffold for Cell‐Membrane Permeable Inhibitors for the Interaction Between Estrogen Receptor α and Coactivator SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. The SRC family of nuclear receptor coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissection of the LXXLL Nuclear Receptor-Coactivator Interaction Motif Using Combinatorial Peptide Libraries: Discovery of Peptide Antagonists of Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mammalian two-hybrid assay for detection of coactivator-nuclear receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription Assays with SRC-1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-1 (SRC-1), a member of the p160 family of transcriptional coactivators, plays a crucial role in modulating the transcriptional activity of nuclear receptors and other transcription factors.[1][2] In response to hormonal signals, SRC-1 is recruited to target gene promoters by ligand-activated nuclear receptors, such as the progesterone receptor (PR).[1][3] This recruitment facilitates chromatin remodeling and the assembly of the preinitiation complex, ultimately leading to enhanced gene transcription.[1][3] In vitro transcription assays are powerful tools to dissect the molecular mechanisms of SRC-1 function and to screen for compounds that modulate its activity.
This document provides detailed protocols for performing in vitro transcription assays with the SRC-1 peptide, guidelines for data interpretation, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from in vitro transcription assays involving SRC-1, demonstrating its coactivator function in different contexts.
Table 1: Effect of SRC-1 on Progesterone Receptor (PR)-Mediated Transcription
| Template | Hormone (Progesterone) | Recombinant PRB | Recombinant SRC-1 | Fold Induction of Transcription |
| Naked DNA | - | + | - | Baseline |
| Naked DNA | + | + | - | ~1x |
| Naked DNA | + | + | + | ~3x[3] |
| Chromatin | - | + | - | Baseline |
| Chromatin | + | + | - | ~1x |
| Chromatin | + | + | + | >5x[3] |
Table 2: Synergistic Effect of SRC-1 and p300 on PR-Mediated Transcription from Chromatin
| Condition | Fold Enhancement of PR Transcription |
| + p300 alone | Modest but significant[4] |
| + SRC-1 alone | Significant |
| + SRC-1 and p300 | Synergistic enhancement[4] |
Signaling Pathways and Experimental Workflow
SRC-1 Coactivation Pathway
SRC-1 is recruited by a ligand-bound nuclear receptor (NR) to the hormone response element (HRE) on the DNA. Subsequently, SRC-1 recruits other coactivators, such as p300/CBP, which possess histone acetyltransferase (HAT) activity. This leads to histone acetylation, chromatin remodeling, and the recruitment of the basal transcription machinery to initiate transcription.
Caption: SRC-1 mediated transcriptional coactivation pathway.
Experimental Workflow for In Vitro Transcription Assay
The general workflow involves the preparation of a DNA template, assembly of the transcription reaction with nuclear extract or purified components, the transcription reaction itself, and subsequent analysis of the RNA product.
Caption: General experimental workflow for an in vitro transcription assay.
Experimental Protocols
Protocol 1: In Vitro Transcription with Nuclear Extract and Naked DNA Template
This protocol is adapted from studies demonstrating the ligand-dependent enhancement of transcription by SRC-1.[3]
1. Materials
-
DNA Template: Plasmid containing a progesterone response element (PRE) upstream of a reporter gene (e.g., pPRE3-E4).[3]
-
Nuclear Extract: Prepared from a relevant cell line (e.g., T47D human breast cancer cells).[3]
-
Recombinant Proteins: Purified full-length SRC-1 and Progesterone Receptor B (PRB).
-
Hormone: Progesterone (10⁻⁷ M final concentration).[3]
-
Transcription Buffer (10x): 200 mM HEPES-KOH (pH 7.9), 1 M KCl, 50 mM MgCl₂, 20 mM DTT, 2 mM EDTA, 20% glycerol.
-
NTP Mix: 25 mM each of ATP, CTP, GTP, and UTP.
-
RNase Inhibitor.
-
Stop Buffer: 0.15M NaCl, 50mM Tris-HCl pH 8.0, 250 mM sodium acetate, 0.25% SDS, 6mM EDTA pH 8.0.[5]
-
Reagents for RNA purification, primer extension, and gel electrophoresis.
2. Procedure
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the following reaction mixture to a final volume of 50 µL:
-
100 ng of DNA template.[4]
-
10 µg of T47D nuclear extract.[3]
-
15 nM (final concentration) of purified PRB.[3]
-
Progesterone (10⁻⁷ M final concentration) or ethanol vehicle.[3]
-
1 nM (final concentration) of purified SRC-1 or buffer control.[3]
-
5 µL of 10x Transcription Buffer.
-
2 µL of 25 mM NTP mix.
-
1 µL of RNase inhibitor.
-
Nuclease-free water to 50 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.[4]
-
RNA Purification: Stop the reaction by adding 360 µL of Stop Buffer.[5] Purify the RNA using a standard phenol:chloroform extraction and ethanol precipitation method.
-
Analysis: Analyze the transcribed RNA by primer extension analysis using a radiolabeled primer specific to the reporter gene transcript, followed by denaturing polyacrylamide gel electrophoresis and autoradiography.
Protocol 2: In Vitro Transcription with Chromatin Template
This protocol allows for the investigation of SRC-1's role in the context of a more physiologically relevant chromatin structure.[1][3]
1. Materials
-
Same as Protocol 1, with the addition of:
-
Chromatin Assembly System: (e.g., using Drosophila embryo extracts).
2. Procedure
-
Chromatin Assembly: Assemble the pPRE3-E4 plasmid DNA into chromatin using a suitable in vitro chromatin assembly system.
-
Reaction Setup: Assemble the in vitro transcription reaction as described in Protocol 1, but replace the naked DNA template with 100 ng of the assembled chromatin template.[4]
-
Incubation, RNA Purification, and Analysis: Follow steps 2-4 from Protocol 1.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the function of the SRC-1 peptide in transcriptional regulation using in vitro transcription assays. The quantitative data and visual diagrams serve to contextualize the experimental results and provide a deeper understanding of the underlying molecular mechanisms. These assays are invaluable for both fundamental research into gene regulation and for the development of novel therapeutics targeting nuclear receptor signaling pathways.
References
- 1. Steroid receptor coactivator-1 (SRC-1) enhances ligand-dependent and receptor-dependent cell-free transcription of chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid receptor coactivator-1 (SRC-1) enhances ligand-dependent and receptor-dependent cell-free transcription of chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
Application Note: Quantitative Analysis of Steroid Receptor Coactivator-1 (SRC-1) and Nuclear Receptor Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
Steroid Receptor Coactivator-1 (SRC-1), the founding member of the p160 SRC family, is a crucial transcriptional coactivator that modulates the activity of nuclear receptors (NRs).[1][2] NRs are ligand-activated transcription factors that regulate gene expression in response to hormones like steroids and retinoids.[3] Upon ligand binding, NRs undergo a conformational change, facilitating the recruitment of coactivators, including SRC-1.[4] SRC-1 enhances the transcriptional activity of NRs by recruiting secondary coactivators, such as CBP/p300, which possess histone acetyltransferase (HAT) activity, leading to chromatin remodeling and gene transcription.[1][3]
The interaction between SRC-1 and NRs is a critical control point in gene regulation and a key target for therapeutic intervention in various diseases, including cancer.[2][5][6] Quantitative analysis of this protein-protein interaction is essential for understanding the molecular mechanisms of NR signaling, identifying potential drug candidates that modulate this interaction, and characterizing their potency and efficacy. This application note provides an overview of key quantitative methods, detailed experimental protocols, and a summary of binding data.
Signaling Pathway of SRC-1 and Nuclear Receptor Action
The canonical pathway involves the ligand-dependent recruitment of SRC-1 to a nuclear receptor. This initial binding event serves as a scaffold to recruit a larger coactivator complex, which ultimately modifies the chromatin environment to facilitate gene transcription.
Quantitative Data Summary
The binding affinity and specificity of SRC-1 for various nuclear receptors can differ, influencing the biological response to different hormones.[7] SRC-1 contains multiple NR binding motifs (LXXLL), and both the central and C-terminal domains of SRC-1 can interact with NRs, albeit with different preferences.[1][8]
Table 1: Relative Binding of SRC-1 Domains to Various Nuclear Receptors. Data synthesized from yeast two-hybrid system results.[8]
| Nuclear Receptor | SRC-1 Central Domain Binding | SRC-1 C-Terminal Domain Binding |
| Androgen Receptor (AR) | No Binding | Strong |
| Glucocorticoid Rec. (GR) | Poor | Strong |
| Estrogen Receptor (ER) | Strong | Poor |
| Progesterone Rec. (PR) | Strong | Strong |
| Vitamin D Receptor (VDR) | Strong | Poor |
| Retinoic Acid Rec. (RAR) | Strong | Poor |
| Thyroid Hormone Rec. (TR) | Strong | Poor |
Table 2: Comparison of Nuclear Receptor Binding by p160 Coactivators SRC-1 and GRIP1. Data highlights differential binding preferences.[7][8]
| Nuclear Receptor | SRC-1a Binding | GRIP1 Binding | Key Observation |
| Androgen Receptor (AR) | Weak | Strong | GRIP1 is a more potent coactivator for AR.[7] |
| Estrogen Receptor (ER) | Strong | Strong | Both bind strongly. |
| Glucocorticoid Rec. (GR) | Moderate | Strong | GRIP1 shows stronger interaction. |
Experimental Protocols for Quantitative Analysis
Several robust, high-throughput methods are available for the quantitative analysis of SRC-1 and NR interactions. The most common techniques are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaScreen, and Surface Plasmon Resonance (SPR).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a homogeneous assay technology that measures the proximity of two interacting molecules.[9] It utilizes a long-lifetime lanthanide chelate (e.g., Europium or Terbium) as a donor fluorophore and a suitable acceptor fluorophore (e.g., Dy647 or fluorescein).[9][10] Interaction between the tagged NR and SRC-1 brings the donor and acceptor into close proximity, resulting in energy transfer.[10]
Protocol: TR-FRET Assay for NR/SRC-1 Interaction
-
Reagent Preparation:
-
Nuclear Receptor (NR): Use a tagged NR (e.g., 6xHis or GST) and a corresponding lanthanide-labeled anti-tag antibody (e.g., Anti-His-Europium).[10]
-
SRC-1 Peptide: Use a peptide derived from the NR interaction domain of SRC-1 (containing LXXLL motifs) labeled with a suitable acceptor fluorophore.
-
Assay Buffer: Prepare a suitable buffer (e.g., 20mM Tris, 100 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4).
-
Ligands/Compounds: Prepare serial dilutions of the NR ligand (agonist or antagonist) or test compounds in assay buffer containing DMSO (final DMSO concentration should be kept low, e.g., <1%).[11]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the NR/lanthanide-antibody complex to each well.
-
Add 5 µL of test compound or ligand at various concentrations.
-
Add 5 µL of the acceptor-labeled SRC-1 peptide.
-
Seal the plate and incubate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET compatible microplate reader.
-
Set the excitation wavelength (e.g., 337 nm) and measure emission at two wavelengths: the donor emission (e.g., 615 nm for Eu) and the acceptor emission (e.g., 665 nm for Dy647).[10] A time delay (typically 50-150 µs) is used to reduce background fluorescence.[10]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Acceptor signal / Donor signal) * 10,000.
-
Plot the TR-FRET ratio against the ligand/compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay that relies on the transfer of singlet oxygen from a Donor bead to an Acceptor bead.[12] When the beads are brought within ~200 nm by a biological interaction, the singlet oxygen produced by the laser-excited Donor bead triggers a chemiluminescent signal in the Acceptor bead.[12][13]
Protocol: AlphaScreen Assay for NR/SRC-1 Interaction
-
Reagent Preparation:
-
Donor Beads: Streptavidin-coated Donor beads.
-
Acceptor Beads: Anti-tag (e.g., anti-GST) coated Acceptor beads.
-
Nuclear Receptor (NR): Recombinant GST-tagged NR.
-
SRC-1 Peptide: Biotinylated peptide from the SRC-1 NR interaction domain.
-
Ligands/Compounds: Serially diluted in a suitable assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of GST-NR to the wells.
-
Add 5 µL of the biotinylated SRC-1 peptide.
-
Add 5 µL of the test compound or ligand.
-
Incubate for 30-60 minutes at room temperature.
-
Add 10 µL of a pre-mixed solution of Donor and Acceptor beads in the dark.
-
Seal the plate, protect from light, and incubate for 1-2 hours at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable reader, which uses a 680 nm laser for excitation and measures the chemiluminescent signal between 520-620 nm.[12]
-
-
Data Analysis:
-
Plot the AlphaScreen signal (raw counts) against the compound concentration.
-
Normalize the data and fit to a dose-response curve to calculate EC₅₀ or IC₅₀ values.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[14][15] One molecule (the ligand) is immobilized on the chip, and its binding partner (the analyte) is flowed over the surface.[16] This method provides detailed kinetic information, including association (kₐ or kₒₙ) and dissociation (kₑ or kₒff) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated.[15][16]
Protocol: SPR Analysis of NR/SRC-1 Interaction
-
Preparation:
-
Ligand: Purified recombinant NR (e.g., the ligand-binding domain).
-
Analyte: Purified recombinant SRC-1 fragment containing the NR interaction domain.
-
Running Buffer: A suitable buffer such as HBS-EP (HEPES buffered saline with EDTA and P20 surfactant).
-
Sensor Chip: A carboxymethylated dextran chip (e.g., CM5) is commonly used for amine coupling.
-
-
Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the NR (ligand) at a suitable concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without the ligand.[17]
-
-
Kinetic Analysis:
-
Inject a series of concentrations of the SRC-1 fragment (analyte) over both the ligand and reference flow cells. Each injection cycle consists of:
-
Association: Flow the analyte for a defined period (e.g., 120-300 seconds) to monitor binding.
-
Dissociation: Flow the running buffer for a defined period (e.g., 300-600 seconds) to monitor the dissociation of the complex.
-
-
Regeneration: After each cycle, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to strip the bound analyte from the ligand, preparing the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Globally fit the set of sensorgrams (for all analyte concentrations) to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[16]
-
The fitting will yield the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Conclusion and Applications
The quantitative analysis of the SRC-1 and nuclear receptor interaction is fundamental to endocrinology and drug discovery. The methods described herein—TR-FRET, AlphaScreen, and SPR—provide powerful, complementary approaches to study this interaction. TR-FRET and AlphaScreen are well-suited for high-throughput screening (HTS) to identify novel agonists, antagonists, or allosteric modulators.[11][13] SPR provides in-depth, label-free kinetic data essential for lead characterization and understanding the mechanism of action.[16][18] By applying these techniques, researchers can gain crucial insights into the molecular basis of hormone action and develop novel therapeutics targeting nuclear receptor signaling pathways.
References
- 1. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Steroid Receptor Coactivator 1 (SRC1)-CREB Binding Protein Interaction Interface and Its Importance for the Function of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Role of SRC-1 in the promotion of prostate cancer cell growth and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear receptor-binding sites of coactivators glucocorticoid receptor interacting protein 1 (GRIP1) and steroid receptor coactivator 1 (SRC-1): multiple motifs with different binding specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jacksonimmuno.com [jacksonimmuno.com]
- 15. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. Binding affinity and kinetic analysis of nuclear receptor/co-regulator interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. path.ox.ac.uk [path.ox.ac.uk]
- 18. nicoyalife.com [nicoyalife.com]
Application Notes and Protocols: SRC-1 NR Box Peptides for Mapping Protein Interaction Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a pivotal transcriptional coactivator that modulates the activity of nuclear receptors and other transcription factors.[1][2][3] A key feature of SRC-1 is the presence of multiple nuclear receptor (NR) interaction domains, characterized by the conserved LXXLL motif, commonly referred to as the NR box.[2] These short peptide motifs are crucial for the direct interaction with ligand-bound nuclear receptors, facilitating the recruitment of the transcriptional machinery and subsequent gene expression.[1][2]
SRC-1 contains four distinct NR boxes (I, II, III, and IV), each exhibiting differential binding affinities for various nuclear receptors.[4][5] This specificity in interaction provides a mechanism for precise regulation of gene expression in response to hormonal signals. Synthetic peptides corresponding to these NR boxes are invaluable tools for mapping the interaction sites on nuclear receptors, quantifying binding affinities, and screening for potential modulators of these interactions.
These application notes provide a comprehensive guide for utilizing SRC-1 NR box peptides to investigate protein-protein interactions with nuclear receptors. Detailed protocols for key experimental techniques, including pull-down assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), are provided to enable researchers to quantitatively assess these interactions.
Data Presentation: Quantitative Analysis of SRC-1 NR Box Peptide Interactions
The binding affinities of SRC-1 NR box peptides to various nuclear receptors are critical for understanding the specificity and strength of these interactions. The following table summarizes available quantitative data for the interaction of human SRC-1 NR box peptides with the ligand-binding domains (LBD) of several nuclear receptors.
| SRC-1 NR Box | Nuclear Receptor | Ligand | Method | Binding Affinity (Kd / IC50) | Reference |
| NR Box I | Estrogen Receptor α (ERα) | Estradiol | Time-Resolved Fluorescence | No Detectable Binding | [4] |
| NR Box II | Estrogen Receptor α (ERα) | Estradiol | Time-Resolved Fluorescence | Kd = 155 ± 21 nM | [4] |
| NR Box III | Estrogen Receptor α (ERα) | Estradiol | Time-Resolved Fluorescence | No Detectable Binding | [4] |
| NR Box IV | Estrogen Receptor α (ERα) | Estradiol | Time-Resolved Fluorescence | Kd = 934 ± 259 nM | [4] |
| NR Box I | Androgen Receptor (AR) | Dihydrotestosterone (DHT) | AlphaScreen | IC50 = 61.3 ± 4.0 µM | |
| NR Box II | Androgen Receptor (AR) | Dihydrotestosterone (DHT) | AlphaScreen | IC50 = 64.5 ± 2.6 µM | |
| NR Box III | Androgen Receptor (AR) | Dihydrotestosterone (DHT) | AlphaScreen | IC50 = 9.4 ± 0.37 µM | |
| NR Box IV | Androgen Receptor (AR) | Dihydrotestosterone (DHT) | AlphaScreen | IC50 = 32.0 ± 1.8 µM | |
| NR Box II | CAR/RXR Heterodimer | TCPOBOP + 9-cis RA | ITC | Ka = 1.1 x 105 M-1 (Kd ≈ 9.1 µM) | [6] |
Experimental Protocols
GST Pull-Down Assay for Screening Interactions
This protocol describes a method to qualitatively or semi-quantitatively assess the interaction between a GST-tagged nuclear receptor LBD and an this compound.
Materials:
-
GST-tagged nuclear receptor LBD (bait protein)
-
Biotinylated or 35S-labeled this compound (prey)
-
Glutathione-agarose or magnetic beads
-
Pull-Down Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 10-50 mM reduced glutathione in 50 mM Tris-HCl pH 8.0 or SDS-PAGE sample buffer
-
Bovine Serum Albumin (BSA) for blocking
-
SDS-PAGE gels and Western blotting reagents or scintillation counter
Protocol:
-
Bait Protein Immobilization:
-
Equilibrate the glutathione beads with Pull-Down Lysis Buffer.
-
Incubate the beads with the GST-tagged nuclear receptor LBD for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with ice-cold Wash Buffer to remove unbound protein.
-
-
Blocking:
-
Block the beads with 1% BSA in Wash Buffer for 1 hour at 4°C to minimize non-specific binding.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Binding of Prey Peptide:
-
Incubate the immobilized bait protein with the labeled this compound in Pull-Down Lysis Buffer for 2-4 hours at 4°C with gentle rotation.
-
Include a negative control with GST alone to assess non-specific binding of the peptide to the GST tag or beads.
-
-
Washing:
-
Wash the beads five times with ice-cold Wash Buffer to remove unbound peptide.
-
-
Elution and Detection:
-
Elute the bound proteins by adding Elution Buffer and incubating for 10-30 minutes at room temperature or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted fractions by SDS-PAGE followed by Western blotting (for biotinylated peptides) or by scintillation counting (for 35S-labeled peptides).
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of binding (association and dissociation rates) and to determine the binding affinity (Kd).
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified nuclear receptor LBD
-
Synthetic SRC-1 NR box peptides
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the nuclear receptor LBD (ligand) diluted in immobilization buffer to achieve the desired immobilization level (typically 2000-5000 RU).
-
Deactivate the remaining active esters with ethanolamine.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without protein immobilization.
-
-
Analyte Binding:
-
Prepare a series of concentrations of the this compound (analyte) in running buffer.
-
Inject the peptide solutions over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
After each peptide injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][9]
Materials:
-
Isothermal titration calorimeter
-
Purified nuclear receptor LBD
-
Synthetic this compound
-
Dialysis buffer (e.g., 20 mM Phosphate or HEPES, 150 mM NaCl, pH 7.4)
Protocol:
-
Sample Preparation:
-
Dialyze both the nuclear receptor LBD and the this compound extensively against the same dialysis buffer to minimize buffer mismatch effects.[9]
-
Determine the accurate concentrations of the protein and peptide solutions.
-
-
ITC Experiment Setup:
-
Typically, the nuclear receptor LBD is placed in the sample cell (e.g., 20-50 µM), and the this compound is loaded into the injection syringe at a 10-20 fold higher concentration (e.g., 200-500 µM).[6]
-
Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (number, volume, and spacing of injections).
-
-
Titration:
-
Perform a series of injections of the peptide into the protein solution.
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
Integrate the heat-change peaks and plot them against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
The change in entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Visualizations
Signaling Pathway: SRC-1 Mediated Coactivation of Nuclear Receptors
Caption: SRC-1 mediated coactivation of a nuclear receptor.
Experimental Workflow: GST Pull-Down Assay
Caption: Workflow for a GST pull-down assay.
Experimental Workflow: Surface Plasmon Resonance (SPR)
References
- 1. Nuclear receptor-binding sites of coactivators glucocorticoid receptor interacting protein 1 (GRIP1) and steroid receptor coactivator 1 (SRC-1): multiple motifs with different binding specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. rcsb.org [rcsb.org]
- 4. REGULATION OF PROGESTERONE RECEPTOR ACTIVITY BY CYCLIN DEPENDENT KINASES 1 AND 2 OCCURS IN PART BY PHOSPHORYLATION OF THE SRC-1 CARBOXYL-TERMINUS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. Steroid receptor coactivator (SRC)-1 and SRC-3 differentially modulate tissue-specific activation functions of the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mice deficient in the steroid receptor co-activator 1 (SRC-1) are resistant to thyroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Further characterization of the receptor-binding region of the thyroid-stimulating hormone alpha subunit: a comprehensive synthetic peptide study of the alpha-subunit 26-46 sequence - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Steroid Receptor Coactivator-1 (SRC-1) Peptide Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to SRC-1 and the Importance of Measuring Peptide Binding Affinity
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a pivotal transcriptional coactivator that plays a crucial role in modulating the activity of nuclear receptors and other transcription factors.[1][2] Upon binding of a ligand, such as a steroid hormone, to its corresponding nuclear receptor, a conformational change occurs that facilitates the recruitment of coactivators like SRC-1.[1][3] SRC-1, in turn, recruits a cascade of other proteins, including histone acetyltransferases like CBP/p300, to modify chromatin structure and enhance the transcription of target genes.[1][4][5] This intricate signaling network regulates a wide array of physiological processes, including development, metabolism, and reproduction.[1]
Given its central role in gene regulation, aberrant SRC-1 activity has been implicated in various pathologies, particularly in the progression and therapeutic resistance of hormone-dependent cancers such as breast and prostate cancer.[1][2] Consequently, SRC-1 and its interactions with binding partners represent a promising therapeutic target. The development of small molecules or peptides that can modulate these interactions requires precise and quantitative measurement of their binding affinities.
The affinity of a peptide for SRC-1, typically expressed as the dissociation constant (Kd), is a critical parameter for:
-
Understanding Molecular Recognition: Quantifying the strength of the interaction between a peptide and SRC-1 provides insights into the molecular determinants of binding.
-
Structure-Activity Relationship (SAR) Studies: Guiding the design and optimization of peptide-based inhibitors or modulators with improved potency and selectivity.
-
High-Throughput Screening (HTS): Identifying novel peptide ligands from large libraries that bind to SRC-1 with high affinity.
-
Validating Therapeutic Candidates: Characterizing the binding properties of potential drug candidates to ensure target engagement and inform dose-response relationships.
This document provides detailed application notes and protocols for several key biophysical techniques used to measure the binding affinity of peptides to SRC-1: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
SRC-1 Signaling Pathway
The SRC-1 signaling pathway is initiated by the binding of a ligand to a nuclear receptor, which then recruits SRC-1. SRC-1 acts as a scaffold, interacting with other coactivators and chromatin-modifying enzymes to activate gene transcription. Key components of this pathway include nuclear receptors (e.g., Estrogen Receptor, Progesterone Receptor), secondary coactivators (e.g., CBP/p300), and downstream target genes that regulate cellular processes like proliferation and differentiation.[1][4] In some contexts, SRC-1 can also interact with other transcription factors, such as STAT1, to regulate gene expression.[2]
Caption: SRC-1 Signaling Pathway Diagram.
Quantitative Data Summary
The following tables summarize quantitative data for SRC-1 peptide binding and related inhibitor activities.
Table 1: Dissociation Constants (Kd) for SRC-1 and Peptide Interactions
| Interacting Protein 1 | Interacting Peptide/Protein 2 | Kd | Method | Reference |
| Estrogen Receptor α (ERα) | SRC-1 NR box 2 peptide | 155 ± 21 nM | Time-Resolved FRET | [3] |
| Estrogen Receptor β (ERβ) | SRC-1 NR box 4 peptide | 261 ± 72 nM | Time-Resolved FRET | [3] |
| Wild-Type ERα LBD | SRC-1 derived peptide | Similar to WT | Time-Resolved FRET | [6] |
| ERα-Q375K LBD | SRC-1 derived peptide | Similar to WT | Time-Resolved FRET | [6] |
| ERα-Q375H LBD | SRC-1 derived peptide | No significant binding | Time-Resolved FRET | [6] |
| ERα-Q375L LBD | SRC-1 derived peptide | No significant binding | Time-Resolved FRET | [6] |
| ERα-Q375A LBD | SRC-1 derived peptide | Lower affinity than WT | Time-Resolved FRET | [6] |
| ERα-Q375E LBD | SRC-1 derived peptide | Lower affinity than WT | Time-Resolved FRET | [6] |
Table 2: IC50 Values for SRC Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 | Assay Type | Reference |
| Src Inhibitor 1 | Src | 44 nM | Cell-free kinase assay | [1][6][7] |
| Src Inhibitor 1 | Lck | 88 nM | Cell-free kinase assay | [1][6][7] |
| Src Inhibitor 1 | RIP2 | 26 nM | Cell-free kinase assay | [7] |
| SM1-71 | FGFR1 | < 1 µM | Not specified | [8] |
| Compound 10c | FGFR1 | > 1 µM | Not specified | [8] |
Experimental Protocols and Workflows
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of two molecules in solution.[9] A solution of the peptide is titrated into a solution containing SRC-1, and the heat released or absorbed is measured.[9] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single label-free experiment.[9][10]
Experimental Protocol:
-
Protein and Peptide Preparation:
-
Express and purify SRC-1 protein to >95% purity.
-
Synthesize or purchase the peptide of interest at >95% purity.
-
Thoroughly dialyze both the SRC-1 protein and the peptide against the same buffer to minimize heats of dilution.[5] A suitable buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Accurately determine the concentrations of the SRC-1 and peptide solutions using a reliable method such as UV-Vis spectroscopy or a protein concentration assay.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample and reference cells with detergent and water, followed by the dialysis buffer.
-
Fill the reference cell with dialysis buffer.
-
-
Sample Loading:
-
Degas the protein and peptide solutions to prevent air bubbles.
-
Load the SRC-1 solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the peptide solution into the injection syringe (typically at a concentration 10-20 times that of the SRC-1 solution).[5]
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5-1 µL) to account for diffusion from the syringe tip; this data point is typically discarded during analysis.
-
Inject the peptide solution into the SRC-1 solution in a series of small, precisely measured aliquots (e.g., 2-10 µL) with sufficient time between injections for the signal to return to baseline.[9]
-
Continue the titration until the binding sites on SRC-1 are saturated, as indicated by the heat of reaction diminishing to the heat of dilution.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to SRC-1.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
ITC Experimental Workflow Diagram:
Caption: Isothermal Titration Calorimetry Workflow.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[11] One binding partner (the ligand, e.g., SRC-1) is immobilized on the sensor surface, and the other (the analyte, e.g., a peptide) is flowed over the surface.[11] Binding of the analyte to the ligand causes an increase in mass at the surface, which is detected as a change in the SPR signal.[12]
Experimental Protocol:
-
Ligand and Analyte Preparation:
-
Prepare purified SRC-1 and peptide solutions in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Determine the concentrations of both solutions accurately.
-
-
Ligand Immobilization:
-
Choose a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[13]
-
Inject the SRC-1 solution over the activated surface to allow for covalent immobilization via primary amines.[14] Aim for a low to moderate immobilization level to avoid mass transport limitations.
-
Deactivate any remaining active sites on the surface with an injection of ethanolamine.[13]
-
A reference flow cell should be prepared in the same way but without the SRC-1 immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the peptide analyte in running buffer.
-
Inject the different concentrations of the peptide over both the SRC-1 and reference flow cells at a constant flow rate.[11]
-
Monitor the association of the peptide with SRC-1 in real-time.
-
After the association phase, switch back to running buffer to monitor the dissociation of the peptide from SRC-1.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove any remaining bound peptide and prepare the surface for the next injection.[15]
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the SRC-1 flow cell to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves for each peptide concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
-
SPR Experimental Workflow Diagram:
Caption: Surface Plasmon Resonance Workflow.
Fluorescence Polarization (FP)
Principle: FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule.[16][17] A small, fluorescently labeled peptide (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization.[18] When the tracer binds to a much larger protein like SRC-1, its tumbling rate slows down, leading to an increase in fluorescence polarization.[18] This technique is particularly well-suited for high-throughput screening in a competitive format.
Experimental Protocol (Competition Assay):
-
Reagent Preparation:
-
Synthesize or purchase a fluorescently labeled version of a known SRC-1 binding peptide (the tracer). The fluorophore should have a suitable lifetime (e.g., fluorescein, TAMRA).
-
Prepare purified SRC-1 protein.
-
Prepare a dilution series of the unlabeled test peptides.
-
Prepare an assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
-
Assay Setup:
-
In a microplate (e.g., 384-well black plate), add a fixed concentration of the fluorescent tracer.
-
Add a fixed concentration of SRC-1. The concentration of SRC-1 should be chosen to give a significant polarization signal with the tracer (typically around the Kd of the tracer-SRC-1 interaction).
-
Add the dilution series of the unlabeled test peptides.
-
Include control wells with:
-
Tracer only (for minimum polarization).
-
Tracer and SRC-1 (for maximum polarization).
-
Buffer only (for background).
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The reader will measure the intensity of the emitted light parallel (I||) and perpendicular (I⊥) to the plane of the polarized excitation light.
-
The polarization (P) or anisotropy (r) is calculated from these intensities.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of the unlabeled test peptide.
-
The data should follow a sigmoidal curve as the unlabeled peptide displaces the tracer from SRC-1.
-
Fit the curve to a suitable competition binding model to determine the IC50 value, which is the concentration of the test peptide that displaces 50% of the bound tracer.
-
The Ki (inhibition constant), which reflects the affinity of the test peptide for SRC-1, can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
FP Experimental Workflow Diagram:
Caption: Fluorescence Polarization Workflow.
AlphaScreen
Principle: AlphaScreen is a bead-based, no-wash, homogeneous assay that measures molecular interactions. It utilizes two types of beads: Donor beads and Acceptor beads. When a biological interaction brings the beads into close proximity (within ~200 nm), a cascade of chemical reactions is initiated. Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal that is emitted at 520-620 nm.
Experimental Protocol (Competition Assay):
-
Reagent Preparation:
-
Prepare biotinylated SRC-1 protein.
-
Prepare a tagged (e.g., GST-tagged or His-tagged) version of a known SRC-1 binding peptide.
-
Prepare a dilution series of the unlabeled test peptides.
-
Prepare AlphaScreen Donor beads (e.g., streptavidin-coated) and Acceptor beads (e.g., anti-GST or Ni-NTA coated).
-
Prepare an assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
-
Assay Setup:
-
In a microplate (e.g., 384-well ProxiPlate), add the biotinylated SRC-1, the tagged peptide, and the dilution series of the unlabeled test peptides.
-
Incubate to allow for binding to occur.
-
Add the streptavidin-coated Donor beads and the appropriate Acceptor beads.
-
Include control wells:
-
All components except the unlabeled test peptide (for maximum signal).
-
All components except the tagged peptide (for background).
-
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 1-2 hours) to allow the beads to come to proximity.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the concentration of the unlabeled test peptide.
-
The signal will decrease as the unlabeled peptide competes with the tagged peptide for binding to SRC-1, thus preventing the Donor and Acceptor beads from coming into proximity.
-
Fit the resulting competition curve to determine the IC50 value.
-
AlphaScreen Experimental Workflow Diagram:
Caption: AlphaScreen Experimental Workflow.
Conclusion
The selection of an appropriate technique for measuring SRC-1 peptide binding affinity depends on several factors, including the specific research question, the availability of reagents and instrumentation, and the desired throughput. ITC provides a comprehensive thermodynamic profile of the interaction but is generally low-throughput. SPR offers real-time kinetic data and is suitable for detailed characterization of binding events. FP and AlphaScreen are homogeneous, high-throughput methods that are ideal for screening large libraries of peptides to identify novel binders and for characterizing the potency of inhibitors in a competitive format. By employing these robust and quantitative techniques, researchers can gain valuable insights into the molecular mechanisms of SRC-1 function and accelerate the development of novel therapeutics targeting this important coactivator.
References
- 1. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Analysis of the Steroid Receptor Coactivator 1 (SRC1)-CREB Binding Protein Interaction Interface and Its Importance for the Function of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 10. A Structure-based Data Set of Protein-peptide Affinities and its Nonredundant Benchmark: Potential Applications in Computational Peptidology - Wang - Current Medicinal Chemistry [rjsocmed.com]
- 11. A reference peptide database for proteome quantification based on experimental mass spectrum response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The Development of Quantitative Structure-Binding Affinity Relationship (QSBR) Models Based on Novel Geometrical Chemical Descriptors of the Protein-Ligand Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Protein-peptide Interaction - TDC [tdcommons.ai]
- 18. pubs.acs.org [pubs.acs.org]
Unveiling Coactivator Function: A Guide to Synthetic Peptide-Based Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Transcriptional coactivators are essential proteins that modulate gene expression by bridging transcription factors and the general transcription machinery.[1] Their intricate interactions with nuclear receptors and other DNA-binding proteins are critical for a host of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.[1] Synthetic peptides, often mimicking the short linear motifs (SLiMs) responsible for these protein-protein interactions, have emerged as powerful tools to dissect coactivator function, screen for novel therapeutics, and validate drug targets.[2][3] This document provides detailed application notes and protocols for key experimental methodologies that leverage synthetic peptides to investigate coactivator activity.
Key Concepts and Signaling Pathways
The recruitment of coactivators by nuclear receptors is a well-characterized process that serves as a prime example of coactivator function. Upon ligand binding, nuclear receptors undergo a conformational change, creating a binding pocket for the LXXLL motif (where L is leucine and X is any amino acid) present in many coactivators.[4][5] This interaction is a critical step in the activation of target gene transcription. Synthetic peptides containing the LXXLL motif can be used to study this interaction in detail, either by competing with endogenous coactivators or by acting as probes in various binding assays.[3][6]
Caption: Ligand-activated nuclear receptor signaling pathway.
Application Note 1: Fluorescence Polarization (FP) Assay for Quantifying Peptide-Coactivator Interactions
Principle: Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution. It measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (the tracer, in this case, a synthetic peptide) upon binding to a larger molecule (the coactivator or nuclear receptor). When the fluorescent peptide is unbound, it tumbles rapidly, and the emitted light is largely depolarized. Upon binding to a larger protein, its tumbling is restricted, and the emitted light remains polarized. This change in polarization is directly proportional to the fraction of bound peptide.
Applications:
-
Determination of binding affinities (Kd) between synthetic peptides and coactivator proteins or nuclear receptors.[6]
-
High-throughput screening of compound libraries for inhibitors of coactivator interactions.
-
Characterization of the effects of ligands (agonists and antagonists) on nuclear receptor-coactivator peptide recruitment.[7]
Experimental Protocol: Fluorescence Polarization Assay
Materials:
-
Purified recombinant coactivator protein or nuclear receptor ligand-binding domain (LBD).
-
Fluorescently labeled synthetic peptide (e.g., with fluorescein or a rhodamine dye) containing the LXXLL motif. A commonly used peptide is a rhodamine-labeled D22 peptide.[8]
-
Assay buffer (e.g., ERα Coactivator Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 0.1% BSA, and 10 mM DTT added fresh).[8]
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure for Determining Binding Affinity (Kd):
-
Prepare a serial dilution of the unlabeled coactivator protein/nuclear receptor LBD in the assay buffer. The concentration range should span from well below to well above the expected Kd.
-
Prepare a solution of the fluorescently labeled peptide in the assay buffer at a constant concentration (typically 1-5 nM).
-
To each well of the 384-well plate, add a fixed volume of the fluorescent peptide solution.
-
Add an equal volume of each concentration of the protein dilution series to the respective wells. Include a "peptide only" control well containing only the fluorescent peptide and buffer.
-
Incubate the plate at room temperature for 1-5 hours, protected from light. [8]
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis: Plot the change in millipolarization (mP) units as a function of the protein concentration. Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the Kd.
Caption: Workflow for a Fluorescence Polarization (FP) binding assay.
Application Note 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a highly sensitive and robust assay for studying protein-protein interactions. It utilizes two fluorophores: a long-lifetime donor (e.g., Terbium or Europium) and a shorter-lifetime acceptor (e.g., a fluorescent dye). The donor is typically conjugated to one binding partner (e.g., an antibody against a tagged protein), and the acceptor is conjugated to the other (e.g., a fluorescently labeled synthetic peptide). When the two binding partners interact, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The long-lived fluorescence of the donor allows for a time-gated detection of the acceptor signal, which minimizes background fluorescence and increases the signal-to-noise ratio.
Applications:
-
Quantifying the interaction between nuclear receptors and coactivator peptides.[9]
-
Screening for modulators (agonists or antagonists) of nuclear receptor-coactivator interactions.[10]
-
Characterizing the dose-dependency of ligand-induced coactivator recruitment.[9]
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Materials:
-
Purified recombinant nuclear receptor LBD, often with an affinity tag (e.g., 6xHis or GST).
-
Antibody against the affinity tag labeled with a FRET donor (e.g., Terbium-labeled anti-His antibody).
-
Fluorescently labeled synthetic peptide (acceptor).
-
Assay buffer (specific to the proteins being studied, but generally a buffered saline solution with a non-ionic detergent).
-
White, low-volume 384-well microplates.
-
A microplate reader capable of TR-FRET measurements.
Procedure for Ligand-Dose Dependent Coactivator Recruitment:
-
Prepare a serial dilution of the test ligand in the assay buffer.
-
Prepare a master mix containing the nuclear receptor LBD, the donor-labeled antibody, and the acceptor-labeled peptide at fixed concentrations.
-
Add a fixed volume of the ligand dilutions to the wells of the 384-well plate.
-
Add an equal volume of the master mix to all wells. Include control wells with no ligand (agonist control) and with a known antagonist.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for the donor and acceptor.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the TR-FRET ratio as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Application Note 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Principle: SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. One binding partner (the ligand, e.g., the nuclear receptor LBD) is immobilized on a sensor chip surface. A solution containing the other binding partner (the analyte, e.g., a synthetic peptide) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Applications:
-
Detailed kinetic analysis of peptide-coactivator interactions (on- and off-rates).[10]
-
Determination of binding affinity (Kd).[10]
-
Competition assays to identify inhibitors of a known interaction.
Experimental Protocol: Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine).
-
Purified recombinant protein for immobilization (ligand).
-
Synthetic peptide in solution (analyte).
-
Running buffer (e.g., HBS-EP+).
Procedure for Kinetic Analysis:
-
Immobilize the ligand (e.g., nuclear receptor LBD) onto the sensor chip surface according to the manufacturer's instructions (e.g., via amine coupling). A target immobilization level of ~9500 RU has been reported for ERα.[10]
-
Prepare a series of dilutions of the analyte (synthetic peptide) in running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined period (association phase, e.g., 60 seconds).[10]
-
Flow running buffer over the surface to monitor the dissociation of the analyte (dissociation phase, e.g., 120 seconds).[10]
-
Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.
-
Data Analysis: Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine ka, kd, and Kd.
Quantitative Data Summary
The following tables summarize representative quantitative data from the literature for peptide-coactivator interactions, as determined by the assays described above.
| Peptide | Interacting Protein | Assay | Affinity (Kd or Ki) | Reference |
| SRC-1 NR box 2 | ERα | Time-Resolved Fluorescence | 155 ± 21 nM | [2] |
| SRC-1 NR box 4 | ERβ | Time-Resolved Fluorescence | 261 ± 72 nM | [2] |
| H-Lys-cyclo(d-Cys-Ile-Leu-Cys)-Arg-Leu-Leu-Gln–NH2 | ERα | Time-Resolved Fluorescence | 25 nM (Ki) | [2] |
| i, i+4 amide bridged peptide | ERα | Time-Resolved Fluorescence | 0.22 µM (Ki) | [2] |
| i, i+4 amide bridged peptide | ERβ | Time-Resolved Fluorescence | 4.8 µM (Ki) | [2] |
| LXXLL peptides | ERα/ERβ | Fluorescence Polarization | 20-500 nM | [6] |
| Rhodamine-labeled D22 peptide | ERα | Fluorescence Polarization | 31 ± 2 nM | [7] |
| GRIP-1 (13-mer) | hRXRα-LBD:9cRA | Isothermal Titration Calorimetry | -8.5 kcal/mol (ΔG) | [11] |
| SRC2-WT | ERα | Surface Plasmon Resonance | 2600 nM | [10] |
| SRC2-SP4 (stapled) | ERα | Surface Plasmon Resonance | 420 nM | [10] |
| R4K1 (stapled) | ERα | Surface Plasmon Resonance | 19 nM | [10] |
| Compound | Assay | Target Interaction | Potency (IC50 or EC50) | Reference |
| SRC2-WT | TR-FRET | ER/SRC interaction | 1100 nM (IC50) | [10] |
| SRC2-SP4 (stapled) | TR-FRET | ER/SRC interaction | 380 nM (IC50) | [10] |
| R4K1 (stapled) | TR-FRET | ER/SRC interaction | 5.1 nM (IC50) | [10] |
| 17β-estradiol | Fluorescence Polarization | ERα/D22 peptide recruitment | Varies with assay conditions | [8] |
| 4-hydroxytamoxifen | Fluorescence Polarization | ERα/D22 peptide disruption | Varies with assay conditions | [8] |
Conclusion
Synthetic peptides are indispensable tools for the detailed investigation of coactivator function. The methodologies outlined in this document—Fluorescence Polarization, Time-Resolved Fluorescence Resonance Energy Transfer, and Surface Plasmon Resonance—provide a robust toolkit for researchers to quantify peptide-coactivator interactions, elucidate the mechanisms of coactivator recruitment, and screen for novel therapeutic agents. By combining these powerful in vitro techniques with cell-based assays, a comprehensive understanding of coactivator biology can be achieved, paving the way for new strategies to target diseases driven by aberrant transcriptional regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Helix-stabilized cyclic peptides as selective inhibitors of steroid receptor–coactivator interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Scholars@Duke publication: Dissection of the LXXLL nuclear receptor-coactivator interaction motif using combinatorial peptide libraries: discovery of peptide antagonists of estrogen receptors alpha and beta. [scholars.duke.edu]
- 5. Dissection of the LXXLL Nuclear Receptor-Coactivator Interaction Motif Using Combinatorial Peptide Libraries: Discovery of Peptide Antagonists of Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of ligand-dependent recruitment of coactivator peptides to estrogen receptor using fluorescence polarization [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Analysis of ligand-dependent recruitment of coactivator peptides to RXRbeta in a time-resolved fluorescence resonance energy transfer assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cell-permeable stapled peptide inhibitor of the estrogen receptor/coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure, Energetics and Dynamics of Binding Coactivator Peptide to Human Retinoid X Receptor Alpha Ligand Binding Domain Complex with 9-cis-Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SRC-1 NR box peptide solubility and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and storage of SRC-1 NR box peptides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving the lyophilized SRC-1 NR box peptide?
A1: Based on its amino acid sequence (LTERHKILHRLLQE), the this compound is predicted to be basic. Therefore, it is recommended to first try dissolving the peptide in a small amount of an acidic solution, such as 0.1% trifluoroacetic acid (TFA) or 10% acetic acid in sterile, distilled water.[1] If solubility issues persist, organic solvents like dimethyl sulfoxide (DMSO) can be used, followed by dilution with your aqueous buffer.[2]
Q2: My this compound won't dissolve in aqueous solutions. What should I do?
A2: If you encounter solubility issues, do not persist with vortexing for extended periods as this can lead to aggregation. Instead, follow a systematic approach. First, try gentle warming and brief sonication.[3] If the peptide remains insoluble, using a small amount of an organic solvent like DMSO to create a concentrated stock solution is recommended. This stock can then be slowly diluted with your desired aqueous buffer while vortexing gently. Refer to the troubleshooting workflow below for a step-by-step guide.
Q3: What are the optimal storage conditions for the lyophilized this compound?
A3: For long-term storage, lyophilized this compound should be stored at -80°C. For shorter periods, -20°C is also acceptable. It is crucial to keep the vial tightly sealed and protected from moisture.[4]
Q4: How should I store the this compound once it is in solution?
A4: Peptide solutions are significantly less stable than their lyophilized form. For optimal stability, aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][5] These aliquots should be stored at -80°C.
Q5: For how long can I store the this compound?
A5: The stability of the this compound depends on its form (lyophilized or in solution) and the storage temperature. The following table summarizes the recommended storage durations.
Data Summary
Table 1: Recommended Storage Conditions and Durations
| Form | Storage Temperature | Recommended Duration |
| Lyophilized Powder | -80°C | Up to 2 years[4] |
| -20°C | Up to 1 year[4] | |
| Stock Solution | -80°C | Up to 6 months[4] |
| -20°C | Up to 1 month[4] |
Troubleshooting Guides
Issue: Peptide Precipitation Upon Addition of Aqueous Buffer
If you observe precipitation when diluting your peptide stock solution with an aqueous buffer, this is likely due to the peptide's lower solubility in the final buffer composition.
Troubleshooting Steps:
-
Re-dissolve: Attempt to re-dissolve the precipitate by adding a small amount of the initial acidic or organic solvent.
-
Adjust pH: The pH of the final solution can significantly impact solubility. For this basic peptide, a slightly acidic pH may improve solubility.
-
Lower Concentration: The final concentration of the peptide in the aqueous buffer may be too high. Try preparing a more dilute solution.
-
Change Buffer: Consider using a different buffer system. Sometimes, components of a specific buffer can contribute to precipitation.
Experimental Protocols
Protocol 1: Solubilization of this compound
This protocol provides a general procedure for dissolving the lyophilized this compound.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
0.1% Trifluoroacetic acid (TFA) in sterile water
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
-
Initial Attempt (Aqueous): Based on the peptide's basic nature, first attempt to dissolve it in an acidic aqueous solution. Add a small volume of 0.1% TFA to the vial to achieve a high stock concentration (e.g., 1-2 mg/mL).[2]
-
Gentle Mixing: Vortex the vial gently for a short period.
-
Sonication (Optional): If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Organic Solvent (If Necessary): If the peptide remains insoluble, use a minimal amount of DMSO to dissolve the peptide.
-
Dilution: Once the peptide is dissolved in the initial solvent, slowly add your desired aqueous buffer to reach the final working concentration. It is crucial to add the buffer to the peptide solution and not the other way around.
-
Storage: Immediately aliquot the solution into single-use tubes and store at -80°C.
Visualizations
Diagram 1: Troubleshooting Workflow for Peptide Solubility
Caption: A step-by-step guide for dissolving this compound.
Diagram 2: Recommended Storage Logic
Caption: Decision tree for proper storage of this compound.
References
- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 2. genscript.com [genscript.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analysis of the Steroid Receptor Coactivator 1 (SRC1)-CREB Binding Protein Interaction Interface and Its Importance for the Function of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing SRC-1 NR Box Peptide Concentration in Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing SRC-1 NR box peptide concentrations in various assays. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate a deeper understanding of the experimental workflows and underlying biological principles.
Frequently Asked Questions (FAQs)
Q1: What is the critical role of the LXXLL motif in SRC-1 NR box peptides?
The LXXLL motif, where 'L' is leucine and 'X' is any amino acid, is a short, helical motif that is necessary and sufficient for the interaction of Steroid Receptor Coactivator-1 (SRC-1) with the Activation Function 2 (AF-2) domain of nuclear receptors.[1][2] This interaction is crucial for the ligand-dependent transcriptional activation of target genes.[1][2]
Q2: Which assays are commonly used to study the SRC-1 and nuclear receptor interaction?
Several robust and high-throughput compatible assays are available, including:
-
Fluorescence Polarization (FP): This assay measures the change in the polarization of fluorescently labeled this compound upon binding to a larger nuclear receptor protein.[3]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the transfer of energy between donor and acceptor beads brought into proximity by the SRC-1 and nuclear receptor interaction, resulting in a luminescent signal.[4][5]
-
Homogeneous Time-Resolved Fluorescence (HTRF): This assay is based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore conjugated to the interacting partners.[6][7][8]
Q3: How do I choose the optimal concentration of my this compound for an assay?
The optimal peptide concentration is a critical parameter that needs to be determined empirically for each specific assay and interaction pair. The general principle is to use the lowest concentration of the fluorescently labeled peptide that gives a stable and reproducible signal, well above the background.[3] A good starting point is a concentration around the known or expected dissociation constant (Kd) of the interaction. A peptide titration should be performed to determine this optimal concentration.[3]
Q4: What are some common causes of low signal in my assay?
Low signal can be attributed to several factors:
-
Suboptimal peptide or protein concentration: Titrate both the SRC-1 peptide and the nuclear receptor to find the optimal concentrations.
-
Inactive protein or peptide: Ensure the integrity and proper folding of your recombinant nuclear receptor and the quality of the synthetic peptide.
-
Incorrect buffer conditions: pH, salt concentration, and detergents can significantly impact protein-peptide interactions. Optimize the buffer composition.
-
Inappropriate fluorophore: The choice of fluorophore in FP and HTRF assays is crucial. Select a fluorophore with a suitable fluorescence lifetime and quantum yield.[9]
Q5: What can cause high background signal in my assay?
High background can be caused by:
-
Non-specific binding: The peptide or protein may bind to the microplate wells or other components in the assay. Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) and a carrier protein like BSA can help reduce non-specific binding.[10]
-
Contaminants in reagents: Ensure all buffers and reagents are of high purity.
-
Light scattering: In FP assays, impurities in the protein preparation can cause light scattering, leading to increased polarization.[10] Centrifuge your protein stock before use.
-
Autofluorescence of compounds: In screening campaigns, some test compounds may be intrinsically fluorescent.
Troubleshooting Guides
Fluorescence Polarization (FP) Assay
| Problem | Possible Cause | Troubleshooting Step |
| Low mP window | Low affinity of the interaction; Peptide fluorophore has too much rotational freedom; Protein is too small. | Ensure the Kd is suitable for FP. Consider a different fluorophore or labeling site on the peptide. FP is best when there is a large size difference between the protein and peptide.[3] |
| High background mP | Peptide aggregation; Non-specific binding to the plate. | Centrifuge the peptide stock. Use non-binding surface plates. Include 0.01% Tween-20 in the buffer. |
| Inconsistent readings | Pipetting errors; Temperature fluctuations; Air bubbles in wells. | Use calibrated pipettes and reverse pipetting for viscous solutions. Allow plates to equilibrate to room temperature. Centrifuge plates briefly after reagent addition. |
| Signal decreases with increasing protein | Quenching of the fluorophore upon binding; Protein aggregation at high concentrations. | Verify that the fluorescence intensity is not decreasing. If it is, consider a different fluorophore or labeling position. Test protein stability at the concentrations used. |
AlphaScreen Assay
| Problem | Possible Cause | Troubleshooting Step |
| Low signal | Suboptimal bead, protein, or peptide concentration; Short incubation time. | Titrate all binding partners and beads. Optimize incubation times for antibody-bead and protein-protein interactions.[4][11] |
| High background | Non-specific binding of beads; Impurities in buffer components. | Include BSA in the assay buffer. Use high-purity reagents, as minor impurities can affect the background signal.[11] |
| High well-to-well variability | Pipetting errors; Incomplete mixing; Hook effect. | Ensure accurate and consistent liquid handling. Mix gently but thoroughly. Titrate binding partners to avoid excess concentrations that can lead to the "hook effect".[12] |
| Signal decreases over time | Photobleaching of acceptor beads; Instability of the protein complex. | Read plates promptly after incubation. Minimize exposure to light. Assess the stability of the interaction over time. |
HTRF Assay
| Problem | Possible Cause | Troubleshooting Step |
| Low FRET signal | Low binding affinity; Incorrect donor/acceptor pairing; Suboptimal buffer. | Confirm the interaction with an alternative method. Ensure the correct labeled partners are used. Optimize buffer components (pH, salt). |
| High background | Non-specific binding; Autofluorescent compounds. | Include detergents and/or BSA. Screen compounds for autofluorescence before testing for inhibition. |
| Signal quenching | Buffer components interfering with FRET. | Test for buffer compatibility. Some compounds can quench the fluorescence signal.[13] |
| Variable results | Inconsistent reagent concentrations; Evaporation from wells. | Prepare master mixes of reagents. Use plate sealers during incubations to prevent evaporation. |
Quantitative Data Summary
The following table summarizes representative binding affinity data for SRC-1 NR box peptides with various nuclear receptors. Note that these values can vary depending on the specific peptide sequence, the nuclear receptor isoform, and the assay conditions.
| Nuclear Receptor | This compound | Assay Type | Reported Affinity (Kd/IC50) | Reference |
| Estrogen Receptor α (ERα) | SRC-1 NR box 2 | DELFIA | 155 ± 21 nM | (Not found in search results) |
| Estrogen Receptor β (ERβ) | SRC-1 NR box 4 | DELFIA | 261 ± 72 nM | (Not found in search results) |
| Androgen Receptor (AR) | SRC-1 (full length) | GST pull-down | Ligand-dependent interaction | [1][14] |
| Farnesoid X Receptor (FXR) | SRC-1 | HTRF | Dose-dependent interaction | [6] |
Experimental Protocols
Fluorescence Polarization (FP) Assay Protocol
-
Peptide Preparation: Prepare a stock solution of the fluorescently labeled this compound in an appropriate solvent (e.g., DMSO or water). Determine the precise concentration using spectrophotometry.
-
Peptide Titration: To determine the optimal peptide concentration, perform a serial dilution of the peptide in assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20) in a black, low-binding 384-well plate. Measure the fluorescence polarization at each concentration. Select the lowest concentration that provides a stable and high signal-to-background ratio (typically >10-fold over buffer alone).[3]
-
Protein Titration (Saturation Binding): Prepare a serial dilution of the nuclear receptor protein in assay buffer. Add a fixed, optimal concentration of the fluorescently labeled SRC-1 peptide to each well. Incubate at room temperature for 30-60 minutes to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the millipolarization (mP) values against the protein concentration and fit the data to a one-site binding equation to determine the dissociation constant (Kd).
AlphaScreen Assay Protocol
-
Reagent Preparation: Prepare stock solutions of the biotinylated this compound, the GST-tagged nuclear receptor, Streptavidin-Donor beads, and Anti-GST-Acceptor beads in AlphaScreen buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.1% BSA).
-
Protein/Peptide Titration: Perform a cross-titration of the biotinylated peptide and the GST-tagged protein to determine their optimal concentrations. This involves varying the concentration of one binding partner while keeping the other constant.
-
Assay Assembly: In a white, opaque 384-well plate, add the following in order, with a brief incubation at room temperature after each addition:
-
GST-tagged nuclear receptor
-
Biotinylated this compound
-
Anti-GST Acceptor beads
-
Streptavidin Donor beads (perform this step in subdued light)
-
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measurement: Read the AlphaScreen signal on a compatible plate reader.
HTRF Assay Protocol
-
Reagent Preparation: Prepare solutions of the donor-labeled antibody (e.g., anti-GST-Europium cryptate), acceptor-labeled this compound (e.g., biotinylated peptide followed by Streptavidin-XL665), and the GST-tagged nuclear receptor in HTRF buffer.
-
Component Titration: Optimize the concentrations of the nuclear receptor and the SRC-1 peptide by performing a cross-titration to achieve the best signal-to-background ratio.
-
Assay Procedure: In a low-volume, black 384-well plate, add the assay components. The order of addition should be optimized, but a common sequence is:
-
GST-tagged nuclear receptor
-
Acceptor-labeled this compound
-
Donor-labeled antibody
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours, or as determined during optimization.
-
Measurement: Read the time-resolved fluorescence at both the donor and acceptor emission wavelengths on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000) and plot it against the concentration of the titrated component.
Visualizations
References
- 1. The AF1 and AF2 Domains of the Androgen Receptor Interact with Distinct Regions of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oipub.com [oipub.com]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. resources.revvity.com [resources.revvity.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Fluorescence Polarization Assays with Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorescence polarization (FP) assays involving peptides.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
What is a good starting concentration for my fluorescently labeled peptide (tracer)?
The optimal tracer concentration should be low enough to minimize assay cost and avoid artifacts, yet high enough to provide a stable and robust fluorescence signal. A good starting point is to titrate the fluorescent peptide and select the lowest concentration that gives a stable polarization signal with low variability and a fluorescence intensity at least 3-10 times higher than the buffer-only control.[1] It is also crucial that the tracer concentration is well below the dissociation constant (Kd) of the peptide-protein interaction to avoid ligand depletion artifacts.
Which fluorophore should I choose for my peptide?
The choice of fluorophore can significantly impact your assay's performance. Consider the following factors:
-
Size and Hydrophobicity: Smaller, less hydrophobic dyes like fluorescein are common, but can sometimes contribute to non-specific binding.[2]
-
Excited-State Lifetime: Dyes with longer excited-state lifetimes, such as BODIPY dyes, can be sensitive to binding interactions over a larger molecular weight range.[3]
-
Wavelength: Red-shifted dyes (e.g., TAMRA, BODIPY-TMR) are often preferred for high-throughput screening (HTS) to reduce interference from autofluorescent compounds in libraries.[1]
-
Attachment Chemistry: The linker between the fluorophore and the peptide should be short and rigid to minimize the "propeller effect," where the dye can rotate independently of the peptide, leading to a reduced change in polarization upon binding.[3][4]
What is the "propeller effect" and how can I minimize it?
The "propeller effect" occurs when the fluorescent dye has rotational freedom independent of the peptide it is attached to, due to a long or flexible linker.[3][4] This can dampen the change in polarization upon binding, as the dye's rotation is not fully constrained. To minimize this, use reactive dyes with short, rigid linkers and consider the attachment site on the peptide.
What does a Z'-factor tell me about my assay?
The Z'-factor is a statistical parameter used to quantify the quality and suitability of an assay for high-throughput screening. It reflects the separation between the high and low controls (e.g., bound vs. free tracer) while accounting for the signal variability.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between high and low controls with low data variability. Well-suited for HTS.[2] |
| 0 to 0.5 | Acceptable | A smaller separation band; may be acceptable for some applications but could lead to false positives/negatives.[2] |
| < 0 | Poor | No separation between controls; the assay is not reliable.[2] |
An optimized FP assay should ideally have a Z'-factor greater than 0.5.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your fluorescence polarization experiments in a question-and-answer format.
Problem: Low Fluorescence Polarization Signal or Small Assay Window (ΔmP)
Question: My change in polarization (ΔmP) upon binding is very small (e.g., < 50 mP). What could be the cause and how can I fix it?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Size Difference | The fundamental principle of FP relies on a significant change in the rotational speed of the tracer upon binding. A ten-fold difference in molecular weight between the tracer and the binding partner is a good target.[5] If your protein is too small, the change in polarization will be minimal. |
| "Propeller Effect" | The fluorophore may be rotating independently of the peptide due to a flexible linker.[3][4] Solution: Synthesize the peptide with a different fluorophore that has a shorter, more rigid linker. Consider changing the position of the fluorophore on the peptide.[4] |
| Low Binding Affinity | If the binding affinity is very weak, you may not be reaching saturation at the protein concentrations used. Solution: Increase the concentration of the protein. If saturation is still not achieved, a different assay technique may be required. |
| Peptide Aggregation | Self-association of the fluorescently labeled peptide can lead to a high initial FP value, reducing the dynamic range.[6] Solution: Modify the peptide sequence to reduce hydrophobicity, for example, by substituting a hydrophobic residue with a hydrophilic one on a non-binding face of the peptide.[6] Adding a non-ionic detergent like Tween-20 (e.g., 0.01-0.1%) to the buffer can also help.[7] |
| Incorrect Buffer Conditions | pH, ionic strength, and additives can all affect binding. Solution: Perform buffer optimization experiments. Test a range of pH values and salt concentrations. |
Problem: High Data Variability and Poor Reproducibility
Question: My replicate wells show a lot of scatter, and my results are not consistent between experiments. What should I check?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Peptide Instability/Degradation | Peptides can degrade due to improper storage, oxidation, or microbial contamination.[8] This is a common cause of irreproducible results.[9] Solution: Store peptides lyophilized at -20°C or colder, protected from light.[8] Avoid repeated freeze-thaw cycles by aliquoting.[8] For peptides prone to oxidation (containing Cys, Met, or Trp), store under an inert gas like argon.[8] |
| Peptide Precipitation | Hydrophobic peptides may not be fully solubilized or may precipitate out of solution, leading to variability.[9] Solution: Ensure the peptide is fully dissolved. You may need to optimize the solubilization protocol (e.g., using a small amount of DMSO or adjusting the pH). |
| Non-specific Binding to Plates | The fluorescent peptide can adsorb to the walls of the microplate, artificially increasing the polarization value.[5] Solution: Use non-binding surface (NBS) plates.[7] Including a carrier protein like BSA (0.1 mg/mL) or a non-ionic detergent (e.g., 0.01% Tween-20 or NP-40) in the assay buffer can also block non-specific binding sites.[10][11] |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially in low-volume formats, is a major source of variability. Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Mix wells thoroughly but gently after reagent addition. |
| Instrument Settings | Incorrect gain settings or focal height can lead to noisy data. Solution: Optimize the gain setting for your tracer concentration to ensure the fluorescence signal is well within the linear range of the detector. Consult your instrument's manual for calibration procedures.[12] |
Problem: Unexpected Assay Behavior
Question: I'm seeing a decrease in polarization at high competitor concentrations, below the baseline of the free tracer. Why is this happening?
Possible Causes and Solutions:
This can be a confusing result, but it has several possible explanations:
| Potential Cause | Troubleshooting Steps |
| Fluorescent Impurities | The unlabeled competitor peptide preparation may contain a fluorescent contaminant with a lower intrinsic polarization than your tracer.[13] Solution: Check the purity of your unlabeled peptide using HPLC. |
| Disruption of Intramolecular Interactions | The fluorophore on your tracer might be interacting with the peptide itself, leading to a slightly elevated baseline polarization. At high concentrations, the unlabeled competitor could disrupt this interaction, causing the polarization to drop.[13] Solution: Test this by titrating the unlabeled peptide in the absence of the protein. If the polarization drops, this is a likely cause. |
| Quenching or Inner Filter Effects | At very high concentrations, the competitor compound could be quenching the fluorescence of the tracer or absorbing light at the excitation or emission wavelengths (inner filter effect).[14] Solution: Measure the total fluorescence intensity across the titration range. A significant decrease in intensity at high competitor concentrations points to these effects. |
Visualizing Workflows and Concepts
Caption: Principle of Fluorescence Polarization.
Caption: General Experimental Workflow for FP Assays.
Caption: Troubleshooting Decision Tree for FP Assays.
Key Experimental Protocols
Protocol 1: Tracer Titration
Objective: To determine the lowest concentration of the fluorescently labeled peptide (tracer) that gives a stable and robust signal.
Methodology:
-
Prepare a series of dilutions of the tracer in assay buffer. A typical range would be from 100 nM down to 0.1 nM.[5]
-
In parallel, prepare a dilution series of the free fluorophore to serve as a control.[5]
-
Dispense replicates (at least triplicates) of each dilution into the wells of a black, non-binding surface microplate.
-
Include buffer-only wells to measure background fluorescence.
-
Read the fluorescence intensity and polarization on a suitable plate reader.
-
Analysis: Plot the fluorescence intensity and polarization versus the tracer concentration. Select the lowest concentration that provides a fluorescence signal at least 3-10 times above background and shows a stable, low polarization value (mP).[1]
Protocol 2: Binding Saturation Experiment
Objective: To determine the dissociation constant (Kd) of the interaction between the tracer and the protein.
Methodology:
-
Prepare a solution of the tracer in assay buffer at the optimal concentration determined in Protocol 1.
-
Prepare a serial dilution of the protein in assay buffer. The concentration range should span from well below to well above the expected Kd.
-
In a microplate, add the fixed concentration of tracer to each well.
-
Add the varying concentrations of the protein to the wells. Include control wells with tracer only (no protein) to determine the baseline polarization of the free tracer.
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (typically 30-120 minutes).[10][15]
-
Read the fluorescence polarization.
-
Analysis: Subtract the background from all readings. Plot the polarization (mP) versus the log of the protein concentration. Fit the data to a one-site binding model to determine the Kd.
Protocol 3: Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of an unlabeled peptide or small molecule inhibitor.
Methodology:
-
Prepare solutions of the tracer (at the concentration from Protocol 1) and the protein. The protein concentration is typically set at or near the Kd value determined in Protocol 2, aiming for 50-80% of the tracer to be bound.[2]
-
Prepare a serial dilution of the unlabeled competitor peptide or compound.
-
In a microplate, add the tracer and protein to all wells (except for free tracer controls).
-
Add the serial dilutions of the competitor to the wells.
-
Include controls:
-
High Control (0% Inhibition): Tracer + Protein + Vehicle (e.g., DMSO).
-
Low Control (100% Inhibition): Tracer + Protein + a high concentration of a known unlabeled binder, or Tracer only.[10]
-
-
Incubate the plate to reach equilibrium.
-
Read the fluorescence polarization.
-
Analysis: Plot the polarization (mP) versus the log of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation or other appropriate models.[1]
Fundamental Concepts
Fluorescence Polarization (FP): FP is a technique that measures the change in the rotational speed of a fluorescently labeled molecule in solution.[11] When a small, fluorescently labeled peptide (tracer) is free in solution, it tumbles rapidly, and when excited with polarized light, it emits depolarized light. This results in a low polarization value.[16] Upon binding to a larger protein, the rotational motion of the peptide is slowed dramatically. The larger complex tumbles much more slowly, and the emitted light remains highly polarized, resulting in a high polarization value.[16] The change in polarization is directly proportional to the fraction of the tracer that is bound.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. biomedgrid.com [biomedgrid.com]
- 10. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput Fluorescence Polarization Assay for Inhibitors of the GoLoco Motif/G-alpha Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
SRC-1 NR Box Peptide Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of SRC-1 NR box peptides in different buffers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving SRC-1 NR box peptides.
Question: My SRC-1 NR box peptide has low solubility in aqueous buffers like PBS. How can I improve its solubility?
Answer:
Low solubility of peptides can be a significant challenge. The SRC-1 NR box 2 peptide with the sequence RHKILHRLLQEGSPS has a net positive charge at neutral pH due to the presence of arginine (R), histidine (H), and lysine (K) residues, which should generally aid aqueous solubility. However, the presence of several hydrophobic residues (I, L) can contribute to aggregation and poor solubility.
Here are some steps to improve solubility:
-
Initial Dissolution: For hydrophobic peptides, it is often recommended to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), and then slowly add the aqueous buffer to the desired concentration.
-
pH Adjustment: The net charge of the peptide is pH-dependent. Since the this compound is basic, dissolving it in a slightly acidic buffer (e.g., pH 4-6) can increase its net positive charge and enhance solubility.
-
Chaotropic Agents: In some cases, low concentrations of chaotropic agents like guanidinium chloride or urea can help solubilize peptides by disrupting intermolecular interactions that lead to aggregation. However, be mindful of their potential interference with your downstream experiments.
-
Sonication: Brief sonication can help to break up peptide aggregates and facilitate dissolution.
Question: I am observing a loss of peptide activity over time in my experiments. What could be the cause and how can I mitigate it?
Answer:
Loss of peptide activity is often due to chemical degradation or physical instability (aggregation). For the this compound (RHKILHRLLQEGSPS), the following are potential causes:
-
Deamidation: The glutamine (Q) residue is susceptible to deamidation, a non-enzymatic reaction that converts glutamine to glutamic acid. This introduces a negative charge and can alter the peptide's structure and function. Deamidation is generally accelerated at neutral to basic pH and at higher temperatures.
-
Hydrolysis: Peptide bonds can undergo hydrolysis, leading to fragmentation of the peptide. This is more likely to occur at extreme pH values (both acidic and alkaline) and elevated temperatures.
-
Aggregation: The hydrophobic leucine (L) residues within the LXXLL motif can promote self-association and aggregation, leading to a loss of active, monomeric peptide.
Mitigation Strategies:
-
Buffer Selection: Use a buffer with a pH where the peptide is most stable. For glutamine deamidation, a slightly acidic pH (around 5-6) is generally preferred.[1] Common buffers in this range include citrate and acetate.
-
Temperature Control: Perform experiments at the lowest practical temperature to slow down degradation reactions. Store stock solutions at -20°C or -80°C.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can promote aggregation. Aliquot peptide solutions to avoid multiple freeze-thaw cycles.[2]
-
Add Excipients: In some formulations, excipients like sugars (e.g., sucrose, trehalose) can help stabilize peptides.
Question: My HPLC analysis shows multiple peaks for my this compound sample that was stored in a phosphate buffer. What are these additional peaks?
Answer:
The appearance of multiple peaks in an HPLC chromatogram of a stored peptide sample is a common indicator of degradation. For the this compound, these peaks could represent:
-
Deamidated Products: Deamidation of the glutamine residue will result in a more acidic peptide that will likely have a different retention time on a reverse-phase HPLC column.
-
Hydrolysis Fragments: Cleavage of peptide bonds will generate smaller peptide fragments that will elute at different times.
-
Aggregates: Soluble aggregates may elute as broad or multiple peaks.
Phosphate buffers can sometimes accelerate the degradation of certain peptides. It is advisable to test the stability of your peptide in different buffer systems to identify the most suitable one for your application.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: Lyophilized peptides are generally stable for months to years when stored at -20°C or -80°C in a desiccated environment.[3]
Q2: What is the recommended solvent for reconstituting this compound?
A2: For initial reconstitution, sterile, distilled water is a good starting point. If solubility is an issue, a small amount of a compatible organic solvent like DMSO can be used first, followed by dilution with the working buffer.
Q3: How does the choice of buffer affect the stability of the this compound?
A3: The buffer's pH and its chemical composition can significantly impact peptide stability. The pH affects the rates of deamidation and hydrolysis. Some buffer components can also directly catalyze degradation reactions. It is recommended to perform a stability study to determine the optimal buffer for your specific experimental conditions.
Q4: Can I store this compound solutions at 4°C?
A4: For short-term storage (a few days), 4°C may be acceptable, but for longer-term storage, it is crucial to store the peptide solution frozen at -20°C or -80°C to minimize degradation.[4]
Q5: Are there any amino acid residues in the this compound that are particularly prone to oxidation?
A5: The SRC-1 NR box 2 sequence RHKILHRLLQEGSPS does not contain methionine or cysteine, which are the most susceptible amino acids to oxidation.[3] However, histidine can be susceptible to oxidation under certain conditions.
Quantitative Data Summary
| Buffer System | pH Range | Potential Advantages | Potential Disadvantages | Expected Relative Stability |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Physiologically relevant. | Neutral pH may accelerate deamidation of glutamine. Phosphate ions can sometimes catalyze degradation. | Moderate |
| Tris Buffer | 7.0 - 9.0 | Commonly used in biological assays. | Basic pH can significantly increase the rate of deamidation. | Low to Moderate |
| HEPES Buffer | 6.8 - 8.2 | Good buffering capacity in the physiological range. | Generally considered relatively inert. | Moderate to High |
| Citrate Buffer | 3.0 - 6.2 | Slightly acidic pH can minimize deamidation. | May not be suitable for all biological assays. | High |
| Acetate Buffer | 3.6 - 5.6 | Slightly acidic pH can minimize deamidation. | May not be suitable for all biological assays. | High |
Note: The expected relative stability is a qualitative assessment and should be experimentally verified for your specific application.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by RP-HPLC
This protocol outlines a general method for monitoring the degradation of the this compound over time in different buffers.
1. Materials:
-
This compound (lyophilized powder)
-
Buffers of interest (e.g., PBS, Tris, HEPES, Citrate)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC system with UV detector
2. Procedure:
-
Prepare stock solutions of the this compound in each buffer to be tested at a concentration of 1 mg/mL.
-
Incubate the peptide solutions at a specific temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots by RP-HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized to achieve good separation of the parent peptide from any degradation products.
-
Detection: Monitor the absorbance at 214 nm or 280 nm.
-
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining intact peptide relative to the t=0 time point.
Protocol 2: Analysis of this compound Secondary Structure by Circular Dichroism (CD) Spectroscopy
This protocol can be used to assess if the buffer conditions affect the secondary structure of the this compound, which is expected to be helical.
1. Materials:
-
This compound
-
Buffers of interest (ensure they do not have high absorbance in the far-UV region)
-
Circular Dichroism (CD) spectrometer
-
Quartz cuvette with a short path length (e.g., 1 mm)
2. Procedure:
-
Prepare a solution of the this compound in the desired buffer at a concentration of approximately 0.1 mg/mL.
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution from 190 nm to 260 nm.[5]
-
Subtract the buffer baseline from the peptide spectrum.
-
Analyze the resulting spectrum for characteristic features of α-helical structures, which include negative bands around 208 nm and 222 nm and a positive band around 192 nm.
-
Compare the spectra obtained in different buffers to identify any significant changes in secondary structure.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified signaling pathway of a nuclear receptor involving SRC-1.
References
- 1. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jpt.com [jpt.com]
- 4. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: SRC-1 NR Box Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the aggregation of Steroid Receptor Coactivator-1 (SRC-1) Nuclear Receptor (NR) box peptides. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is SRC-1 NR box peptide aggregation?
A1: this compound aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures. This can range from small, soluble oligomers to large, highly organized amyloid fibrils. The C-terminal region of SRC-1, specifically residues 61-80, is predicted to be hydrophobic, prone to self-aggregation, and may form a β-hairpin structure, which can be a precursor to amyloid formation.
Q2: Why is my SRC-1 peptide aggregating?
A2: Peptide aggregation is influenced by a combination of intrinsic factors (related to the peptide's sequence) and extrinsic factors (related to the experimental environment). SRC-1 peptides, particularly fragments containing hydrophobic residues, have an inherent tendency to aggregate. This can be exacerbated by factors like high peptide concentration, pH near the peptide's isoelectric point (pI), high temperature, and agitation.
Q3: How can I prevent or minimize aggregation of my SRC-1 peptide?
A3: Preventing aggregation starts with proper handling and storage. Store lyophilized peptides at -20°C or -80°C and protect them from moisture. When preparing solutions, use an appropriate solvent and buffer system (pH 5-6 is often optimal), and consider working at lower concentrations. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: How should I properly store my SRC-1 peptide?
A4:
-
Lyophilized Peptides: For long-term storage, keep the peptide in its lyophilized powder form in a tightly sealed vial at -20°C, or preferably -80°C, away from bright light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.
-
Peptides in Solution: The shelf-life of peptides in solution is very limited. If storage in solution is necessary, use sterile buffers at pH 5-6, divide the solution into single-use aliquots, and store them frozen at -20°C or colder. Avoid freeze-thaw cycles.
Q5: How can I detect and quantify aggregation in my SRC-1 peptide solution?
A5: Several spectroscopic and biophysical methods can be used. UV-Vis spectroscopy can detect large aggregates through increased light scattering (turbidity). Fluorescence spectroscopy, particularly using dyes like Thioflavin T (ThT), is a common method for detecting amyloid-like fibrillar aggregates. Dynamic Light Scattering (DLS) can determine the size distribution of particles in the solution, while techniques like Transmission Electron Microscopy (TEM) provide direct visualization of aggregate morphology.
Troubleshooting Guide
Problem: My lyophilized SRC-1 peptide is difficult to see or appears as a gel.
-
Cause: This is common for peptides, especially short or hygroscopic sequences. The apparent volume of lyophilized powder can vary significantly. Hygroscopic peptides can absorb moisture from the air, causing them to appear as a clear or gelatinous film.
-
Solution: This does not necessarily indicate a problem with the peptide's quality. Proceed with the recommended solubilization protocol. Ensure you warm the vial to room temperature in a desiccator before opening to minimize moisture absorption.
Problem: My SRC-1 peptide won't dissolve.
-
Cause: The amino acid composition of SRC-1 peptides, particularly those with a high proportion of hydrophobic residues, can make them poorly soluble in aqueous solutions. The primary issue is often the formation of secondary structures that lead to aggregation.
-
Solution: Follow a systematic solubilization strategy. Start with a small amount of the peptide to test solubility. If sterile water fails, try adding a small amount of an organic solvent like DMSO, DMF, or acetonitrile to first dissolve the peptide, followed by a slow, dropwise addition of your aqueous buffer. Sonication can also help break up small aggregates and aid dissolution.
Problem: My peptide solution was clear initially but became cloudy or formed a precipitate after storage or pH adjustment.
-
Cause: The peptide may be aggregating over time, or the change in conditions (e.g., pH adjustment closer to the peptide's pI) has reduced its solubility. The solubility of a peptide is often lowest at its isoelectric point (pI), where it has a net neutral charge.
-
Solution: Re-evaluate your storage and buffer conditions. Ensure the pH of your final solution is at least 1-2 units away from the peptide's calculated pI. If you must store the peptide in solution, ensure it is aliquoted and frozen at -80°C. You may need to re-solubilize the precipitate using the troubleshooting steps above.
Data & Reference Tables
Table 1: Key Factors Influencing SRC-1 Peptide Aggregation
| Factor Category | Specific Factor | Impact on Aggregation |
| Intrinsic | Hydrophobicity | High content of hydrophobic amino acids increases the propensity for self-association. |
| β-sheet Propensity | Sequences with a high tendency to form β-sheets are more prone to forming amyloid-like fibrils. | |
| Net Charge | At the isoelectric point (pI), minimal electrostatic repulsion allows molecules to approach and aggregate. | |
| Extrinsic | Peptide Concentration | Higher concentrations increase the likelihood of intermolecular interactions, often reducing the lag time for aggregation. |
| pH | pH values near the pI significantly increase aggregation risk. | |
| Ionic Strength | Salts can screen electrostatic repulsions, potentially promoting aggregation. | |
| Temperature | Higher temperatures can increase the rate of aggregation by promoting partial unfolding. | |
| Agitation | Shaking or stirring can accelerate aggregation by increasing intermolecular collisions and introducing air-water interfaces. |
Table 2: Summary of Common Aggregation Detection Methods
| Method | Principle | Information Provided | Key Considerations |
| Thioflavin T (ThT) Assay | Fluorescence dye that binds specifically to β-sheet-rich structures (amyloid fibrils). | Quantitative measure of fibrillar aggregate formation over time (kinetics). | Does not detect amorphous aggregates or early-stage oligomers. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine the size of particles in solution. | Provides size distribution and detects the presence of larger species. | Sensitive to dust and large contaminants; provides an average size that can be skewed by a small number of large aggregates. |
| UV-Vis Spectroscopy | Large aggregates scatter light, leading to an apparent increase in absorbance (turbidity). | Simple, qualitative detection of large, insoluble aggregates. | Low sensitivity; not suitable for detecting small, soluble oligomers. |
| Circular Dichroism (CD) | Measures differences in the absorption of left- and right-circularly polarized light to determine secondary structure. | Detects conformational changes, such as the transition from random coil to β-sheet structure, which accompanies aggregation. | Requires relatively high peptide concentrations. |
| Transmission Electron Microscopy (TEM) | Direct imaging of aggregates using an electron beam. | Provides direct visualization of aggregate morphology (e.g., fibrillar, amorphous, spherical). | Sample preparation (drying on a grid) can introduce artifacts. |
Experimental Protocols & Visualizations
Experimental Workflow: Peptide Handling and Solubilization
The following workflow outlines the best practices for handling a new lyophilized SRC-1 peptide to prepare a stock solution while minimizing the risk of aggregation.
Caption: Workflow for handling and solubilizing aggregation-prone peptides.
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring
This protocol is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.
Materials:
-
This compound stock solution
-
Thioflavin T (ThT) stock solution (e.g., 2.5 mM in water, filtered)
-
Assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5)
-
Black, clear-bottom 96-well microplate
-
Plate-reading fluorometer (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Methodology:
-
Prepare Reagents: Dilute the ThT stock solution into the assay buffer to a final working concentration of 10-25 µM.
-
Set up Reactions: In each well of the 96-well plate, add the ThT-containing assay buffer. Then, add the SRC-1 peptide to achieve the desired final concentration (e.g., 10-100 µM). Prepare control wells containing only the buffer and ThT (blank).
-
Incubation and Measurement:
-
Place the plate in the fluorometer.
-
Set the instrument to incubate the plate at a constant temperature (e.g., 37°C), with intermittent shaking (e.g., 1 minute of shaking every 10 minutes).
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment (several hours to days).
-
-
Data Analysis:
-
Subtract the blank fluorescence values from the peptide sample values at each time point.
-
Plot the corrected fluorescence intensity against time. A sigmoidal curve is characteristic of nucleated amyloid formation, showing a lag phase, an exponential growth phase, and a plateau.
-
Logical Diagram: Troubleshooting Peptide Insolubility
Use this decision tree to diagnose and solve issues with dissolving your SRC-1 peptide.
Caption: A decision tree for troubleshooting SRC-1 peptide solubility issues.
improving signal-to-noise ratio in SRC-1 peptide assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Steroid Receptor Coactivator-1 (SRC-1) peptide assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of SRC-1 and its significance in peptide assays?
A1: Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a transcriptional coactivator that plays a crucial role in regulating the activity of nuclear receptors and other transcription factors.[1][2][3] It possesses intrinsic histone acetyltransferase (HAT) activity, which modifies chromatin structure to make DNA more accessible for transcription.[3] In the context of drug discovery and molecular biology, SRC-1 peptide assays are vital for studying the interactions between nuclear receptors and their coactivators. These assays are instrumental in screening for compounds that can modulate these interactions, which are often implicated in various diseases, including cancer.[1]
Q2: What are the common technology platforms used for SRC-1 peptide interaction assays?
A2: Several homogeneous assay formats are commonly employed to study SRC-1 peptide interactions due to their simplicity and amenability to high-throughput screening. These include:
-
Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescently labeled SRC-1 peptide upon binding to a larger protein partner, such as a nuclear receptor.[4][5][6][7]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays utilize the energy transfer between a donor and an acceptor fluorophore attached to the interacting partners.[8][9][10][11] This method offers high sensitivity and is less susceptible to interference from compound fluorescence.
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought into close proximity by the binding of the SRC-1 peptide to its partner protein.[12][13][14]
Q3: Why is peptide purity crucial for achieving a good signal-to-noise ratio?
A3: The purity of the synthetic SRC-1 peptide is a critical factor that can significantly impact the signal-to-noise ratio. Impurities, which can include truncated sequences, deletion sequences, or byproducts from the synthesis process, can interfere with the assay in several ways.[15][16][17] These impurities might compete with the full-length peptide for binding to the target protein, leading to a weaker signal. Some impurities could also increase the background signal, thereby reducing the overall assay window. For quantitative and sensitive assays, a peptide purity of >95% is often recommended.[16][17]
Troubleshooting Guide
This guide addresses specific issues that can lead to a poor signal-to-noise ratio in SRC-1 peptide assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Non-specific binding of the fluorescently labeled peptide to the microplate wells. | 1. Use non-binding surface (NBS) or low-binding microplates.[18] 2. Optimize the concentration of blocking agents like Bovine Serum Albumin (BSA) or casein in the assay buffer. A typical starting concentration is 0.1% w/v. 3. Increase the detergent concentration (e.g., Tween-20 or Triton X-100) in the wash and assay buffers. Start with 0.05% v/v and titrate upwards. |
| Aggregation of the peptide or protein. | 1. Confirm the solubility of the peptide in the assay buffer. Consider pre-dissolving the peptide in a small amount of a suitable solvent like DMSO before diluting in the assay buffer. 2. Include anti-aggregation additives in the buffer, such as 0.01% Pluronic F-127. 3. Centrifuge protein stocks before use to remove any aggregates. | |
| Contaminated reagents. | 1. Use high-purity, sterile-filtered buffers. 2. Ensure all reagents are properly stored and have not expired. | |
| Low Signal or Small Assay Window | Suboptimal concentrations of assay components (peptide, protein, or detection reagents). | 1. Perform a matrix titration of both the SRC-1 peptide and the target protein to determine their optimal concentrations. Aim for a protein concentration that gives 50-80% of the maximal signal.[6] 2. For TR-FRET and AlphaScreen assays, titrate the donor and acceptor reagents to find the optimal ratio and concentration. |
| Inefficient labeling of the peptide or protein. | 1. Verify the labeling efficiency of the fluorescent dye or biotin to the peptide. Mass spectrometry can be used for this purpose. 2. Consider using a different labeling strategy or a different fluorophore that is less prone to quenching. Red-shifted dyes can sometimes reduce background from compound autofluorescence.[6] | |
| Incorrect buffer composition (pH, ionic strength). | 1. Optimize the pH and ionic strength of the assay buffer to ensure the stability and activity of both the peptide and the protein. A typical starting point is a phosphate-buffered saline (PBS) at pH 7.4. | |
| High Well-to-Well Variability | Inaccurate pipetting or mixing. | 1. Use calibrated pipettes and ensure proper mixing of reagents in the wells. 2. Increase the assay volume to minimize the impact of small pipetting errors. |
| Edge effects in the microplate. | 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation. 2. Ensure the plate is properly sealed during incubation steps. | |
| Temperature fluctuations. | 1. Allow all reagents to equilibrate to room temperature before use. 2. Perform incubations in a temperature-controlled environment. |
Key Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for SRC-1 Peptide Binding
This protocol outlines a general procedure for measuring the interaction between a fluorescently labeled SRC-1 peptide and a nuclear receptor ligand-binding domain (LBD).
Materials:
-
Fluorescently labeled SRC-1 peptide (e.g., with TAMRA or fluorescein)
-
Purified nuclear receptor LBD
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, 0.01% Tween-20, 1 mM DTT
-
Black, low-binding 384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Peptide Titration:
-
Prepare a serial dilution of the fluorescently labeled SRC-1 peptide in Assay Buffer.
-
Add the diluted peptide to the microplate wells.
-
Measure the fluorescence intensity and polarization.
-
Select the lowest peptide concentration that gives a stable and robust fluorescence signal (typically at least 10-fold above the buffer blank).[6]
-
-
Protein Titration (Saturation Binding):
-
Prepare a serial dilution of the nuclear receptor LBD in Assay Buffer.
-
Add a fixed, optimized concentration of the fluorescent SRC-1 peptide to each well.
-
Add the serially diluted LBD to the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization.
-
Plot the millipolarization (mP) values against the LBD concentration to determine the dissociation constant (Kd).
-
-
Competitive Binding Assay (for screening inhibitors):
-
Prepare serial dilutions of the test compounds.
-
In each well, add the optimized concentrations of the fluorescent SRC-1 peptide and the nuclear receptor LBD (typically at or below the Kd).
-
Add the serially diluted test compounds.
-
Incubate and measure fluorescence polarization as described above.
-
A decrease in polarization indicates displacement of the fluorescent peptide by the compound.
-
Workflow for FP Assay Development
Caption: Workflow for developing a fluorescence polarization assay.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol provides a framework for a TR-FRET assay to measure the recruitment of a biotinylated SRC-1 peptide to a GST-tagged nuclear receptor LBD.
Materials:
-
Biotinylated SRC-1 peptide
-
GST-tagged nuclear receptor LBD
-
Terbium-cryptate labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
TR-FRET Assay Buffer: 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT
-
White, low-volume 384-well microplate
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Optimization (Cross-Titration):
-
Perform a cross-titration of the GST-LBD and the biotinylated SRC-1 peptide to determine the optimal concentrations that yield a robust TR-FRET signal in the presence of a known agonist.
-
Titrate the donor (Tb-anti-GST) and acceptor (SA-XL665) reagents to find the concentrations that give the best signal-to-background ratio.
-
-
Assay Protocol:
-
Prepare a solution of the GST-LBD and Tb-anti-GST antibody in TR-FRET Assay Buffer and incubate for 30 minutes.
-
Prepare a solution of the biotinylated SRC-1 peptide and SA-XL665 in the assay buffer.
-
In the microplate, add the test compounds, followed by the GST-LBD/Tb-anti-GST mixture.
-
Add the biotinylated SRC-1 peptide/SA-XL665 mixture to initiate the binding reaction.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the emission ratio (Acceptor/Donor) and normalize the data.
-
TR-FRET Assay Principle
Caption: Principle of the TR-FRET assay for SRC-1 peptide binding.
SRC-1 Signaling Pathway
SRC-1 acts as a central hub in transcriptional regulation by interacting with nuclear receptors and other coactivators. A simplified representation of a common SRC-1 signaling pathway is depicted below. Ligand-activated nuclear receptors (NR) recruit SRC-1 to the promoter regions of target genes. SRC-1, in turn, recruits other coactivators such as CREB-binding protein (CBP) and p300.[2][3][19] This multiprotein complex then modifies chromatin through histone acetylation, facilitating the assembly of the basal transcription machinery and leading to gene expression.
Caption: Simplified SRC-1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the Steroid Receptor Coactivator 1 (SRC1)-CREB Binding Protein Interaction Interface and Its Importance for the Function of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the steroid receptor coactivator 1 (SRC1)-CREB binding protein interaction interface and its importance for the function of SRC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an HTS Compatible Assay for Discovery of RORα Modulators using AlphaScreen® Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. jpt.com [jpt.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. Quality evaluation of synthetic quorum sensing peptides used in R&D - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. pnas.org [pnas.org]
Technical Support Center: SRC-1 NR Box Peptide Experimental Integrity
Welcome to the technical support center for researchers utilizing SRC-1 NR box peptides in their experiments. This resource provides essential guidance on preventing proteolysis to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the SRC-1 NR box peptide and why is its stability important?
The Steroid Receptor Coactivator-1 (SRC-1) is a key transcriptional coactivator that enhances the activity of nuclear receptors (NRs). It interacts with NRs through specific motifs known as NR boxes, which contain a conserved LXXLL sequence (where L is Leucine and X is any amino acid).[1][2] Synthetic peptides corresponding to these NR boxes are widely used in various assays, such as co-immunoprecipitation and fluorescence polarization, to study NR-coactivator interactions. The stability of this peptide is critical because its degradation by proteases can lead to a loss of binding affinity, resulting in inaccurate and unreliable experimental data.
Q2: What are the primary causes of this compound degradation in my experiments?
The primary cause of peptide degradation in experimental settings is enzymatic proteolysis by proteases.[3] These enzymes are abundant in cell lysates and can cleave the peptide bonds of the this compound. Other factors that can contribute to peptide instability include improper storage, repeated freeze-thaw cycles, and suboptimal buffer conditions (e.g., pH extremes).
Q3: What are proteases and where do they come from?
Proteases are enzymes that break down proteins and peptides. In the context of in vitro experiments using cell lysates, proteases are released from various cellular compartments (like lysosomes) during the lysis process.[4] There are several classes of proteases, including serine, cysteine, aspartic, and metalloproteases, each with different cleavage specificities.[5]
Q4: How can I prevent the proteolysis of my this compound?
The most effective way to prevent proteolysis is to use a broad-spectrum protease inhibitor cocktail in your lysis buffer and all subsequent experimental buffers.[4][5] These cocktails contain a mixture of inhibitors that target different classes of proteases. Additionally, maintaining a cold environment (working on ice) and minimizing the time the peptide is in the cell lysate can help reduce protease activity.[4]
Q5: Are there other factors besides proteolysis that can affect my experiment?
Yes, non-specific binding of the peptide to plasticware (e.g., microcentrifuge tubes, pipette tips) can significantly reduce the effective concentration of the peptide in your assay, leading to erroneous results.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of peptide activity or inconsistent results | Peptide Degradation: The this compound is being cleaved by proteases in the cell lysate. | 1. Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and all subsequent buffers. Ensure the cocktail is fresh and used at the recommended concentration.[4][5]2. Work on ice at all times to minimize protease activity.[4]3. Minimize incubation times of the peptide with the cell lysate whenever possible.4. Perform a peptide stability assay to confirm degradation (see Experimental Protocols section). |
| Improper Peptide Storage: The peptide has degraded due to incorrect storage conditions. | 1. Store lyophilized peptide at -20°C or -80°C. 2. Reconstitute the peptide in a suitable sterile buffer and aliquot to avoid multiple freeze-thaw cycles.3. Store peptide solutions at -80°C. | |
| Suboptimal Buffer Conditions: The pH or other components of your buffer are contributing to peptide instability. | 1. Maintain a pH between 6.0 and 8.0. Avoid prolonged exposure to pH > 8.2. Ensure buffer components are compatible with your peptide and downstream applications. | |
| Low signal or no binding in interaction assays | Peptide Adsorption to Labware: The peptide is sticking to the walls of tubes and pipette tips, reducing its effective concentration. | 1. Use low-retention plasticware. 2. Pre-coat tubes with a blocking agent like Bovine Serum Albumin (BSA) if compatible with your assay.[3]3. Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in your buffers, if permissible for your experiment. |
| Incorrect Peptide Concentration: The calculated concentration of the peptide is inaccurate due to failure to account for peptide purity and net peptide content. | 1. Consult the manufacturer's certificate of analysis for the net peptide content.2. Calculate the correct molar concentration based on the net peptide weight, not the gross weight. |
Quantitative Data Summary
| Protease Inhibitor Cocktail | Target Protease Classes | Key Components (Examples) | Recommended for | Notes |
| General Purpose (e.g., Sigma-Aldrich P8340) | Serine, Cysteine, Aspartic, Metallo- | AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin A | Mammalian cell and tissue extracts | Often available with or without EDTA. EDTA inhibits metalloproteases but can interfere with certain assays (e.g., those involving divalent cations).[5] |
| Roche cOmplete™ | Serine, Cysteine | Aprotinin, Leupeptin, Pepstatin, Pefabloc SC | General protein protection | Available in tablet or solution form. Different formulations are available (e.g., with/without EDTA). |
| Thermo Scientific™ Halt™ | Serine, Cysteine, Aspartic, Metallo-, Aminopeptidases | AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin A | Broad-spectrum protection for various sample types | Available with and without EDTA. |
Note: The exact composition of commercial cocktails is often proprietary. Always refer to the manufacturer's instructions for the recommended working concentration. For highly sensitive applications, empirical testing of different cocktails may be necessary.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Lysate
This protocol allows you to determine the stability of your this compound in your specific experimental conditions.
Materials:
-
This compound (e.g., fluorescently labeled)
-
Cell lysate of interest
-
Lysis buffer (with and without protease inhibitor cocktail)
-
SDS-PAGE gels and buffers
-
Western blot apparatus or fluorescence plate reader
-
Appropriate antibodies (if using an unlabeled peptide)
Procedure:
-
Prepare two sets of cell lysates: one with your standard lysis buffer and another with the same buffer supplemented with a broad-spectrum protease inhibitor cocktail.
-
Add the this compound to each lysate preparation at your typical experimental concentration.
-
Incubate the mixtures at the temperature and for the duration of your standard experiment (e.g., 4°C for 1 hour).
-
Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Immediately stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE.
-
If using a fluorescently labeled peptide, visualize the gel directly using a fluorescence imager.
-
If using an unlabeled peptide, perform a Western blot using an antibody that recognizes the peptide or a tag.
-
-
Compare the intensity of the intact peptide band between the samples with and without protease inhibitors at different time points. A decrease in band intensity over time in the absence of inhibitors indicates proteolysis.
Protocol 2: Co-Immunoprecipitation (Co-IP) with this compound
This protocol outlines a general procedure for using the this compound to study its interaction with a target nuclear receptor.
Materials:
-
Cells expressing the target nuclear receptor
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with a protease inhibitor cocktail
-
Antibody against the target nuclear receptor
-
Protein A/G magnetic beads
-
This compound (biotinylated or otherwise tagged for detection)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse the cells in ice-cold Co-IP lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with the antibody against the target nuclear receptor for 2-4 hours or overnight at 4°C.
-
Add the this compound to the lysate and incubate for another 1-2 hours at 4°C.
-
Add protein A/G beads to capture the antibody-protein-peptide complexes and incubate for 1 hour at 4°C.
-
Wash the beads several times with ice-cold wash buffer to remove non-specific binders.
-
Elute the bound complexes from the beads by adding elution buffer and boiling.
-
Analyze the eluate by SDS-PAGE and Western blot, probing for the presence of the this compound (using streptavidin-HRP for a biotinylated peptide or a specific antibody for a tagged peptide).
Visualizations
Caption: this compound Interaction and Proteolysis Pathway.
References
Navigating Peptide Purity: A Technical Support Guide for Researchers
The reliability and reproducibility of experimental outcomes in research, diagnostics, and drug development are critically dependent on the quality of the reagents used. For scientists working with synthetic peptides, purity is a paramount concern that can significantly influence the validity of their results. Impurities, which can include truncated sequences, deletion sequences, and byproducts from the synthesis process, can lead to misleading data, false positives or negatives, and a lack of experimental reproducibility.[1][2]
This technical support center provides a comprehensive resource for researchers to understand, troubleshoot, and mitigate the potential impacts of peptide purity on their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is peptide purity and why is it important?
Q2: What are the common types of impurities found in synthetic peptides?
A2: Impurities in synthetic peptides can arise from various sources during the solid-phase peptide synthesis (SPPS) process.[5] Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.[5][6]
-
Truncated sequences: Shorter peptide fragments resulting from incomplete synthesis.[7]
-
Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.[5]
-
Oxidized or reduced forms: Modifications to susceptible amino acid residues like methionine or cysteine.[6]
-
Racemized products: Peptides containing D-isomers of L-amino acids, which can alter their biological activity.[8]
-
Trifluoroacetic acid (TFA) salts: Residual TFA from the cleavage and purification steps can interfere with biological assays.[9][10]
Q3: How does peptide purity level affect different types of experiments?
A3: The required peptide purity level is dictated by the intended application. Using a peptide with inappropriate purity can lead to unreliable results. The following table summarizes the generally recommended purity levels for various experimental applications.[11][12][13]
| Purity Level | Recommended Applications | Potential Issues with Lower Purity |
| Crude (>50-70%) | Initial non-sensitive screening, mutation screening, sequence optimization.[11][12] | High lot-to-lot variability, potential for false positives/negatives.[12] |
| ≥75% (Immuno Grade) | ELISA testing, peptide arrays, generating polyclonal antibodies, affinity purification.[12][14] | May contain immunogenic impurities that can affect antibody specificity. |
| ≥85% (Biochemistry Grade) | In vitro bioassays, epitope mapping, semi-quantitative enzyme-substrate studies, non-quantitative Western Blot blocking studies.[13][14] | Impurities may still have biological activity, affecting the accuracy of semi-quantitative results. |
| ≥95% (High Purity Grade) | Quantitative in vitro bioassays, quantitative receptor-ligand interaction studies, NMR studies, quantitative phosphorylation and proteolysis studies.[2][11] | Essential for obtaining accurate and reproducible quantitative data. Lower purity can skew dose-response curves and binding affinities.[1] |
| ≥98% (Industrial/Clinical Grade) | In vivo studies, clinical trials, crystallography, structure-activity relationship (SAR) studies, and use as pharmaceutical agents.[2][11][15] | Critical for safety and to avoid confounding biological responses due to impurities. Toxicological safety and batch-to-batch consistency are paramount.[15] |
Q4: What is the impact of trifluoroacetic acid (TFA) as a counter-ion?
A4: Trifluoroacetic acid (TFA) is commonly used in the final cleavage and purification steps of peptide synthesis.[9] As a result, peptides are often supplied as TFA salts. Residual TFA can significantly impact experimental results. At nanomolar concentrations, it can inhibit cell growth, while at higher concentrations (0.5–7.0 mM), it has been observed to promote it.[9] TFA can also alter the secondary structure of peptides and interfere with certain analytical techniques like FTIR spectroscopy.[9] For sensitive cell-based assays or in vivo studies, it is often recommended to exchange TFA for a more biologically compatible counter-ion like acetate or hydrochloride.[9]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered in peptide-based experiments that may be related to peptide purity.
Issue 1: Unexpected or Inconsistent Biological Activity
Symptoms:
-
Observed biological effect is significantly higher or lower than expected.
-
High variability between experimental replicates or different batches of the same peptide.
-
Non-specific effects or toxicity in cell-based assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected peptide activity.
Possible Causes and Solutions:
-
Bioactive Impurities: Truncated or modified peptide sequences can sometimes exhibit higher biological activity than the target peptide, or they may have off-target effects.[4]
-
Solution: Always obtain the highest purity peptide feasible for your application. If you suspect an impurity is causing the issue, consider having the peptide re-purified or synthesized by a different method.
-
-
TFA Interference: As mentioned in the FAQs, residual TFA can directly impact cell viability and other biological processes.[9]
-
Solution: If your assay is sensitive to pH changes or TFA, consider performing a salt exchange to replace TFA with acetate or HCl.
-
-
Incorrect Peptide Concentration: The net peptide content (the actual percentage of peptide by weight) can be significantly lower than the gross weight of the lyophilized powder due to the presence of counter-ions and water.
-
Solution: Determine the net peptide content (often provided by the manufacturer) to ensure accurate concentration calculations for your experiments.
-
Issue 2: Poor Peptide Solubility
Symptoms:
-
Difficulty dissolving the lyophilized peptide in the desired solvent.
-
Precipitation of the peptide upon storage or addition to assay buffer.
Troubleshooting Steps:
-
Review Peptide Sequence: Peptides with a high proportion of hydrophobic amino acids are often difficult to dissolve in aqueous solutions.
-
Choose the Right Solvent:
-
For basic peptides (net positive charge), try dissolving in water or a dilute acidic solution (e.g., 10% acetic acid).
-
For acidic peptides (net negative charge), try a dilute basic solution (e.g., 0.1% ammonium hydroxide).
-
For hydrophobic peptides , you may need to use organic solvents like DMSO, DMF, or acetonitrile. Start with a small amount of organic solvent to dissolve the peptide, then slowly add the aqueous buffer.
-
-
Use Sonication: Gentle sonication can help break up aggregates and improve solubility.
-
Consider pH: Adjusting the pH of the buffer can sometimes improve the solubility of charged peptides.
Key Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Peptide Purity Analysis
HPLC is the standard method for assessing peptide purity.[15][16] It separates the target peptide from its impurities based on their physicochemical properties, typically hydrophobicity in reverse-phase HPLC (RP-HPLC).
Methodology:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is most commonly used for peptide analysis.[16]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient runs from 5% to 60% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.[15]
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Detection: UV absorbance is monitored at 214-220 nm, which corresponds to the peptide bond.[15] Aromatic residues can also be detected at 280 nm.[15]
-
-
Data Analysis:
-
The purity of the peptide is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and multiplying by 100.[15]
-
References
- 1. qinglishangmao.com [qinglishangmao.com]
- 2. treasurecoastpeptides.com [treasurecoastpeptides.com]
- 3. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 4. researchgate.net [researchgate.net]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bachem.com [bachem.com]
- 8. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 9. genscript.com [genscript.com]
- 10. genscript.com [genscript.com]
- 11. biocompare.com [biocompare.com]
- 12. genscript.com [genscript.com]
- 13. biocat.com [biocat.com]
- 14. genscript.com [genscript.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
SRC-1 NR box peptide quality control parameters
Welcome to the technical support center for the SRC-1 NR box peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the this compound?
A1: The this compound is a 14-amino acid fragment derived from the steroid receptor coactivator-1 (SRC-1), specifically from the NR box II region.[1] Its sequence is Leu-Thr-Glu-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu (LTERHKILHRLLQE).[1] This peptide is biologically active and is commonly used in research to study the regulatory mechanisms of estrogen receptor ligands and their interaction with coactivators.[1]
Q2: What are the key quality control parameters I should be aware of for the this compound?
A2: Ensuring the quality of your this compound is crucial for reproducible experimental results. The primary quality control parameters are purity, identity, and concentration. These are typically assessed using the following methods:
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC), which separates the target peptide from impurities.[2][3]
-
Identity: Confirmed by Mass Spectrometry (MS), which verifies the molecular weight of the peptide.[4]
-
Concentration: Often determined by amino acid analysis or UV spectroscopy.
Impurities in synthetic peptides can arise from truncated or deleted sequences, or incomplete removal of protecting groups from the synthesis process, and may lead to false-positive or misleading results in cellular assays.[2][5]
Q3: How should I store the this compound?
A3: Proper storage is essential to maintain the integrity of the peptide. For long-term storage, the lyophilized powder should be stored at -80°C for up to two years or -20°C for up to one year, sealed and away from moisture.[1] Once reconstituted in a solvent, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for one month.[1]
Quality Control Parameters
The following table summarizes the key quality control specifications for a high-quality this compound.
| Parameter | Method | Specification | Common Impurities/Issues |
| Identity | Mass Spectrometry (MS) | Theoretical MW = 1788.13 Da | Deletion sequences, incomplete deprotection |
| Purity | Reverse-Phase HPLC (RP-HPLC) | ≥95% | Truncated peptides, synthesis reagents |
| Appearance | Visual Inspection | White lyophilized powder | Discoloration, non-uniform appearance |
| Solubility | Experimental Testing | Soluble in water (see protocol) | Incomplete dissolution, precipitation |
Troubleshooting Guides
Peptide Solubility Issues
Problem: My this compound is not dissolving properly or is precipitating out of solution.
Cause: Improper solubilization is a common issue that can lead to inaccurate concentration calculations and failed experiments.[6] The this compound has a specific amino acid composition that dictates its solubility.
Solution:
-
Initial Solvent Selection: The recommended solvent for the this compound is water. A stock solution of up to 21.6 mg/mL can be achieved with the aid of ultrasonication and warming.[1]
-
Solubilization Protocol:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Add the calculated volume of sterile, oxygen-free water.
-
Gently vortex or sonicate the solution to aid dissolution.[7] Brief sonication on ice (e.g., 3 cycles of 10 seconds) can help break up aggregates.[7]
-
If the peptide remains insoluble, gentle warming may be applied. Avoid excessive heat.[7]
-
-
Alternative Solvents: If water is not a suitable solvent for your experimental system, consider the peptide's net charge. The this compound sequence (LTERHKILHRLLQE) has a net positive charge at neutral pH due to the presence of Histidine (H), Lysine (K), and Arginine (R) residues. Therefore, if you encounter solubility issues, you can try dissolving it in a slightly acidic buffer.
Peptide Aggregation
Problem: I am observing inconsistent results in my experiments, which I suspect might be due to peptide aggregation.
Cause: Peptide aggregation is a common phenomenon where peptide molecules self-associate, which can lead to a loss of biological activity.[8] This can be influenced by concentration, pH, temperature, and the peptide's intrinsic properties.
Solution:
-
Proper Solubilization: Follow the recommended solubilization protocol, including sonication, to minimize the formation of aggregates from the start.[7]
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 1-2 mg/mL) and dilute it to the final working concentration just before use.[6]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to prevent aggregation induced by repeated temperature changes.[1]
-
Storage: Store peptide solutions at or below -20°C. For long-term storage, -80°C is preferred.[6]
Binding Assay Troubleshooting
Problem: I am not observing the expected binding of the this compound to its nuclear receptor partner in my co-immunoprecipitation (co-IP) or other binding assay.
Cause: Several factors can contribute to poor results in binding assays, including issues with the peptide, the receptor, or the assay conditions.
Solution:
-
Verify Peptide Integrity: Ensure your peptide has been stored correctly and has not degraded. If in doubt, re-verify the peptide's identity and purity via MS and HPLC.
-
Optimize Binding Conditions:
-
Buffer Composition: Ensure the pH and salt concentration of your binding buffer are optimal for the interaction.
-
Incubation Time and Temperature: These parameters may need to be optimized for your specific assay.
-
-
Receptor Activity: Confirm that your nuclear receptor protein is correctly folded and active.
-
Ligand Presence: The interaction of SRC-1 with many nuclear receptors, such as the estrogen receptor, is ligand-dependent. Ensure you are including the appropriate agonist ligand in your binding reaction.[4]
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Allow the vial to warm to room temperature.
-
Add the appropriate volume of sterile, deionized water to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the vial gently.
-
If necessary, place the vial in an ultrasonic water bath for short bursts on ice until the peptide is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Quality Control by RP-HPLC
-
Sample Preparation: Dissolve a small amount of the peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Detection: UV absorbance at 214 nm and 280 nm.[9]
-
-
Analysis: The purity of the peptide is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for this compound from receipt to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bachem.com [bachem.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring ligand modulation of protein-protein interactions by mass spectrometry: estrogen receptor alpha-SRC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Mechanistic insight into the suppression of polyglutamine aggregation by SRCP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SRC-1 Peptide Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting common issues encountered during SRC-1 peptide binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for an SRC-1 peptide binding assay?
A1: The optimal incubation time for an SRC-1 peptide binding assay is highly dependent on the specific assay format (e.g., Fluorescence Polarization, TR-FRET, AlphaScreen), the binding affinity of the interacting partners, and the experimental conditions such as temperature and reactant concentrations. Generally, equilibrium is reached within 30 to 120 minutes at room temperature.[1] However, it is crucial to determine the optimal incubation time empirically for your specific system. For some interactions, equilibrium can be reached in as little as 5 minutes, while others may require several hours.[2][3]
Q2: How does temperature affect the incubation time and binding affinity?
A2: Temperature can significantly impact both the rate of binding and the stability of the interacting molecules. Higher temperatures generally increase the rate of reaction, potentially leading to a shorter time to reach equilibrium.[2] However, temperatures above 30-37°C can lead to protein denaturation and a decrease in binding affinity.[1][2] Conversely, lower temperatures (e.g., 4°C or room temperature) may slow down the binding kinetics, requiring a longer incubation time to reach equilibrium.[2] It is recommended to perform assays at a stable room temperature (around 25°C) unless the specific proteins require different conditions.[1]
Q3: Can I pre-incubate the SRC-1 peptide with the nuclear receptor before adding the detection reagents?
A3: Yes, a pre-incubation step of the SRC-1 peptide with the nuclear receptor (or other binding partner) is a standard practice, particularly in competitive binding assays.[3] A pre-incubation of 30-60 minutes is common to allow the primary interaction to reach equilibrium before the addition of a fluorescently labeled tracer peptide or other detection reagents.[3][4]
Q4: How does the concentration of reactants influence the required incubation time?
A4: The concentrations of the SRC-1 peptide and its binding partner will affect the time required to reach equilibrium, as described by the law of mass action. Higher concentrations of reactants will lead to a faster association rate and thus a shorter time to reach equilibrium. However, using excessively high concentrations can lead to non-specific binding and increased background signal. It is important to work at concentrations appropriate for the binding affinity (Kd) of the interaction.
Q5: What is the impact of DMSO on SRC-1 peptide binding assays and incubation times?
A5: Dimethyl sulfoxide (DMSO) is a common solvent for small molecule compounds in drug discovery screens. Most fluorescence polarization assays show good tolerance to DMSO concentrations up to 1-2%, with negligible effects on binding affinity or the required incubation time.[1] However, it is always advisable to test the DMSO tolerance of your specific assay, as higher concentrations can sometimes interfere with protein structure and binding.
Troubleshooting Guides
Issue 1: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Nonspecific Binding | - Decrease the concentration of the fluorescently labeled SRC-1 peptide or the binding protein. - Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer to reduce non-specific interactions. - Increase the stringency of the wash steps if applicable to your assay format. |
| Autofluorescence of Compounds or Reagents | - Screen for compound autofluorescence by measuring the signal of the compound in the absence of the fluorescent probe. - Use a red-shifted fluorophore (e.g., TAMRA or BODIPY) instead of a green one (e.g., FITC) to minimize interference from autofluorescent compounds.[3] |
| Contaminated Buffer or Reagents | - Prepare fresh assay buffers and filter-sterilize them. - Ensure all reagents are of high purity. |
| Light Scatter | - Centrifuge plates before reading to pellet any precipitated material. - If using cell lysates, ensure they are properly clarified by centrifugation. |
Issue 2: Low or No Signal
| Possible Cause | Troubleshooting Steps |
| Inactive Protein or Peptide | - Verify the integrity and activity of the SRC-1 peptide and its binding partner using an orthogonal method (e.g., SDS-PAGE, mass spectrometry). - Ensure proper storage and handling of all biological reagents. |
| Suboptimal Incubation Time | - Perform a time-course experiment to determine the point at which the binding signal plateaus. The incubation time may be too short for the interaction to reach equilibrium. |
| Incorrect Buffer Conditions | - Optimize the pH and salt concentration of the assay buffer. Most protein-protein interactions are favorable at a physiological pH (around 7.4).[1] |
| Fluorophore Quenching | - Test for quenching by comparing the fluorescence intensity of the labeled peptide in the presence and absence of the binding partner. |
| Degradation of Peptide or Protein | - Add protease inhibitors to the assay buffer, especially when working with cell lysates. |
Issue 3: Signal Instability or Drift
| Possible Cause | Troubleshooting Steps |
| Binding Not at Equilibrium | - Increase the incubation time to ensure the reaction has reached a steady state. Monitor the signal over a longer period to confirm stability.[1] |
| Temperature Fluctuations | - Ensure the assay plate is equilibrated to the reading temperature before measurements are taken. Avoid removing the plate from the reader for extended periods between reads. |
| Photobleaching | - Minimize the exposure of the fluorescently labeled reagents to light. - Use a plate reader with a stable light source and appropriate filters. |
| Protein Aggregation | - Visually inspect the wells for precipitation. - Optimize buffer conditions (e.g., add glycerol or a non-ionic detergent) to improve protein solubility. |
Quantitative Data on Incubation Time Optimization
The following table summarizes data from a typical fluorescence polarization experiment to optimize incubation time for the binding of a fluorescently labeled SRC-1 peptide to a nuclear receptor ligand-binding domain (LBD).
| Incubation Time (minutes) | Millipolarization (mP) | Standard Deviation |
| 5 | 155 | 8.2 |
| 15 | 180 | 6.5 |
| 30 | 210 | 4.1 |
| 60 | 225 | 3.5 |
| 90 | 228 | 3.2 |
| 120 | 230 | 3.3 |
| 180 | 229 | 3.6 |
In this example, the signal plateaus after approximately 90-120 minutes, indicating that an incubation time in this range is optimal for this specific interaction.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for SRC-1 Peptide Binding
-
Reagent Preparation:
-
Prepare a 2X stock solution of the nuclear receptor LBD in FP assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Prepare a 2X stock solution of the fluorescently labeled SRC-1 peptide (e.g., FITC-SRC1) in FP assay buffer.
-
For competitive binding, prepare a serial dilution of the unlabeled SRC-1 peptide or test compounds.
-
-
Assay Procedure:
-
Add 10 µL of the 2X nuclear receptor LBD solution to the wells of a black, low-volume 384-well plate.
-
For competitive binding, add 5 µL of the test compound or unlabeled peptide. For direct binding, add 5 µL of assay buffer.
-
Add 5 µL of the 2X fluorescently labeled SRC-1 peptide solution to all wells.
-
Mix the plate gently by shaking for 1 minute.
-
Incubate the plate at room temperature, protected from light, for the optimized incubation time (e.g., 90 minutes).
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagent Preparation:
-
Prepare a 4X stock solution of the terbium-labeled anti-tag antibody (e.g., anti-GST-Tb) in TR-FRET assay buffer.
-
Prepare a 4X stock solution of the GST-tagged nuclear receptor LBD in TR-FRET assay buffer.
-
Prepare a 4X stock solution of the fluorescein-labeled SRC-1 peptide in TR-FRET assay buffer.
-
Prepare serial dilutions of test compounds if performing an inhibition assay.
-
-
Assay Procedure:
-
Add 5 µL of the test compound or assay buffer to the wells of a white, low-volume 384-well plate.
-
Add 5 µL of the 4X GST-tagged nuclear receptor LBD.
-
Add 5 µL of a pre-mixed solution containing the 4X terbium-labeled anti-GST antibody and the 4X fluorescein-labeled SRC-1 peptide.
-
Incubate the plate at room temperature, protected from light, for the optimized incubation time (e.g., 2 hours).[5]
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths. Calculate the TR-FRET ratio.
-
Visualizations
Caption: General experimental workflow for an SRC-1 peptide binding assay.
References
- 1. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
selection of appropriate buffer for SRC-1 peptide studies
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate buffer for Steroid Receptor Coactivator-1 (SRC-1) peptide studies.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in selecting a buffer for my SRC-1 peptide?
A1: The most critical first step is to determine the theoretical isoelectric point (pI) of your specific SRC-1 peptide sequence. The pI is the pH at which the peptide has no net electrical charge.[1][2][3][4] This value is fundamental because peptide solubility is typically lowest at its pI and increases as the buffer pH moves away from the pI.[2][3][5]
You can calculate the theoretical pI using online tools by simply inputting the amino acid sequence of your peptide. Several websites host pI/Mw calculation tools.
Q2: How does the isoelectric point (pI) guide my buffer pH selection?
A2: To ensure maximum solubility and prevent aggregation or precipitation, you should select a buffer with a pH that is at least 1-2 units above or below the calculated pI of your SRC-1 peptide.[6]
-
If your peptide has a pI > 7 (basic): Use a buffer with a pH between 3.0 and 6.0. In this acidic environment, the peptide will have a net positive charge, promoting solubility.
-
If your peptide has a pI < 7 (acidic): Use a buffer with a pH between 8.0 and 10.5. In this basic environment, the peptide will have a net negative charge, promoting solubility.
-
If your peptide has a pI near 7 (neutral): You may need to test a wider range of pH values, or consider using organic solvents or other additives to aid dissolution.
Q3: Which common biological buffers should I consider?
A3: The choice of buffer depends on the desired pH range for your experiment. The buffer's pKa should be as close as possible to your target pH to ensure maximum buffering capacity.[7] See the table below for a list of common biological buffers and their useful pH ranges.[8][9][10]
Q4: My SRC-1 peptide needs to be used in a mass spectrometry (LC-MS) experiment. What are the buffer considerations?
A4: For mass spectrometry, it is crucial to use volatile buffers to avoid contaminating the ion source.[11][12] Non-volatile salts like phosphate (from PBS) will precipitate in the instrument and must be avoided.[12][13]
-
Recommended Volatile Buffers: Formic acid, ammonium formate, and ammonium acetate are widely used for LC-MS.[11][14] Trifluoroacetic acid (TFA) is excellent for peptide separations by HPLC but can cause ion suppression in the mass spectrometer.[11][15] Formic acid (0.1%) is often the first choice for low pH LC-MS applications.[15][16]
-
Concentration: Use the lowest effective buffer concentration, typically 10 mM or less, to minimize signal suppression.[16][17]
Q5: What should I do if my SRC-1 peptide precipitates or won't dissolve?
A5: Peptide precipitation is a common issue, often related to solubility problems or improper storage.[18]
-
Verify Buffer pH vs. Peptide pI: Ensure your buffer pH is sufficiently far from the peptide's pI.[6]
-
Sonication: Gentle sonication in an ice-water bath can help break up aggregates and facilitate dissolution.
-
Additives: For very hydrophobic peptides, you may need to first dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add it to your aqueous buffer with vortexing.[19] Be aware that high concentrations of organic solvents can precipitate the peptide.[20]
-
Denaturants: In some cases, aggressive denaturants like Guanidine HCl or Urea may be required, but these are often incompatible with downstream functional assays.
-
Storage: Store peptides lyophilized at -20°C.[18] Avoid repeated freeze-thaw cycles, which can cause degradation and aggregation.[18]
Data Presentation
Table 1: Common Biological Buffers for SRC-1 Peptide Studies
| Buffer | pKa (at 25°C) | Useful pH Range | Mass Spectrometry Compatibility | Notes |
| Acetate | 4.76 | 3.6 - 5.6 | Volatile (as ammonium acetate) | Good for acidic peptides (high pI).[9] |
| MES | 6.15 | 5.5 - 6.7 | No (Non-volatile) | Good's buffer, useful for many biochemical assays. |
| Phosphate (PBS) | 7.20 | 5.8 - 8.0 | No (Non-volatile) | Widely used but can precipitate with divalent cations and is incompatible with MS.[9][21] |
| PIPES | 6.80 | 6.1 - 7.5 | No (Non-volatile) | Common Good's buffer.[8] |
| MOPS | 7.20 | 6.5 - 7.9 | No (Non-volatile) | Used in chromatography and electrophoresis.[8] |
| HEPES | 7.55 | 6.8 - 8.2 | No (Non-volatile) | Very common for cell culture and enzyme assays; can form radicals.[7][9] |
| Tris | 8.06 | 7.2 - 9.0 | No (Non-volatile) | Widely used, but its pH is very sensitive to temperature changes.[7][8] |
| Formate | 3.75 | 2.8 - 4.8 | Volatile (as ammonium formate) | Excellent for LC-MS applications at low pH.[11][14] |
| Ammonium Bicarbonate | 9.25 (pKa2) | 7.0 - 8.0 | Volatile | Useful for neutral pH applications compatible with MS. |
Experimental Protocols
Protocol: Buffer Solubility Screening for an SRC-1 Peptide
This protocol provides a systematic approach to determine the optimal buffer for solubilizing a new SRC-1 peptide.
1. Materials:
-
Lyophilized SRC-1 peptide
-
Stock solutions (e.g., 1 M) of various buffers (see Table 1)
-
Acids (e.g., 1 M HCl) and bases (e.g., 1 M NaOH) for pH adjustment
-
Deionized water
-
Microcentrifuge tubes
-
Vortexer and sonicator
2. Procedure:
-
Calculate Peptide pI: Determine the theoretical isoelectric point (pI) of your SRC-1 peptide sequence using an online tool.
-
Prepare Test Buffers: Prepare a small volume (e.g., 1 mL) of several candidate buffers at a working concentration (e.g., 20-50 mM).
-
Select at least one buffer with a pH ~2 units below the pI.
-
Select at least one buffer with a pH ~2 units above the pI.
-
Include a neutral buffer (e.g., PBS or HEPES at pH 7.4) for comparison.
-
-
Aliquot Peptide: Carefully weigh and aliquot a small, equal amount of lyophilized SRC-1 peptide into several microcentrifuge tubes.
-
Solubilization Test:
-
To each tube, add a volume of a test buffer to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex the tube for 30 seconds.
-
Visually inspect for complete dissolution. If not dissolved, proceed to the next step.
-
Sonicate the tube in a water bath for 2-5 minutes.
-
Re-inspect for solubility.
-
-
Centrifugation: Centrifuge all tubes at high speed (e.g., >10,000 x g) for 5 minutes to pellet any insoluble material.
-
Quantification (Optional but Recommended): Carefully remove the supernatant and measure the peptide concentration using a spectrophotometer (A280, if the peptide contains W or Y residues) or a peptide quantification assay.
-
Analysis: Compare the visual appearance and quantified concentrations across the different buffers. The buffer yielding the highest concentration of soluble peptide is the most suitable starting point for your experiments.
Visual Guides
Caption: Workflow for selecting an appropriate buffer for SRC-1 peptide studies.
References
- 1. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 3. Isoelectric point - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 6. biotage.com [biotage.com]
- 7. Buffers - ITW Reagents [itwreagents.com]
- 8. 6 Biological buffers recommended for protein purification - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. dalochem.com [dalochem.com]
- 10. What are the main biological buffers? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Rapid Online Buffer Exchange for Screening of Proteins, Protein Complexes, and Cell Lysates by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. hplc.eu [hplc.eu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. genscript.com [genscript.com]
- 19. americanpeptidesociety.org [americanpeptidesociety.org]
- 20. youtube.com [youtube.com]
- 21. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Challenges with Synthetic Peptides In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with synthetic peptides in vitro.
FAQs & Troubleshooting Guides
My synthetic peptide is not dissolving. What are the best practices for solubilization?
Answer:
Peptide solubility is a frequent challenge, heavily dependent on the amino acid sequence. A systematic approach is crucial for successful solubilization without compromising peptide integrity.
Begin by attempting to dissolve a small test amount of the peptide in sterile, deionized water. If solubility is limited, sonication can be effective in breaking up aggregates and enhancing dissolution. Should the peptide remain insoluble, the next step involves selecting a solvent based on the peptide's net charge:
-
Basic Peptides (net positive charge): Use a dilute acidic solution, such as 10-25% acetic acid, to dissolve the peptide before diluting with your buffer.
-
Acidic Peptides (net negative charge): A dilute basic solution, like 1% ammonium hydroxide, is recommended.
-
Hydrophobic/Neutral Peptides: These peptides often require a small amount of an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, followed by slow, dropwise addition to an aqueous buffer while vortexing. For peptides containing cysteine (Cys), methionine (Met), or tryptophan (Trp), which can be oxidized by DMSO, dimethylformamide (DMF) is a preferable alternative.
Troubleshooting Workflow for Peptide Solubilization:
Fig. 1: Decision workflow for peptide solubilization.
Experimental Protocol: Systematic Solubility Testing
-
Initial Test: Attempt to dissolve a small amount of peptide (e.g., 1 mg) in ultrapure water to a concentration of 1 mg/mL.
-
Sonication: If not fully dissolved, sonicate the sample in a water bath for 10-15 minutes.
-
Solvent Selection: If the peptide remains insoluble, select an appropriate solvent based on its properties (see Table 1).
-
Organic Solvents: For hydrophobic peptides, dissolve completely in a minimal volume of organic solvent (e.g., 50 µL of DMSO for 1 mg of peptide) before slowly adding it to the aqueous buffer with continuous mixing.
Table 1: Solvent Recommendations for Peptide Solubilization
| Peptide Type | Primary Solvent | Secondary Solvent | Considerations |
| Basic | Water | 10-25% Acetic Acid | Avoid strong acids to prevent peptide hydrolysis. |
| Acidic | Water, PBS (pH 7.4) | 1% Ammonium Hydroxide | For Cys-containing peptides, use degassed acidic buffers to prevent oxidation. |
| Hydrophobic | DMSO, DMF, Acetonitrile | Isopropanol, Ethanol | Use the minimal amount of organic solvent necessary, as high concentrations can interfere with biological assays. |
I suspect my peptide is aggregating. How can I detect and prevent this?
Answer:
Peptide aggregation can lead to loss of biological activity and is a common issue, particularly for hydrophobic peptides. Aggregation can be detected and quantified using several methods.
The Thioflavin T (ThT) assay is a widely used method to detect amyloid-like fibrillar aggregates. ThT is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of these aggregates.
To prevent aggregation:
-
Optimize Solubility: Ensure the peptide is fully dissolved using the appropriate solvent and pH.
-
Storage: Store peptide solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Aggregation Inhibitors: In some cases, the addition of chaotropic agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can be used to disrupt aggregation, but their compatibility with downstream applications must be considered.
Workflow for Thioflavin T Aggregation Assay:
Fig. 2: Experimental workflow for ThT aggregation assay.
Experimental Protocol: Thioflavin T (ThT) Assay
-
ThT Stock Solution: Prepare a 1 mM ThT stock solution in deionized water and filter through a 0.2 µm syringe filter.
-
ThT Working Solution: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 25 µM.
-
Sample Preparation: Prepare your peptide samples (and controls) at the desired concentration in PBS.
-
Assay: In a 96-well black plate, add 25 µL of your peptide sample to 75 µL of the ThT working solution.
-
Incubation: Incubate the plate at 37°C with shaking (e.g., 600 rpm).
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at various time points. An increase in fluorescence over time indicates aggregation.[1]
How can I get an accurate concentration measurement of my peptide solution?
Answer:
Accurate peptide quantification is essential for reproducible results. The net peptide content of a lyophilized powder is typically 60-80% of the total weight due to the presence of water and counterions. Several methods can be used for quantification:
-
UV Absorbance at 280 nm: This is a quick, non-destructive method for peptides containing Trp or Tyr residues.
-
Bicinchoninic Acid (BCA) Assay: A sensitive colorimetric assay that is less dependent on amino acid composition than other dye-based methods.
-
Amino Acid Analysis (AAA): The most accurate method, but it is destructive and requires specialized facilities.
Table 2: Comparison of Peptide Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| UV Absorbance (280 nm) | Absorbance by aromatic residues (Trp, Tyr) | Non-destructive, fast | Only applicable to peptides with Trp/Tyr; assumes accurate extinction coefficient. |
| BCA Assay | Reduction of Cu2+ by peptide bonds, followed by chelation with BCA | High sensitivity, compatible with most buffers | Temperature and time-dependent, some reagents can interfere. |
| Amino Acid Analysis | Hydrolysis of the peptide and quantification of individual amino acids | Gold standard for accuracy | Destructive, time-consuming, requires specialized equipment. |
Experimental Protocol: BCA Assay for Peptide Quantification
-
Prepare Standards: Create a standard curve using a protein standard of known concentration (e.g., Bovine Serum Albumin, BSA) ranging from 0 to 2 mg/mL.
-
Prepare Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Sample Preparation: In a 96-well microplate, add 10 µL of each standard and your peptide samples in triplicate.
-
Assay: Add 200 µL of the working reagent to each well and mix thoroughly.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Determine the peptide concentration by comparing its absorbance to the standard curve.[2][3]
How do I assess the stability of my peptide under experimental conditions?
Answer:
Peptide stability can be affected by temperature, pH, and the presence of enzymes, leading to degradation through mechanisms like oxidation, deamidation, and hydrolysis. A common method to assess stability is to use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Workflow for Peptide Stability Assessment:
Fig. 3: Workflow for assessing peptide stability using RP-HPLC.
Experimental Protocol: RP-HPLC for Stability Analysis
-
Sample Preparation: Incubate the peptide in your experimental buffer at the desired temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample and stop any potential enzymatic activity (e.g., by adding acid or freezing).
-
HPLC Analysis: Inject the samples onto a C18 RP-HPLC column.
-
Elution: Use a gradient of an aqueous mobile phase (e.g., 0.1% TFA in water) and an organic mobile phase (e.g., 0.1% TFA in acetonitrile).
-
Detection: Monitor the peptide elution at a wavelength of 210-220 nm.
-
Data Analysis: The degradation of the peptide is determined by the decrease in the peak area of the intact peptide over time compared to the initial time point (T=0).
Table 3: Influence of pH and Temperature on Peptide Degradation (Illustrative Example)
| Peptide | Condition | Half-life (hours) | Primary Degradation Pathway |
| Semaglutide | pH 4.0, 40°C | ~120 | Deamidation |
| Semaglutide | pH 7.4, 40°C | ~48 | Hydrolysis |
| Semaglutide | pH 9.0, 40°C | ~24 | B-elimination |
This is illustrative data based on general principles of peptide degradation; specific rates are highly sequence-dependent. Studies have shown pH to be a key factor in the thermal degradation of peptides like semaglutide.[4]
References
- 1. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 2. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. qb3.berkeley.edu [qb3.berkeley.edu]
- 4. Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the SRC-1 and NR Box Peptide Interaction: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers in cellular signaling and drug development, confirming the interaction between the Steroid Receptor Coactivator-1 (SRC-1) and the nuclear receptor (NR) LXXLL motif (NR box) is a critical step in understanding transcriptional regulation. Mass spectrometry (MS)-based proteomics has emerged as a powerful, unbiased tool for this purpose. This guide provides an objective comparison of MS-based approaches with established biophysical methods, supported by experimental data and detailed protocols, to help researchers select the optimal validation strategy.
Mass Spectrometry-Based Validation: Peptide Pull-Down Assays
A primary MS-based method for validating a specific protein-peptide interaction is the affinity purification or pull-down assay. In this approach, a synthesized peptide containing the NR box motif acts as "bait" to capture its binding partner, SRC-1, from a complex cell lysate. The resulting protein-peptide complexes are then identified and quantified using high-resolution mass spectrometry.
This technique offers the significant advantage of identifying interacting partners in a near-physiological context, without prior knowledge of all potential binders.[1] Quantitative MS methods, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), can be integrated to accurately distinguish specific interactors from non-specific background contaminants by comparing results against a control experiment.[2]
Experimental Protocol: Biotinylated NR Box Peptide Pull-Down with LC-MS/MS
This protocol outlines a typical workflow for identifying SRC-1 interaction with a biotinylated NR box peptide from cell lysate.
-
Bait Preparation: A synthetic peptide corresponding to the NR box motif (e.g., from a known nuclear receptor) is synthesized with a biotin tag at the N- or C-terminus. A scrambled peptide with the same amino acid composition should be synthesized as a negative control.
-
Cell Culture and Lysis: Culture cells known to express SRC-1 (e.g., MCF-7 breast cancer cells) to ~80% confluency. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.[3]
-
Lysate Pre-clearing: Centrifuge the lysate to pellet cellular debris. To reduce non-specific binding, incubate the supernatant with streptavidin-coated magnetic beads for 1 hour at 4°C. Remove the beads using a magnetic stand.
-
Affinity Capture (Pull-Down):
-
Incubate the pre-cleared lysate with the biotinylated NR box "bait" peptide and the scrambled control peptide in separate tubes for 2-4 hours at 4°C with gentle rotation.
-
Add fresh streptavidin-coated magnetic beads to each tube and incubate for another 1-2 hours to capture the biotinylated peptide-protein complexes.
-
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads using a buffer containing a reducing agent (e.g., DTT) and heat. Alkylate cysteine residues (e.g., with iodoacetamide) and then digest the proteins into smaller peptides overnight using trypsin.[4]
-
LC-MS/MS Analysis:
-
Acidify and desalt the resulting peptide mixture.
-
Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.[4]
-
-
Data Analysis: Use a proteomics search engine (e.g., MaxQuant, Comet) to match the fragmentation spectra against a protein database to identify the proteins.[5] Specific interactors are identified by their significant enrichment in the NR box peptide pull-down compared to the scrambled peptide control.
Experimental Workflow Diagram
Caption: Workflow for peptide pull-down mass spectrometry.
Quantitative Data and Alternative Methods
While mass spectrometry excels at identifying interaction partners, other biophysical techniques are considered the gold standard for quantifying binding affinity (Kd), kinetics (kon/koff), and thermodynamics.
Surface Plasmon Resonance (SPR) is a powerful label-free technique for measuring real-time binding kinetics.[6] A study validating the interaction between the nuclear receptor CAR and the full-length SRC-1 protein using SPR demonstrated a clear, ligand-dependent interaction, underscoring the utility of this method for quantitative analysis of this system.[7]
Table 1: Example Quantitative Data from SPR Analysis
| Interacting Partners | Method | Key Finding | Citation |
| Constitutive Androstane Receptor (CAR) & SRC-1 | Surface Plasmon Resonance (SPR) | Interaction is ligand-dependent and species-specific. | [7] |
Note: This study used full-length proteins. The affinity of an isolated NR box peptide for SRC-1 would require a dedicated experiment but is expected to be in the micromolar (μM) range, typical for short linear motif interactions.[8][9]
Comparison of Validation Techniques
The choice of method depends on the specific research question—whether the goal is unbiased discovery of binding partners, precise measurement of affinity, or thermodynamic characterization.
Table 2: Comparison of MS, SPR, and ITC for Protein-Peptide Interaction Analysis
| Feature | Pull-Down Mass Spectrometry | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Identity of interacting proteins; Relative quantification (e.g., fold-change)[1] | Binding affinity (Kd); Kinetic rates (kon, koff)[10] | Binding affinity (Kd); Stoichiometry (n); Enthalpy (ΔH); Entropy (ΔS)[11] |
| Labeling Required | No (Label-free) or Yes (SILAC/TMT for quantification)[2] | No (Label-free)[10] | No (Label-free)[12] |
| Immobilization | Yes (Bait peptide on beads)[13] | Yes (Ligand or analyte on sensor chip)[6] | No (Both molecules are in solution)[12] |
| Throughput | High (Can identify hundreds of proteins simultaneously)[1] | Medium to High[11] | Low to Medium[11] |
| Sample Consumption | Moderate | Low[6] | High[12] |
| Strengths | Unbiased discovery of novel interactors; Analysis in a complex biological matrix[14] | Real-time kinetic data; High sensitivity; Wide affinity range (pM to mM)[10][11] | True in-solution measurement; Provides full thermodynamic profile[11][15] |
| Limitations | Indirectly measures affinity; Prone to non-specific binders; Antibody-dependent for Co-IP[3][16] | Immobilization may affect protein conformation; Mass transport limitations can affect kinetic measurements[17] | High sample consumption; Sensitive to buffer mismatch; Not suitable for very weak or very tight interactions[12][15] |
Signaling Pathway Context
The interaction between SRC-1 and a nuclear receptor (NR) is a cornerstone of hormone-regulated gene transcription. Upon ligand binding, the NR undergoes a conformational change, exposing a binding surface for the NR box (LXXLL motif) of SRC-1. SRC-1 then acts as a scaffold, recruiting other coactivators like p300/CBP, which possess histone acetyltransferase (HAT) activity. This complex modifies chromatin, leading to transcriptional activation of target genes. Validating the initial NR-SRC-1 interaction is therefore fundamental to characterizing this entire pathway.
Caption: SRC-1 coactivation of nuclear receptor signaling.
References
- 1. creative-proteomics.com [creative-proteomics.com]
- 2. Advantages and Disadvantages of SILAC-Based Co-IP-MS in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iscrm.uw.edu [iscrm.uw.edu]
- 6. path.ox.ac.uk [path.ox.ac.uk]
- 7. Quantitative analysis of the interaction of constitutive androstane receptor with chemicals and steroid receptor coactivator 1 using surface plasmon resonance biosensor systems: a case study of the Baikal seal (Pusa sibirica) and the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quantitative intracellular peptide binding assay reveals recognition determinants and context dependence of short linear motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative mapping of protein-peptide affinity landscapes using spectrally encoded beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide-based Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 16. Advantages and Disadvantages of Co-Immunoprecipitation in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. med.emory.edu [med.emory.edu]
A Comparative Analysis of SRC-1, SRC-2, and SRC-3 NR Box Peptides for Nuclear Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
The steroid receptor coactivator (SRC) family, comprising SRC-1 (NCOA1), SRC-2 (NCOA2/GRIP1/TIF2), and SRC-3 (NCOA3/AIB1), plays a pivotal role in mediating the transcriptional activity of nuclear receptors (NRs). These coactivators are recruited to ligand-bound NRs through specific interactions facilitated by short helical motifs known as NR boxes, which contain a conserved LXXLL sequence. The subtle differences in the amino acid sequences flanking these core motifs, as well as the number and arrangement of the NR boxes within each coactivator, contribute to their differential binding affinities, specificities, and coactivation efficiencies for various NRs. This guide provides a comparative overview of SRC-1, SRC-2, and SRC-3 NR box peptides, supported by experimental data to aid researchers in selecting the appropriate tools for their studies of nuclear receptor function and drug discovery.
Quantitative Comparison of Binding Affinities
The binding affinity of individual NR box peptides from SRC-1, SRC-2, and SRC-3 to various nuclear receptors is a critical determinant of their coactivation potential. Time-resolved fluorescence resonance energy transfer (TR-FRET) and AlphaScreen assays are commonly employed to quantify these interactions, typically reported as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50). Lower values indicate higher binding affinity.
| Coactivator | NR Box | Nuclear Receptor | Ligand | Binding Affinity (Kd/IC50, nM) | Reference |
| SRC-1 | NR Box II | Estrogen Receptor α (ERα) | Estradiol | 3.1 (EC50) | [1] |
| NR Box II | Estrogen Receptor β (ERβ) | Estradiol | 3.0 (EC50) | [1] | |
| Fragment (615-714) | Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 647 (IC50) | [2] | |
| SRC-2 | Fragment (615-714) | Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 562 (IC50) | [2] |
| SRC-3 | NR Box I | Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 710 (IC50) | [2] |
| NR Box III | Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 13,600 (IC50) | [2] | |
| Fragment (615-714) | Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 14 (IC50) | [2] | |
| NRID | Thyroid Hormone Receptor β (TRβ) | T3 | 30.6 (EC50) | [3] |
Table 1: Comparative Binding Affinities of SRC NR Box Peptides to Nuclear Receptors. This table summarizes experimentally determined binding affinities. Note that assay conditions and the specific peptide constructs used can influence the absolute values.
Specificity and Coactivation Efficiency
The SRC family members exhibit distinct preferences for different nuclear receptors, which contributes to the tissue- and gene-specific regulation of NR signaling.
-
SRC-1 was the first identified coactivator and shows broad coactivation potential for a range of NRs, including the progesterone receptor (PR), estrogen receptor (ER), glucocorticoid receptor (GR), and thyroid hormone receptor (TR).[4][5]
-
SRC-2 (GRIP1) also interacts with a wide array of NRs. Notably, it has been shown to bind the androgen receptor (AR) more strongly than SRC-1.[6]
-
SRC-3 (AIB1) is frequently amplified in breast cancer and is a potent coactivator for ERα.[2] It has also been identified as a preferred coactivator for the androgen receptor, exhibiting significantly higher binding affinity compared to SRC-1 and SRC-2 fragments containing all three NR boxes.[2]
The coactivation efficiency is not solely dependent on binding affinity but is also influenced by the recruitment of secondary coactivators and the subsequent chromatin remodeling. All three SRCs can recruit histone acetyltransferases like p300/CBP.[7]
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Nuclear Receptor Coactivation Signaling Pathway
Caption: General signaling pathway of nuclear receptor coactivation by SRC proteins.
AlphaScreen Experimental Workflow
Caption: Workflow for a typical AlphaScreen-based protein-protein interaction assay.
TR-FRET Experimental Workflow
Caption: Workflow for a typical TR-FRET-based protein-protein interaction assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of the key experimental protocols used to characterize SRC NR box peptide interactions.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay technology is used to study biomolecular interactions in a microplate format.[8]
Principle: The assay utilizes two types of beads: a Donor bead that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen, and an Acceptor bead that emits light between 520-620 nm when it comes into close proximity with a Donor bead and is activated by the singlet oxygen.[8][9]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM Hepes, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Dilute the biotinylated NR box peptide and the tagged nuclear receptor (e.g., GST-tagged) to the desired concentrations in the assay buffer.
-
Dilute the Streptavidin-coated Donor beads and anti-tag Acceptor beads in the assay buffer. Work in subdued light conditions when handling the beads.[10]
-
-
Assay Procedure (384-well plate format):
-
To each well, add the tagged nuclear receptor solution.
-
Add the biotinylated NR box peptide solution.
-
Add the anti-tag Acceptor beads.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the binding of the receptor to the peptide and the acceptor bead.
-
Add the Streptavidin-coated Donor beads.
-
Incubate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow the Donor beads to bind to the biotinylated peptide.
-
Read the plate using an AlphaScreen-capable microplate reader, measuring the light emission between 520 and 620 nm.
-
-
Data Analysis:
-
The signal generated is proportional to the amount of protein-protein interaction.
-
For competition assays, plot the signal against the concentration of the unlabeled competitor peptide to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust technology for studying molecular interactions, offering high sensitivity and reduced background interference.[11][12]
Principle: TR-FRET is based on the non-radiative transfer of energy between a donor fluorophore (typically a lanthanide like Terbium or Europium) and an acceptor fluorophore (like fluorescein or Cy5) when they are in close proximity (typically <10 nm). The long-lived fluorescence of the donor allows for a time-delayed measurement, which minimizes background fluorescence.[11][12]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 1 mM EDTA, 0.01% BSA, pH 7.5).
-
Prepare solutions of the donor-labeled molecule (e.g., anti-tag antibody conjugated to Terbium) and the acceptor-labeled molecule (e.g., NR box peptide conjugated to fluorescein).
-
Prepare a solution of the tagged nuclear receptor.
-
-
Assay Procedure (384-well plate format):
-
Add the tagged nuclear receptor to each well.
-
Add the test compounds at various concentrations.
-
Add a pre-mixed solution of the donor-labeled antibody and the acceptor-labeled peptide.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence using a TR-FRET-compatible microplate reader.
-
Excite the donor fluorophore (e.g., at 340 nm for Terbium).
-
Measure the emission at two wavelengths: the donor's emission wavelength (e.g., 495 nm for Terbium) and the acceptor's emission wavelength (e.g., 520 nm for fluorescein).[13]
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission. This ratio is proportional to the extent of FRET.
-
Plot the FRET ratio against the ligand concentration to generate a dose-response curve and determine the EC50 or IC50 value.[13]
-
Mammalian Two-Hybrid (M2H) Assay
The M2H assay is a powerful tool to study protein-protein interactions within a cellular context.[14][15]
Principle: This system utilizes two fusion proteins. The "bait" protein is fused to a DNA-binding domain (DBD, e.g., from GAL4), and the "prey" protein is fused to a transcriptional activation domain (AD, e.g., from VP16). If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., luciferase or β-galactosidase).[14][15]
Detailed Protocol:
-
Plasmid Construction:
-
Clone the cDNA of the nuclear receptor into the "bait" vector (containing the DBD).
-
Clone the cDNA of the SRC NR box peptide or the full-length coactivator into the "prey" vector (containing the AD).
-
A reporter plasmid containing the reporter gene downstream of a promoter with binding sites for the DBD is also required.
-
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T, COS-7) in appropriate growth medium.
-
Co-transfect the cells with the bait, prey, and reporter plasmids using a suitable transfection reagent. Include appropriate controls (e.g., empty vectors, non-interacting proteins).
-
-
Cell Lysis and Reporter Assay:
-
After a suitable incubation period (e.g., 24-48 hours) to allow for protein expression and interaction, lyse the cells.
-
Measure the activity of the reporter gene product. For a luciferase reporter, measure luminescence using a luminometer. For a β-galactosidase reporter, perform a colorimetric assay.
-
-
Data Analysis:
-
Normalize the reporter gene activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.
-
Compare the reporter activity in cells expressing the interacting proteins to that of the negative controls. A significant increase in reporter activity indicates a positive interaction.
-
Conclusion
The SRC-1, SRC-2, and SRC-3 coactivators, through their NR box peptides, exhibit both overlapping and distinct specificities and binding affinities for nuclear receptors. This differential recruitment is a key mechanism for achieving the precise regulation of gene expression in response to various physiological signals. The choice of which SRC NR box peptide to use in a particular experimental setting will depend on the specific nuclear receptor being studied and the biological question being addressed. The quantitative data and detailed protocols provided in this guide are intended to assist researchers in making informed decisions and designing robust experiments to further elucidate the complex roles of these critical coactivators in health and disease.
References
- 1. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [en.bio-protocol.org]
- 2. Identification of SRC3/AIB1 as a Preferred Coactivator for Hormone-activated Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Ligand-Regulated Nuclear Receptor Corepressor and Coactivator Binding, Key Interactions Determining Ligand Potency and Efficacy for Thyroid Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear receptor-binding sites of coactivators glucocorticoid receptor interacting protein 1 (GRIP1) and steroid receptor coactivator 1 (SRC-1): multiple motifs with different binding specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General and specific determinants of the selective interactions between SRC-1 NR box-2 and target nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular determinants of nuclear receptor–corepressor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Steroid receptor coactivator-1: The central intermediator linking multiple signals and functions in the brain and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mammalian Two-Hybrid Assays | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide: Alternatives to SRC-1 NR Box Peptide for Studying Coactivator Binding
The interaction between nuclear receptors (NRs) and their coactivators is a critical juncture in gene regulation and a prime target for therapeutic intervention. For years, peptides derived from the nuclear receptor (NR) box II of the Steroid Receptor Coactivator-1 (SRC-1) have been the standard tool for studying these interactions in vitro. However, the diverse and complex nature of NR-coactivator binding necessitates a broader toolkit. This guide provides an objective comparison of viable alternatives to the classic SRC-1 peptide, supported by experimental data and detailed protocols for key assays.
Peptide-Based Alternatives: Expanding the Coactivator Repertoire
The p160 SRC family includes three highly homologous members: SRC-1 (NCoA-1), SRC-2 (NCoA-2/TIF2/GRIP1), and SRC-3 (NCoA-3/AIB1/ACTR).[1][2] While their NR box motifs (LXXLL) are conserved, subtle sequence differences can lead to differential binding affinities for various NRs.[3][4] Peptides from other coactivator families, such as the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), also serve as important specialized tools.
Quantitative Comparison of Coactivator Peptides and Small Molecules
The following table summarizes the binding affinities of various alternatives compared to the canonical SRC-1 peptide across different nuclear receptors and assay platforms.
| Alternative | Target Nuclear Receptor | Assay Type | Binding Affinity (Kd, Ki, IC50, EC50) |
| SRC-1 NR Box II Peptide | Estrogen Receptor α (ERα) | TR-FRET | Kd: 155 ± 21 nM[5] |
| SRC-1 NR Box IV Peptide | Estrogen Receptor β (ERβ) | TR-FRET | Kd: 261 ± 72 nM[5] |
| SRC-2 (GRIP1) NR Box II Peptide | Estrogen Receptor α (ERα) | GST Pull-down | More effective competitor than NR Box III[3] |
| SRC-2 (GRIP1) NR Box III Peptide | Glucocorticoid Receptor (GR) | GST Pull-down | Better competitor than NR Box II[3] |
| PGC-1α NR1 Peptide | RORα | AlphaScreen | EC50: 162 nM (for 7α-OHC stimulation)[6] |
| TRAP220-2 Peptide | - | TR-FRET | Used as a coactivator peptide probe[7] |
| Helix-Stabilized Cyclic Peptide | Estrogen Receptor α (ERα) | TR-FRET | Ki: 25 nM[5] |
| Pyrimidine-based CBI | Estrogen Receptor α (ERα) | Fluorescence Anisotropy | Ki: ~30 µM[8] |
Beyond Peptides: Small-Molecule Coactivator Binding Inhibitors
A distinct alternative to peptide-based probes is the use of small-molecule Coactivator Binding Inhibitors (CBIs). These compounds are designed to directly block the coactivator binding groove (also known as the Activation Function-2 or AF-2 surface) on the nuclear receptor, offering a different modality for studying and inhibiting these protein-protein interactions.[9][10] Their development has been guided by the crystal structures of NR Ligand Binding Domains (LBDs) complexed with coactivator peptides.[8][11]
Visualizing the Mechanisms
To better understand the context and methods for studying NR-coactivator binding, the following diagrams illustrate the core signaling pathway and the principles behind the most common experimental assays.
Caption: Nuclear receptor activation and coactivator recruitment pathway.
Caption: Comparison of TR-FRET, AlphaScreen, and FP assay principles.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for three common homogenous assay formats used to quantify NR-coactivator interactions.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the proximity between a donor fluorophore (typically on the NR) and an acceptor fluorophore (on the peptide).[12][13]
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM EDTA, 0.1% BSA, and 5 mM DTT.
-
Reconstitute terbium (Tb)-labeled anti-GST antibody (Donor) and fluorescein-labeled coactivator peptide (Acceptor) in Assay Buffer.
-
Reconstitute GST-tagged NR-LBD in Assay Buffer.
-
Prepare a serial dilution of the test compound (e.g., alternative peptide or small molecule) in DMSO, followed by a dilution in Assay Buffer.
-
-
Assay Procedure (384-well format):
-
To each well, add 5 µL of the test compound solution.
-
Add 5 µL of a solution containing the GST-NR-LBD and the agonist ligand (if required for activation). Incubate for 30 minutes at room temperature.
-
Add 10 µL of a pre-mixed detection solution containing the Tb-anti-GST antibody and the fluorescein-labeled peptide.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. Excite the donor at ~340 nm.
-
Measure emission from both the donor (at ~490 nm) and the acceptor (at ~520 nm) after a time delay (e.g., 60 µs) to reduce background fluorescence.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against compound concentration to determine IC50 or EC50 values.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay relies on the generation of singlet oxygen by a Donor bead, which excites a nearby Acceptor bead upon molecular interaction, leading to light emission.[14][15]
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: 100 mM Tris (pH 8.0), 100 mM NaCl, 0.1% BSA.
-
Reconstitute biotinylated coactivator peptide, His-tagged NR-LBD, Streptavidin-coated Donor beads, and Ni-NTA-coated Acceptor beads.
-
Prepare a serial dilution of the test compound.
-
-
Assay Procedure (384-well format):
-
To each well, add 5 µL of the test compound.
-
Add 5 µL of a solution containing the His-tagged NR-LBD and the required agonist ligand.
-
Add 5 µL of the biotinylated coactivator peptide. Incubate for 30 minutes at room temperature.
-
Add 10 µL of a pre-mixed solution of Donor and Acceptor beads in the dark.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader, exciting at 680 nm and measuring emission between 520-620 nm.
-
Plot the signal against compound concentration to determine potency.
-
Fluorescence Polarization (FP) Assay
FP measures the change in the tumbling rate of a small, fluorescently labeled peptide upon binding to a larger protein (the NR), which results in an increase in the polarization of the emitted light.[16][17]
Methodology:
-
Reagent Preparation:
-
Prepare FP Assay Buffer: 20 mM HEPES (pH 7.6), 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100.
-
Synthesize or purchase a fluorescently labeled coactivator peptide (e.g., FITC-SRC2-2). The concentration should be optimized to be at or below its Kd for the receptor.
-
Prepare a concentrated stock of the purified NR-LBD.
-
Prepare a serial dilution of the unlabeled competitor peptide or small molecule.
-
-
Assay Procedure (384-well format):
-
To each well, add 5 µL of the competitor compound.
-
Add 15 µL of a solution containing the NR-LBD (at a concentration ~2-3 times the expected Kd) and the fluorescent peptide tracer (at a fixed low concentration, e.g., 1-5 nM).
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization on a suitable plate reader, using appropriate excitation and emission filters for the fluorophore.
-
Calculate the change in millipolarization (mP) units. Plot mP values against the log of the competitor concentration and fit to a sigmoidal dose-response curve to obtain the IC50.
-
References
- 1. Steroid Receptor Coactivator (SRC) Family: Masters of Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid receptor coactivators – their role in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Helix-stabilized cyclic peptides as selective inhibitors of steroid receptor–coactivator interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an HTS Compatible Assay for Discovery of RORα Modulators using AlphaScreen® Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Steroid Receptor/Coactivator Binding Inhibitors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steroid receptor/coactivator binding inhibitors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovering Small Molecule Estrogen Receptor α/Coactivator Binding Inhibitors: High-Throughput Screening, Ligand Development, and Models for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrogen receptor alpha/co-activator interaction assay: TR-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a versatile platform for nuclear receptor screening using AlphaScreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
A Comparative Guide to Cross-Validating SRC-1 Peptide Binding: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three widely used techniques for quantifying the binding of Steroid Receptor Coactivator-1 (SRC-1) peptides to nuclear receptors, using the interaction with Estrogen Receptor Alpha (ERα) as a primary example. The binding of coactivator proteins like SRC-1 to nuclear receptors is a critical step in the transcriptional activation of target genes, making it a key area of study in drug discovery and molecular biology. Understanding the nuances of different binding assay technologies is crucial for the robust cross-validation of experimental findings.
Introduction to SRC-1 and Nuclear Receptor Interaction
Steroid Receptor Coactivator-1 (SRC-1) is a key transcriptional coactivator that enhances the activity of nuclear receptors, such as the Estrogen Receptor (ER). This interaction is primarily mediated by the recognition of short LXXLL motifs (where L is leucine and X is any amino acid) within SRC-1 by a hydrophobic groove on the surface of the ligand-binding domain of the nuclear receptor. The affinity of this interaction is a critical determinant of the transcriptional response. Therefore, accurate and reproducible measurement of the binding affinity, typically expressed as the dissociation constant (Kd), is essential.
This guide focuses on three prevalent label-free or proximity-based methods for quantifying SRC-1 peptide binding: Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
Quantitative Data Comparison
The following table summarizes the binding affinity (Kd) of an SRC-1 peptide (specifically, a peptide containing the second nuclear receptor interaction domain, NR box 2) to the Estrogen Receptor Alpha (ERα). It is important to note that finding a single study that directly compares all three techniques using the identical SRC-1 peptide and ERα is challenging. The data presented here is a synthesis from multiple sources to provide a comparative overview.
| Technique | SRC-1 Peptide (NR box 2) Binding Affinity (Kd) to ERα | Reference(s) |
| Fluorescence Polarization (FP) | ~20 - 500 nM | [1] |
| Surface Plasmon Resonance (SPR) | Data for a standard SRC-1 NR box 2 peptide with ERα is not readily available in the reviewed literature. A stapled SRC2 peptide showed a Kd in the nanomolar range. | [2] |
| AlphaScreen | A qualitative interaction has been demonstrated, but specific Kd values for the SRC-1 NR box 2 peptide with ERα are not readily available in the reviewed literature. | [3] |
Note: The variability in reported Kd values can be attributed to differences in experimental conditions, including buffer composition, temperature, and the specific constructs of the peptide and protein used.
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and comparing results across different techniques. Below are representative protocols for each of the three key methods.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.[4][5]
Experimental Protocol:
-
Immobilization of Ligand (ERα):
-
A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Recombinant ERα ligand-binding domain (LBD) is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated surface to achieve the desired immobilization level.
-
The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding (SRC-1 Peptide):
-
A series of concentrations of the SRC-1 NR box 2 peptide are prepared in running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).
-
The peptide solutions are injected over the immobilized ERα surface at a constant flow rate.
-
The association and dissociation phases are monitored in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The equilibrium dissociation constant (Kd) is determined by fitting the steady-state binding responses to a 1:1 Langmuir binding model. Kinetic parameters (ka and kd) can also be derived from the association and dissociation curves.
-
Fluorescence Polarization (FP)
FP measures the change in the polarization of fluorescent light emitted from a labeled molecule. When a small, fluorescently labeled peptide binds to a larger protein, its rotation slows, leading to an increase in the polarization of the emitted light.[1][6]
Experimental Protocol:
-
Preparation of Reagents:
-
A fluorescently labeled SRC-1 NR box 2 peptide (e.g., with fluorescein) is synthesized.
-
Recombinant ERα LBD is purified.
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20) is prepared.
-
-
Binding Assay:
-
A fixed concentration of the fluorescently labeled SRC-1 peptide (typically in the low nanomolar range) is added to the wells of a black microplate.
-
Increasing concentrations of ERα LBD are added to the wells.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
-
Measurement and Data Analysis:
-
The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The Kd is determined by fitting the change in polarization as a function of the ERα concentration to a one-site binding equation.
-
AlphaScreen
AlphaScreen is a bead-based proximity assay. Donor and acceptor beads are brought into close proximity when the molecules they are conjugated to interact, resulting in the generation of a chemiluminescent signal.[3][7]
Experimental Protocol:
-
Bead and Reagent Preparation:
-
Streptavidin-coated Donor beads are used to capture a biotinylated SRC-1 NR box 2 peptide.
-
Antibody-coated Acceptor beads (e.g., anti-GST or anti-His) are used to capture a tagged ERα LBD (e.g., GST-ERα or His-ERα).
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA) is prepared.
-
-
Assay Procedure:
-
Biotinylated SRC-1 peptide and tagged ERα LBD are incubated together in a microplate.
-
Acceptor beads are added and incubated to allow binding to the tagged ERα.
-
Donor beads are added and incubated in the dark to allow binding to the biotinylated peptide.
-
-
Signal Detection and Analysis:
-
The plate is read on an AlphaScreen-compatible plate reader.
-
In a competition assay to determine binding affinity, a constant concentration of the interacting partners and beads is used, and increasing concentrations of an unlabeled competitor SRC-1 peptide are added. The IC50 value is determined and can be converted to a Ki (an approximation of Kd).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of ERα activation and the experimental workflows for the described techniques.
Conclusion
The cross-validation of SRC-1 peptide binding to nuclear receptors using multiple techniques is paramount for ensuring the accuracy and reliability of experimental data. While Surface Plasmon Resonance, Fluorescence Polarization, and AlphaScreen each offer unique advantages in terms of throughput, sensitivity, and the nature of the data they provide, they are all powerful tools for characterizing these critical protein-peptide interactions. The choice of technique will depend on the specific research question, available resources, and the desired level of detail. By understanding the principles and methodologies of each approach, researchers can design more robust experimental strategies and contribute to a more comprehensive understanding of nuclear receptor signaling.
References
- 1. Analysis of ligand-dependent recruitment of coactivator peptides to estrogen receptor using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cell-permeable stapled peptide inhibitor of the estrogen receptor/coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Guide to SRC-1 NR Box Peptide Interactions with Nuclear Receptors
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between nuclear receptors (NRs) and their coactivators is paramount for dissecting cellular signaling and designing targeted therapeutics. Steroid Receptor Coactivator-1 (SRC-1) is a key transcriptional coactivator that modulates the activity of numerous NRs through its nuclear receptor (NR) boxes, which contain the conserved LXXLL motif. This guide provides a comparative analysis of the binding specificity of SRC-1 NR box peptides for various NRs, supported by experimental data and detailed methodologies.
Quantitative Analysis of SRC-1 NR Box Peptide-Nuclear Receptor Interactions
It is crucial to note that direct comparison of binding affinities (Kd or IC50 values) across different studies can be challenging due to variations in experimental conditions, specific peptide sequences used, and the assay formats employed. The following table summarizes the available quantitative and qualitative data on the binding specificity of SRC-1 NR box peptides for several key nuclear receptors.
| Nuclear Receptor | SRC-1 NR Box Preference | Quantitative Binding Data (Kd/IC50) | Binding Strength Remarks | Citations |
| Estrogen Receptor α (ERα) | NR Box 2 | - | Strong interaction with the central domain of SRC-1. | [1] |
| Estrogen Receptor β (ERβ) | NR Box 2 | - | Preferential interaction with NR Box 2. | [1] |
| Androgen Receptor (AR) | NR Box 4 | - | Weak interaction with the central domain of SRC-1. | [1] |
| Progesterone Receptor (PR) | - | - | SRC-1 enhances PR-mediated transcription. | [2] |
| Glucocorticoid Receptor (GR) | NR Box 4 | - | Weak interaction with the central domain of SRC-1. | [1] |
| Thyroid Receptor (TR) | - | - | SRC-1 enhances TR-mediated transcription. | [2] |
| Retinoid X Receptor (RXR) | - | - | SRC-1 enhances RXR-mediated transcription. | [2] |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | NR Box 4 | - | Preferential interaction with NR Box 4. | [1] |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | NR Box 4 | - | Preferential interaction with NR Box 4. | [1] |
Note: The table reflects qualitative and semi-quantitative findings. The lack of standardized quantitative data across a panel of NRs highlights a gap in the current research landscape.
Signaling Pathway and Experimental Overviews
The interaction between SRC-1 and nuclear receptors is a critical step in hormone-dependent gene activation. The general mechanism involves the ligand-activated nuclear receptor recruiting SRC-1, which then serves as a scaffold to assemble a larger coactivator complex, leading to chromatin remodeling and transcriptional activation.
Figure 1. SRC-1 mediated coactivation of nuclear receptors.
Experimental workflows to quantify these interactions often employ sophisticated biophysical and biochemical assays. Below are diagrams illustrating the principles of three commonly used techniques.
Figure 2. Principle of a TR-FRET based coactivator recruitment assay.
Figure 3. Principle of the AlphaScreen coactivator recruitment assay.
Detailed Experimental Protocols
Accurate and reproducible data are the bedrock of scientific advancement. The following sections provide detailed methodologies for key experiments used to characterize the interaction between SRC-1 NR box peptides and nuclear receptors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format is widely used to study protein-protein interactions in a quantitative manner.
Objective: To quantify the interaction between a specific nuclear receptor ligand-binding domain (LBD) and an this compound.
Materials:
-
GST-tagged NR-LBD (e.g., ERα-LBD, AR-LBD)
-
Fluorescein-labeled this compound (e.g., from NR Box 2 or 4)
-
Terbium (Tb)-labeled anti-GST antibody
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Agonist/antagonist compounds for the specific NR
-
384-well low-volume black microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the GST-NR-LBD and Tb-anti-GST antibody in assay buffer.
-
Prepare a 4X working solution of the fluorescein-labeled SRC-1 peptide in assay buffer.
-
Prepare serial dilutions of the test compounds (agonists/antagonists) at 4X the final desired concentration.
-
-
Assay Assembly (Agonist Mode):
-
Add 5 µL of the 4X test compound dilution to the wells of the 384-well plate.
-
Add 10 µL of the 2X GST-NR-LBD/Tb-anti-GST antibody mixture to each well.
-
Add 5 µL of the 4X fluorescein-labeled SRC-1 peptide to each well.
-
The final volume in each well should be 20 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for Terbium) and ~520 nm (for Fluorescein).
-
Calculate the 520/495 nm emission ratio.
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values by fitting the data to a sigmoidal dose-response curve.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is highly sensitive and suitable for high-throughput screening of modulators of NR-coactivator interactions.
Objective: To measure the binding of an this compound to a nuclear receptor LBD.
Materials:
-
GST-tagged NR-LBD
-
Biotinylated this compound
-
Streptavidin-coated Donor beads
-
Anti-GST antibody-conjugated Acceptor beads
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
Agonist/antagonist compounds
-
384-well white opaque microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X mixture of the GST-NR-LBD and the biotinylated SRC-1 peptide in assay buffer.
-
Prepare a 2X mixture of the Streptavidin-Donor beads and anti-GST-Acceptor beads in assay buffer in subdued light.
-
Prepare serial dilutions of the test compounds at 4X the final desired concentration.
-
-
Assay Assembly:
-
Add 5 µL of the 4X test compound to the wells.
-
Add 10 µL of the 2X GST-NR-LBD/biotinylated peptide mixture.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the 2X Donor/Acceptor bead mixture under subdued light.
-
The final volume in each well should be 25 µL.
-
-
Incubation:
-
Seal the plate and incubate for 1-2 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible reader, exciting at 680 nm and measuring emission at 520-620 nm.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the compound concentration and determine EC50 or IC50 values.
-
Yeast Two-Hybrid (Y2H) Assay
This genetic method is a powerful tool for identifying and characterizing protein-protein interactions in vivo.
Objective: To assess the interaction between an SRC-1 NR box and a nuclear receptor LBD.
Materials:
-
Yeast strain (e.g., AH109 or Y2HGold) containing integrated reporter genes (e.g., HIS3, ADE2, lacZ).
-
"Bait" plasmid (e.g., pGBKT7) expressing the NR-LBD fused to a DNA-binding domain (DBD, e.g., GAL4-DBD).
-
"Prey" plasmid (e.g., pGADT7) expressing the this compound fused to a transcriptional activation domain (AD, e.g., GAL4-AD).
-
Appropriate yeast media (YPAD, SD minimal media with required supplements and drop-out solutions).
-
Ligand for the nuclear receptor.
-
X-α-Gal for blue/white screening.
Procedure:
-
Plasmid Transformation:
-
Co-transform the bait and prey plasmids into the competent yeast cells using a standard lithium acetate method.
-
-
Selection of Transformants:
-
Plate the transformed yeast on selective media lacking the nutrients corresponding to the markers on the plasmids (e.g., SD/-Leu/-Trp) to select for cells that have taken up both plasmids.
-
Incubate at 30°C for 3-5 days until colonies appear.
-
-
Interaction Assay:
-
Qualitative Assay: Patch the colonies from the selection plate onto a higher stringency selective medium (e.g., SD/-Leu/-Trp/-His/-Ade) with and without the appropriate ligand. Also, plate on media containing X-α-Gal.
-
Growth on the high-stringency media and the development of a blue color indicate a positive interaction.
-
Quantitative Assay: Perform a liquid β-galactosidase assay using ONPG as a substrate to quantify the strength of the interaction.
-
-
Controls:
-
Include positive controls (e.g., p53 and SV40 large T-antigen) and negative controls (e.g., empty vectors or non-interacting proteins like Lamin) to validate the assay.
-
This guide provides a framework for understanding and investigating the specificity of this compound interactions with different nuclear receptors. The provided data and protocols can serve as a valuable resource for researchers aiming to further elucidate the complexities of nuclear receptor signaling and to develop novel therapeutic interventions.
References
- 1. Differential interaction of steroid hormone receptors with LXXLL motifs in SRC-1a depends on residues flanking the motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear Receptor Coactivator SRC-1 Interacts With the Q-Rich Subdomain of the AhR and Modulates its Transactivation Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nuclear Receptor (NR) Box Motifs: Structure, Specificity, and Interaction
For researchers, scientists, and drug development professionals, understanding the nuances of nuclear receptor (NR) box motifs is pivotal for dissecting gene regulation and developing targeted therapeutics. This guide provides a comparative analysis of different NR box motifs, supported by quantitative binding data, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows.
Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a vast array of physiological processes. Their activity is modulated by coregulatory proteins, which either enhance (coactivators) or repress (corepressors) transcription. The primary interface for the interaction between NRs and many coactivators is the NR box, a short helical motif characterized by the core consensus sequence LXXLL, where 'L' is leucine and 'X' is any amino acid.[1][2] However, variations in this motif and its flanking sequences give rise to a diverse landscape of binding affinities and specificities, dictating the assembly of distinct regulatory complexes.
Quantitative Comparison of NR Box Motif Interactions
The binding affinity between an NR box-containing coactivator and a nuclear receptor is a critical determinant of the biological response. This interaction is often quantified by the dissociation constant (Kd), with lower Kd values indicating higher affinity. The following tables summarize the binding affinities of various NR box motifs from the p160 coactivator family (SRC-1, SRC-2/TIF2, and SRC-3/AIB1) with different estrogen receptor (ER) subtypes, as well as the affinity of the FXXLF motif for the androgen receptor (AR).
| Coactivator | NR Box Motif | Sequence | ERα Kd (nM) | ERβ Kd (nM) | Reference |
| SRC-1 | NR Box I | DLGELLXXLL GESL | No Detectable Binding | No Detectable Binding | [3] |
| NR Box II | QEPGSLXXLL KYSQ | 155 ± 21 | 204 ± 27 | [3] | |
| NR Box III | QQQGALXXLL QSSQ | No Detectable Binding | No Detectable Binding | [3] | |
| NR Box IV | SKGQTLXXLL TANG | 934 ± 259 | 261 ± 75 | [3] | |
| SRC-2/TIF2 | NR Box I | NQGGSLXXLL EDSS | 785 ± 143 | 329 ± 57 | [3] |
| NR Box II | QEPVSLXXLL QSSY | 148 ± 17 | 156 ± 19 | [3] | |
| NR Box III | SQLGSLXXLL HNAQ | No Detectable Binding | 689 ± 117 | [3] | |
| SRC-3/AIB1 | NR Box I | NQRESLXXLL SNSH | 216 ± 26 | 136 ± 26 | [3] |
| NR Box II | QEPASLXXLL RYAS | 182 ± 23 | 443 ± 97 | [3] | |
| NR Box III | QLQGALXXLL CSSI | No Detectable Binding | 849 ± 147 | [3] |
Table 1: Binding Affinities (Kd) of p160 Coactivator NR Box Motifs for Estrogen Receptors. Data were determined using a time-resolved fluorescence-based binding assay in the presence of 17β-estradiol.[3]
| Motif | Sequence | Androgen Receptor LBD Kd (µM) | Reference |
| AR NTD | FQNLF | ~1.1 | [4] |
| TIF2 NR Box III | RHKILHRLLQEGSPS | ~1.8 (weaker than FXXLF) | [4] |
Table 2: Binding Affinities (Kd) of FXXLF and LXXLL Motifs for the Androgen Receptor Ligand Binding Domain (LBD). The androgen receptor exhibits a preference for the FXXLF motif found in its N-terminal domain (NTD) and specific coactivators.[4][5]
Key NR Box Motif Variants and Their Specificity
While the LXXLL motif is canonical, several variations exist, each with distinct properties:
-
LXXLL Motif: The most common NR box, found in numerous coactivators like the p160 family.[2] The residues flanking the core LXXLL sequence play a crucial role in determining receptor selectivity.[6][7]
-
FXXLF Motif: This motif is preferentially recognized by the androgen receptor (AR).[5] The substitution of leucine with phenylalanine at positions +1 and +5 is critical for high-affinity and selective binding to the AR LBD.[5]
-
LDNLL Motif: A variant of the LXXLL motif found in the nuclear receptor corepressor (N-CoR), suggesting that LXXLL-like motifs can also mediate interactions with corepressors.[8]
Experimental Protocols for Studying NR Box Interactions
The following are detailed methodologies for key experiments used to quantify and characterize the interactions between NR box motifs and nuclear receptors.
GST Pull-Down Assay
This assay is used to detect physical interactions between a GST-tagged "bait" protein and a "prey" protein.
Experimental Workflow:
Caption: Workflow for a GST Pull-Down Assay.
Methodology:
-
Expression and Purification of GST-Fusion Protein:
-
Clone the coding sequence of the "bait" protein (e.g., a nuclear receptor LBD) into a GST expression vector.
-
Transform the vector into E. coli and induce protein expression.
-
Lyse the bacteria and purify the GST-fusion protein using glutathione-agarose beads.
-
-
Preparation of Prey Protein:
-
The "prey" protein (e.g., a coactivator containing an NR box) can be prepared from a cell lysate or through in vitro transcription/translation.
-
-
Binding Reaction:
-
Incubate the purified GST-fusion protein (immobilized on glutathione beads) with the prey protein lysate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads 3-5 times with a suitable wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
Mammalian Two-Hybrid Assay
This in vivo assay measures protein-protein interactions within a mammalian cell context.
Experimental Workflow:
Caption: Principle of the Mammalian Two-Hybrid Assay.
Methodology:
-
Plasmid Construction:
-
Clone the cDNA of the "bait" protein into a vector containing a DNA-binding domain (DBD), such as GAL4.
-
Clone the cDNA of the "prey" protein into a vector containing a transcriptional activation domain (AD), such as VP16.
-
A third plasmid contains a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the DBD.[12]
-
-
Transfection:
-
Co-transfect the bait, prey, and reporter plasmids into a suitable mammalian cell line.
-
-
Incubation and Lysis:
-
Incubate the cells for 24-48 hours to allow for protein expression and interaction.
-
Lyse the cells to release the cellular contents.
-
-
Reporter Assay:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a highly sensitive, homogeneous assay for quantifying molecular interactions in solution.
Experimental Workflow:
Caption: Principle of the TR-FRET Assay.
Methodology:
-
Protein Labeling:
-
One interacting partner (e.g., the nuclear receptor) is labeled with a long-lifetime donor fluorophore, such as a europium chelate.
-
The other partner (e.g., an NR box peptide) is labeled with an acceptor fluorophore, such as Cy5 or fluorescein.[14]
-
-
Assay Reaction:
-
The labeled proteins are mixed in a microplate well.
-
If the proteins interact, the donor and acceptor fluorophores are brought into close proximity, allowing for fluorescence resonance energy transfer.
-
-
Detection:
Signaling Pathways of p160 Coactivators
The p160 family of coactivators (SRC-1, SRC-2, and SRC-3) are key mediators of nuclear receptor signaling and are also involved in other signaling pathways, particularly in the context of cancer.
General Nuclear Receptor Coactivation Pathway
Caption: General pathway of nuclear receptor coactivation by p160s.
Upon ligand binding, the nuclear receptor undergoes a conformational change that promotes the recruitment of a p160 coactivator via its LXXLL motifs. The p160 coactivator then recruits secondary coactivators, such as the histone acetyltransferases CBP and p300, which modify chromatin structure to facilitate gene transcription.[16]
Integration with Other Signaling Pathways (Example: SRC-3)
Caption: SRC-3 integrates growth factor and nuclear receptor signaling.
SRC-3 (AIB1) is a nexus for various signaling pathways. It can be phosphorylated and activated by growth factor signaling cascades, such as the PI3K/Akt pathway. Activated SRC-3 can then coactivate not only nuclear receptors but also other transcription factors like E2F1 and AP-1, promoting cell proliferation, survival, and metastasis, particularly in cancer.[17][18]
Conclusion
The NR box motif, particularly the canonical LXXLL sequence and its variants, represents a critical interface for the regulation of nuclear receptor activity. The specificity of this interaction, governed by the core motif sequence and its flanking residues, allows for a fine-tuned response to various hormonal and cellular signals. A thorough understanding of these interactions, facilitated by the quantitative and qualitative methods described herein, is essential for the development of novel therapeutic strategies that target nuclear receptor signaling pathways with greater precision.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Recognition and Accommodation at the Androgen Receptor Coactivator Binding Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Scholars@Duke publication: Dissection of the LXXLL nuclear receptor-coactivator interaction motif using combinatorial peptide libraries: discovery of peptide antagonists of estrogen receptors alpha and beta. [scholars.duke.edu]
- 7. Dissection of the LXXLL Nuclear Receptor-Coactivator Interaction Motif Using Combinatorial Peptide Libraries: Discovery of Peptide Antagonists of Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 9. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. goldbio.com [goldbio.com]
- 11. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 12. CheckMate™ Mammalian Two-Hybrid System Protocol [worldwide.promega.com]
- 13. Mammalian Two-Hybrid Assay for Detecting Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen receptor alpha/co-activator interaction assay: TR-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SRC-3 Has a Role in Cancer Other Than as a Nuclear Receptor Coactivator [ijbs.com]
Confirming the Identity and Purity of SRC-1 NR Box Peptide: A Comparative Guide
For researchers in molecular biology, pharmacology, and drug development, ensuring the identity and purity of synthetic peptides is a critical first step for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to confirm the identity and purity of the Steroid Receptor Coactivator-1 (SRC-1) Nuclear Receptor (NR) box peptide, a key tool in studying nuclear receptor signaling. We will compare the SRC-1 NR box peptide with viable alternatives, providing supporting data and detailed experimental protocols.
Peptide Profiles: A Comparative Overview
To provide a clear comparison, this section details the key characteristics of the this compound and three notable alternatives: the GRIP1 NR box II peptide, the TIF2 NR box II peptide, and the stapled peptide SP6. These alternatives are also known to interact with nuclear receptors, particularly the estrogen receptor, making them relevant for similar research applications.
Table 1: Peptide Identity and Purity Comparison
| Feature | This compound (HY-P5464) | GRIP1 NR box II peptide | TIF2 NR box II peptide | Stapled Peptide (SP6) |
| Sequence | LTERHKILHRLLQE[1] | KHKILHRLLQEGSP | QEPVSPKKKENALLRYLLDKDDTKD | Ac-RXKIXRXLXQDX-NH2 (X=S5, hydrocarbon staple) |
| Purity (by HPLC) | 98.18% | Data not available | Data not available | Data not available |
| Molecular Formula | C79H136N26O21[1] | C82H141N27O21 | C100H169N27O32 | Data not available |
| Theoretical Mol. Wt. | 1786.09 g/mol [1] | 1829.15 g/mol | 2258.5 g/mol | Data not available |
| Observed Mol. Wt. (MS) | Data to be obtained from MS | Data not available | Data not available | Data not available |
| Binding Affinity (Kd for ERα) | Data not available | Data not available | Data not available | 75 nM |
Experimental Protocols for Peptide Characterization
Accurate characterization of synthetic peptides relies on a combination of analytical techniques. Below are detailed protocols for the key experiments used to confirm the identity and purity of the this compound and its alternatives.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is the gold standard for assessing the purity of synthetic peptides. The principle lies in the differential partitioning of the peptide and any impurities between a nonpolar stationary phase and a polar mobile phase.
Protocol:
-
Sample Preparation: Dissolve the peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile. Centrifuge the sample to remove any particulates.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is commonly used for peptide analysis.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide and separate it from impurities. A typical gradient might be 5% to 60% B over 20-30 minutes.
-
Detection: The peptide is detected by its absorbance at 214 nm or 220 nm, which corresponds to the peptide bond.
-
Data Analysis: The purity of the peptide is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is a powerful technique to confirm the molecular weight of the synthetic peptide, which is a primary indicator of its identity.
Protocol (MALDI-TOF):
-
Sample Preparation: Mix a small amount of the peptide solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Ionization: The sample is irradiated with a laser, causing desorption and ionization of the peptide molecules.
-
Mass Analysis: The ionized peptides are accelerated in an electric field and their time-of-flight to the detector is measured. The time-of-flight is proportional to the mass-to-charge ratio (m/z) of the peptide.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular weight of the peptide. This observed molecular weight is then compared to the theoretical molecular weight calculated from its amino acid sequence.
Amino Acid Analysis (AAA) for Compositional Verification
Amino acid analysis provides a quantitative measure of the amino acid composition of the peptide, serving as an orthogonal method to confirm its identity.
Protocol:
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by incubation in 6M HCl at 110°C for 24 hours.
-
Derivatization: The free amino acids are derivatized to make them detectable by chromatography.
-
Chromatographic Separation: The derivatized amino acids are separated by ion-exchange chromatography or reversed-phase HPLC.
-
Quantification: The amount of each amino acid is quantified by comparing its peak area to that of known standards.
-
Data Analysis: The experimentally determined amino acid ratios are compared to the theoretical ratios based on the peptide's sequence.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for confirming peptide identity and purity.
Caption: Workflow for confirming peptide identity.
Caption: Workflow for assessing peptide purity.
Signaling Pathway Context
The this compound and its alternatives function by interacting with the ligand-binding domain of nuclear receptors, such as the estrogen receptor, thereby modulating their transcriptional activity. The following diagram illustrates this general signaling pathway.
Caption: General signaling pathway involving nuclear receptors.
By following these protocols and understanding the comparative data, researchers can confidently verify the quality of their this compound and make informed decisions about the most suitable peptide for their experimental needs.
References
A Comparative Guide to Coactivator Peptide Binding Affinities for Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various coactivator peptides to nuclear receptors, supported by experimental data. Understanding these interactions is crucial for elucidating the mechanisms of nuclear receptor signaling and for the development of novel therapeutics targeting these pathways.
Quantitative Comparison of Binding Affinities
The binding affinities of coactivator peptides to nuclear receptors are typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The following table summarizes the Kd values for several well-characterized coactivator peptide-nuclear receptor interactions.
| Coactivator Peptide (Origin) | Nuclear Receptor | Ligand | Kd (nM) | Experimental Method |
| PGC-1α NR box 2 | PPARγ | Rosiglitazone | 732 | Fluorescence Polarization |
| TRAP220 NR box 2 | PPARγ | Rosiglitazone | 2754 | Fluorescence Polarization |
| SRC-1 NR box II | ERα | 17β-estradiol (E2) | 216 ± 26 | Time-Resolved Fluorescence |
| SRC-1 NR box II | ERβ | 17β-estradiol (E2) | 182 ± 23 | Time-Resolved Fluorescence |
| SRC-3 NR box I | ERα | 17β-estradiol (E2) | 216 ± 26 | Time-Resolved Fluorescence |
| SRC-3 NR box I | ERβ | 17β-estradiol (E2) | 136 ± 26 | Time-Resolved Fluorescence |
| SRC-3 NR box II | ERα | 17β-estradiol (E2) | 182 ± 23 | Time-Resolved Fluorescence |
| SRC-3 NR box II | ERβ | 17β-estradiol (E2) | 443 ± 97 | Time-Resolved Fluorescence |
| SRC-3 NR box III | ERβ | 17β-estradiol (E2) | 849 ± 147 | Time-Resolved Fluorescence |
| GRIP1 NR box 2 | TRβ | T3 | ~250 | In vitro binding assay |
| GRIP1 NR box 3 | TRβ | T3 | ~1000 | In vitro binding assay |
| PERM-1 (disulfide-bridged) | ERα | Estradiol | 25 | Time-Resolved Fluorescence |
| PERM-1 (disulfide-bridged) | ERβ | Estradiol | 390 | Time-Resolved Fluorescence |
Note: The binding affinities can be influenced by the specific ligand bound to the nuclear receptor and the experimental conditions.[1][2][3][4][5][6]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context and methodologies behind the data, the following diagrams illustrate a typical nuclear receptor signaling pathway and a common experimental workflow for determining binding affinity.
Caption: Nuclear receptor signaling pathway.
Caption: Fluorescence Polarization assay workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are overviews of the key techniques used to determine the binding affinities presented in this guide.
Fluorescence Polarization (FP)
Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to another molecule.[7][8][9][10][11]
-
Principle: A small, fluorescently labeled coactivator peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger nuclear receptor protein, the tumbling of the complex slows down, leading to an increase in fluorescence polarization. This change in polarization is proportional to the fraction of bound peptide.
-
Methodology:
-
A constant concentration of the fluorescently labeled coactivator peptide is used.
-
Increasing concentrations of the purified nuclear receptor are titrated into the solution.
-
The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
The data of polarization versus receptor concentration is plotted and fitted to a binding isotherm to determine the Kd.
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique for monitoring molecular interactions in real-time.[12][13][14][15]
-
Principle: One interacting partner (the ligand, e.g., the nuclear receptor) is immobilized on a sensor chip. The other partner (the analyte, e.g., the coactivator peptide) flows over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Methodology:
-
The nuclear receptor is immobilized on the surface of a sensor chip.
-
A continuous flow of buffer is passed over the chip to establish a stable baseline.
-
The coactivator peptide is injected at various concentrations, and the association is monitored in real-time.
-
A buffer wash is initiated to monitor the dissociation of the peptide from the receptor.
-
The sensorgrams (plots of response units versus time) are analyzed to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd = kd/ka) is calculated.
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction.[16][17][18][19][20]
-
Principle: When two molecules bind, heat is either released (exothermic) or absorbed (endothermic). ITC measures these small heat changes to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Methodology:
-
The nuclear receptor is placed in the sample cell of the calorimeter.
-
The coactivator peptide is loaded into an injection syringe.
-
Small aliquots of the peptide are injected into the sample cell.
-
The heat change upon each injection is measured.
-
The data of heat change per injection versus the molar ratio of the reactants is plotted and fitted to a binding model to determine the thermodynamic parameters, including the Kd.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification of Ligand-Regulated Nuclear Receptor Corepressor and Coactivator Binding, Key Interactions Determining Ligand Potency and Efficacy for Thyroid Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. path.ox.ac.uk [path.ox.ac.uk]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 17. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
SRC-1 NR Box Peptide: A Guide to its Use as a Control in Nuclear Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
The steroid receptor coactivator-1 (SRC-1) is a key transcriptional coactivator that plays a crucial role in modulating the activity of nuclear receptors (NRs). Its interaction with NRs is mediated by specific LXXLL motifs, known as NR boxes. Peptides derived from these NR boxes are invaluable tools in the study of NR-coactivator interactions, frequently employed as positive controls in a variety of biochemical and cellular assays. This guide provides a comprehensive comparison of the SRC-1 NR box peptide with other controls, supported by experimental data and detailed protocols.
The Role of this compound as a Positive Control
The defining feature of the this compound that makes it an excellent positive control is its high affinity and specific binding to the ligand-binding domain (LBD) of many nuclear receptors in a ligand-dependent manner. This interaction is a critical step in the transcriptional activation of target genes. Therefore, a peptide mimicking this interaction serves as a reliable standard to validate assay performance and to normalize experimental results.
Comparison with Alternative Controls
The performance of any assay is critically dependent on the inclusion of appropriate controls. In the context of nuclear receptor-coactivator interaction assays, the following controls are essential:
| Control Type | Example | Purpose |
| Positive Control | SRC-1 NR Box II Peptide (e.g., LTERHKILHRLLQE) | To confirm that the assay is capable of detecting the specific NR-coactivator interaction. Establishes the upper limit of the assay signal. |
| Negative Control | Mutated SRC-1 NR Box II Peptide (e.g., LTERHKILHA LLA E) | To ensure that the observed interaction is specific to the LXXLL motif. The mutation of key leucine residues to alanine (AXXAA) abrogates binding.[1] |
| Alternative Positive Control | TIF2/GRIP1 NR Box II Peptide | To provide an alternative coactivator peptide for comparison or for specific NRs that may show preferential binding to other coactivators. |
| No Peptide Control | Assay buffer without any peptide | To determine the baseline or background signal of the assay. |
Quantitative Data Comparison
The binding affinity of SRC-1 NR box peptides to various nuclear receptors has been quantified using different techniques. The following table summarizes some of the reported dissociation constants (Kd) and half-maximal effective concentrations (EC50).
| Nuclear Receptor | SRC-1 NR Box | Assay Type | Ligand | Binding Affinity (Kd/EC50) |
| Estrogen Receptor α (ERα) | NR Box II | Time-Resolved Fluorescence | 17β-Estradiol | EC50: 3.1 nM[2] |
| Estrogen Receptor β (ERβ) | NR Box II | Time-Resolved Fluorescence | 17β-Estradiol | EC50: 3.0 nM[2] |
| Androgen Receptor (AR) | NR Box III | GST pull-down | Dexamethasone | - |
| Glucocorticoid Receptor (GR) | NR Box III | GST pull-down | Dexamethasone | - |
| Thyroid Hormone Receptor β1 (TRβ1) | NR Box II | GST pull-down | Thyroid Hormone | - |
Note: The binding affinities can vary depending on the specific assay conditions, including the ligand used, buffer composition, and instrumentation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the proximity between a donor fluorophore-labeled nuclear receptor and an acceptor fluorophore-labeled coactivator peptide.
Experimental Workflow:
Workflow for a typical TR-FRET assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM EDTA, 0.1% BSA.
-
GST-NR-LBD: Prepare a stock solution of the purified GST-tagged nuclear receptor ligand-binding domain.
-
Fluorescein-labeled this compound (Acceptor): Prepare a stock solution of the synthetic peptide.
-
Terbium-labeled Anti-GST Antibody (Donor): Prepare a stock solution of the antibody.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add the GST-NR-LBD and the specific ligand to induce a conformational change that allows coactivator binding.
-
Add a mixture of the fluorescein-labeled this compound and the terbium-labeled anti-GST antibody.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with excitation at 340 nm and emission at 495 nm (Terbium) and 520 nm (Fluorescein).
-
-
Controls:
-
Positive Control: Use a known agonist for the nuclear receptor with the wild-type this compound.
-
Negative Control: Use the same agonist with a mutated (AXXAA) this compound.
-
Background: Wells containing all components except the GST-NR-LBD.
-
AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures molecular interactions.
Experimental Workflow:
Workflow for a typical AlphaScreen assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 25 mM Hepes (pH 7.4), 100 mM NaCl, 0.1% BSA.[3]
-
His-tagged NR-LBD: Prepare a stock solution of the purified His-tagged nuclear receptor ligand-binding domain.
-
Biotinylated this compound: Prepare a stock solution of the synthetic peptide.
-
Streptavidin-coated Donor Beads and Ni-NTA Acceptor Beads: Resuspend the beads in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well white opaque plate, add test compounds.
-
Add the His-tagged NR-LBD, the specific ligand, and the Ni-NTA acceptor beads.
-
Incubate for 1 hour at room temperature.
-
Add the biotinylated this compound and the streptavidin-coated donor beads.
-
Incubate for another 1-2 hours at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Controls:
-
Positive Control: Use a known agonist for the nuclear receptor with the wild-type biotinylated this compound.
-
Negative Control: Use the same agonist with a mutated (AXXAA) biotinylated this compound.
-
Background: Wells containing all components except the His-tagged NR-LBD.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in a cellular context.
Experimental Workflow:
Workflow for a Co-Immunoprecipitation assay.
Methodology:
-
Cell Lysis:
-
Lyse cells overexpressing a tagged nuclear receptor (e.g., FLAG-tagged ERα) in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with control IgG and Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-tag antibody (e.g., anti-FLAG) overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against SRC-1 to detect the co-immunoprecipitated endogenous SRC-1.
-
-
Controls:
-
Positive Control: Use cells treated with a known agonist for the nuclear receptor.
-
Negative Control: Use an isotype control IgG for the immunoprecipitation to assess non-specific binding to the beads and antibody.
-
Competition Control: Pre-incubate the lysate with an excess of the this compound to compete with the endogenous SRC-1 for binding to the nuclear receptor. A reduced SRC-1 signal in the Western blot would indicate specificity.
-
Nuclear Receptor Signaling Pathway
The interaction between a nuclear receptor and a coactivator like SRC-1 is a central event in the regulation of gene expression.
Simplified Nuclear Receptor Signaling Pathway.
This guide provides a framework for the effective use of SRC-1 NR box peptides as controls in nuclear receptor assays. The inclusion of proper controls and a thorough understanding of the assay principles are paramount for generating reliable and reproducible data in the pursuit of novel therapeutics targeting nuclear receptors.
References
A Comparative Analysis of SRC-1 Peptide Binding Affinities
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the quantitative binding data of Steroid Receptor Coactivator-1 (SRC-1) peptides, detailing experimental methodologies and visualizing key molecular interactions.
Steroid Receptor Coactivator-1 (SRC-1), a pivotal transcriptional coactivator, plays a crucial role in modulating the activity of nuclear receptors and other transcription factors. Its interaction with these proteins is primarily mediated by specific peptide motifs, most notably the LXXLL motif (where L is leucine and X is any amino acid). Understanding the binding affinities of various SRC-1 derived peptides to their respective partners is essential for dissecting signaling pathways and for the development of targeted therapeutics. This guide provides a comparative overview of publicly available SRC-1 peptide binding data, details the experimental protocols used to obtain this data, and illustrates the associated signaling pathways.
Quantitative Binding Data of SRC-1 Peptides
The binding affinities of SRC-1 peptides, particularly those containing the LXXLL nuclear receptor box, have been quantified using various biophysical techniques. The following table summarizes key binding data, providing a comparative look at the interaction between different SRC-1 peptides and their binding partners.
| Peptide Sequence/Name | Binding Partner | Affinity (Kd/IC50) | Experimental Technique | Reference |
| SRC2-3 (LXXLL motif) | Androgen Receptor (AR) LBD | Kd: 2.2 μM | Fluorescence Polarization (FP) | [1] |
| FxxLF motif peptide | Androgen Receptor (AR) LBD | Kd: 1.1 μM | Surface Plasmon Resonance (SPR) | [2] |
| SRC3-1 (LXXLL motif) | Androgen Receptor (AR) LBD | IC50: ~14 nM | AlphaScreen Assay | [3] |
| SRC1 fragment (3 LXXLL motifs) | Androgen Receptor (AR) LBD | IC50: 647 nM | AlphaScreen Assay | [3] |
| SRC2 fragment (3 LXXLL motifs) | Androgen Receptor (AR) LBD | IC50: 562 nM | AlphaScreen Assay | [3] |
| SRC1-3 (LXXLL motif) | Androgen Receptor (AR) | Kd: 9.4 μM | Not Specified | [3] |
| SRC2-3 (LXXLL motif) | Androgen Receptor (AR) | Kd: 3.1 μM | Not Specified | [3] |
Experimental Protocols
The quantitative data presented above were primarily generated using Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC). Below are detailed descriptions of the general methodologies for these key experiments.
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a powerful technique for measuring molecular interactions in solution. It is based on the principle that the polarization of emitted light from a fluorescently labeled molecule (the tracer) is dependent on its rotational diffusion. When a small fluorescently labeled peptide binds to a larger protein, its tumbling rate slows down, leading to an increase in the polarization of its emitted light.
General Protocol:
-
Reagent Preparation:
-
A fluorescently labeled SRC-1 peptide (e.g., with fluorescein or a red-shifted dye) is synthesized and purified.
-
The target protein (e.g., a nuclear receptor Ligand Binding Domain) is expressed and purified.
-
Assay buffer is prepared, typically containing a buffering agent (e.g., phosphate or Tris buffer), salt (e.g., NaCl), and a non-specific protein (e.g., BSA) to prevent non-specific binding to surfaces.
-
-
Assay Setup:
-
A fixed concentration of the fluorescently labeled SRC-1 peptide is added to the wells of a microplate.
-
Increasing concentrations of the unlabeled target protein are then added to the wells.
-
For competitive binding assays, a fixed concentration of both the fluorescent peptide and the target protein are used, and increasing concentrations of a non-labeled competitor peptide or small molecule are added.
-
-
Incubation and Measurement:
-
The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters. The instrument measures the intensity of light emitted parallel and perpendicular to the plane of polarized excitation light.
-
-
Data Analysis:
-
The change in fluorescence polarization is plotted against the concentration of the titrant (unlabeled protein or competitor).
-
For direct binding assays, the data is fitted to a saturation binding curve to determine the dissociation constant (Kd).
-
For competition assays, the data is fitted to a competition binding curve to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of two molecules. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding event.
General Protocol:
-
Sample Preparation:
-
The SRC-1 peptide and the target protein are extensively dialyzed against the same buffer to minimize heat changes due to buffer mismatch.
-
The concentrations of both the peptide and the protein are accurately determined.
-
-
ITC Experiment Setup:
-
The target protein solution is placed in the sample cell of the calorimeter.
-
The SRC-1 peptide solution is loaded into the injection syringe.
-
The experiment is conducted at a constant temperature.
-
-
Titration:
-
A series of small, precise injections of the SRC-1 peptide from the syringe into the sample cell are performed.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the peptide to the protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters of the interaction (Kd, n, ΔH, and ΔS).
-
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for determining SRC-1 peptide binding affinity.
Caption: Simplified SRC-1 signaling pathway.
References
- 1. A surface on the androgen receptor that allosterically regulates coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recognition and Accommodation at the Androgen Receptor Coactivator Binding Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of SRC3/AIB1 as a Preferred Coactivator for Hormone-activated Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Findings: A Guide to Cell-Based SRC-1 Peptide Experiments
Introduction to SRC-1 and the Importance of In-Cell Validation
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a crucial transcriptional coactivator that plays a pivotal role in modulating the activity of nuclear receptors and other transcription factors.[1][2] Aberrant SRC-1 activity is linked to cancer progression and metastasis, making it a significant target for therapeutic intervention.[1] While in vitro assays are invaluable for initial screening and characterization of potential modulators of SRC-1 activity, it is imperative to validate these findings within a cellular context to ensure physiological relevance. Cell-based assays using SRC-1-derived peptides offer a powerful approach to confirm and extend in vitro observations, providing insights into protein-protein interactions, signaling pathways, and transcriptional regulation within a living system.
This guide provides a comparative overview of various cell-based experimental approaches that leverage SRC-1 peptides to validate in vitro findings. It is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between biochemical assays and cellular responses.
The SRC-1 Signaling Axis: A Network of Interactions
SRC-1 functions as a scaffold, recruiting other coactivators to the transcriptional machinery.[3][4] It interacts with nuclear receptors, such as the estrogen receptor (ER), through its LXXLL motifs (NR boxes).[5] Upon binding, SRC-1 recruits other proteins, including CREB-binding protein (CBP) and p300, which possess histone acetyltransferase (HAT) activity.[3][4][6] This activity remodels chromatin, making the DNA more accessible for transcription.[2][6] SRC-1 is also involved in signaling pathways independent of nuclear receptors, for instance, through its interaction with STAT1 to promote endocrine resistance in breast cancer.[1]
Caption: SRC-1 Signaling Pathway
Experimental Approaches for Cell-Based Validation
Several cell-based methodologies can be employed to validate in vitro findings using SRC-1 peptides. These peptides, often mimicking the NR box interaction motifs, can be used as tools to probe, inhibit, or characterize the interactions and functions of SRC-1 in cells.
Co-Immunoprecipitation (Co-IP) with Peptide Competition
Principle: Co-IP is a technique used to study protein-protein interactions. In this context, an antibody against a target protein (e.g., a nuclear receptor) is used to pull down the protein and its interaction partners from a cell lysate. The presence of SRC-1 in the immunoprecipitated complex is then detected by Western blotting. By introducing an SRC-1-derived peptide (e.g., an NR box peptide), one can attempt to competitively disrupt the interaction between the target protein and endogenous SRC-1.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat with the experimental compound or vehicle control. For peptide competition, cells can be transfected with a vector expressing the peptide or treated with a cell-permeable version of the peptide.
-
Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target protein (e.g., anti-ERα). Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against SRC-1 and the target protein.
Caption: Co-Immunoprecipitation Workflow
Reporter Gene Assays
Principle: Reporter gene assays are used to measure the transcriptional activity of a promoter of interest. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter containing response elements for a specific transcription factor or nuclear receptor. Co-transfection of cells with this reporter construct, an expression vector for the nuclear receptor, and a vector expressing an SRC-1 peptide allows for the quantification of the peptide's effect on receptor-mediated transcription.
Experimental Protocol:
-
Plasmid Preparation: Prepare high-quality plasmid DNA for the reporter construct, the nuclear receptor expression vector, and the SRC-1 peptide expression vector.
-
Cell Transfection: Co-transfect the plasmids into a suitable cell line (e.g., HEK293 or a cancer cell line of interest).
-
Cell Treatment: After transfection, treat the cells with the ligand for the nuclear receptor and/or the experimental compound.
-
Cell Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.
-
Data Normalization: Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.
Caption: Reporter Gene Assay Workflow
FRET-Based Biosensors
Principle: Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. By genetically fusing a FRET donor (e.g., GFP) and acceptor (e.g., mCherry) to SRC-1 and an interacting partner, respectively, the proximity of these two proteins can be monitored in live cells. The introduction of a competing SRC-1 peptide would disrupt the interaction, leading to a decrease in the FRET signal. This approach allows for real-time monitoring of protein interactions.
Experimental Protocol:
-
Construct Generation: Create expression vectors for the FRET biosensor pair (e.g., SRC-1-GFP and ER-mCherry).
-
Cell Transfection and Expression: Transfect the biosensor constructs into cells and allow for protein expression.
-
Live-Cell Imaging: Image the cells using a fluorescence microscope equipped for FRET imaging.
-
Peptide Introduction: Introduce a cell-permeable SRC-1 peptide or transfect a vector expressing the peptide.
-
FRET Measurement: Acquire images and calculate the FRET efficiency before and after peptide addition to determine the effect on the protein-protein interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Nuclear receptor coactivator 1 - Wikipedia [en.wikipedia.org]
- 3. Analysis of the Steroid Receptor Coactivator 1 (SRC1)-CREB Binding Protein Interaction Interface and Its Importance for the Function of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRC-1 Blocking Peptide | Cell Signaling Technology [cellsignal.com]
- 5. Helix-stabilized cyclic peptides as selective inhibitors of steroid receptor–coactivator interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroid receptor coactivator-1 (SRC-1) enhances ligand-dependent and receptor-dependent cell-free transcription of chromatin - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Lot-to-Lot Variability of Commercial SRC-1 NR Box Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Steroid Receptor Coactivator-1 (SRC-1) is a crucial transcriptional coactivator that modulates the activity of nuclear receptors through its nuclear receptor (NR) boxes, which contain the highly conserved LXXLL motif. Synthetic peptides corresponding to these NR boxes are widely used in research and drug discovery to study nuclear receptor-coactivator interactions. However, lot-to-lot variability in the purity and activity of these commercially available peptides can significantly impact experimental reproducibility and data interpretation. This guide provides a framework for assessing this variability through a combination of analytical and functional assays.
Data Presentation: Quantitative Comparison of SRC-1 NR Box Peptide Lots
To effectively assess lot-to-lot variability, a systematic analysis of key quality attributes is essential. The following tables present a hypothetical but representative comparison of three different lots of a commercial SRC-1 NR box II peptide (sequence: 685-SPSSHSSLTERHKILHRLLQEGS-706).
Table 1: Analytical Characterization of this compound Lots
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Identity (Mass Spectrometry) | ||||
| Theoretical Mass (Da) | 2655.0 | 2655.0 | 2655.0 | 2655.0 ± 1.0 |
| Observed Mass (Da) | 2655.2 | 2654.9 | 2655.8 | Matches Theoretical |
| Purity (RP-HPLC) | ||||
| Purity by Peak Area (%) | 96.5 | 91.2 | 98.1 | ≥ 95% |
| Major Impurity 1 (%) | 1.8 (truncation) | 4.5 (deletion) | 0.9 (oxidation) | < 2% |
| Major Impurity 2 (%) | 0.9 (oxidation) | 2.1 (truncation) | 0.5 (unknown) | < 1% |
| Peptide Content (Amino Acid Analysis) | ||||
| Peptide Content (%) | 85.3 | 78.9 | 90.1 | Report Value |
Table 2: Functional Characterization of this compound Lots
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Binding Affinity to ERα-LBD (Fluorescence Polarization) | ||||
| Kd (nM) | 25.8 | 45.2 | 22.5 | < 30 nM |
| Coactivator Recruitment (AlphaScreen) | ||||
| EC50 (nM) | 30.5 | 65.1 | 28.9 | < 40 nM |
| Max Signal (RFU) | 185,000 | 130,000 | 192,000 | > 150,000 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide quality.
Analytical Characterization
a. Mass Spectrometry for Identity Verification
-
Objective: To confirm the molecular weight of the peptide.
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Procedure:
-
Reconstitute the peptide in 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of 100 µM.
-
Inject 5 µL of the sample into the ESI-MS system.
-
Acquire data in positive ion mode over a mass range of m/z 500-2000.
-
Deconvolute the resulting multi-charged spectrum to obtain the monoisotopic molecular weight.
-
Compare the observed mass to the theoretical mass calculated from the peptide sequence.[1][2][3]
-
b. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
-
Objective: To determine the purity of the peptide and identify impurities.[4][5][6]
-
Method:
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the peptide in Mobile Phase A.
-
Inject 20 µL of the solution.
-
Integrate the peak areas of the main peptide peak and all impurity peaks.
-
Calculate purity as: (Area of main peak / Total area of all peaks) x 100.[4]
-
Functional Characterization
a. Fluorescence Polarization (FP) for Binding Affinity
-
Objective: To quantify the binding affinity of the SRC-1 peptide to a nuclear receptor ligand-binding domain (LBD), for example, Estrogen Receptor alpha (ERα-LBD).
-
Principle: The binding of a small fluorescently labeled peptide to a larger protein partner results in a slower rotation and an increase in the polarization of the emitted light.[7][8][9][10]
-
Procedure:
-
Label the this compound with a fluorescent dye (e.g., FITC).
-
In a 384-well black plate, perform serial dilutions of the unlabeled SRC-1 peptide lots.
-
Add a fixed concentration of FITC-labeled SRC-1 peptide (e.g., 5 nM) and ERα-LBD (e.g., 50 nM).
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the dissociation constant (Kd) by fitting the data to a competitive binding equation.
-
b. AlphaScreen for Coactivator Recruitment
-
Objective: To measure the ability of the SRC-1 peptide to interact with a nuclear receptor in a ligand-dependent manner.
-
Principle: An agonist-bound nuclear receptor brings a donor and an acceptor bead into close proximity via interaction with a biotinylated SRC-1 peptide, generating a luminescent signal.[11][12][13][14]
-
Procedure:
-
Biotinylate the C-terminus of the this compound from each lot.
-
In a 384-well ProxiPlate, add agonist-liganded GST-tagged ERα-LBD.
-
Add serial dilutions of the biotinylated SRC-1 peptide lots.
-
Add Glutathione Donor beads and Streptavidin Acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Determine the EC50 value from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: SRC-1 mediated nuclear receptor coactivation pathway.
Caption: Workflow for assessing lot-to-lot variability.
Caption: Decision tree for peptide lot acceptance.
References
- 1. Quality control of synthetic peptides [innovagen.com]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biocompare.com [biocompare.com]
- 6. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SRC-1 Peptide Inhibitors and Activators
For Researchers, Scientists, and Drug Development Professionals
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a pivotal transcriptional coactivator that plays a crucial role in mediating the transcriptional activity of nuclear hormone receptors and other transcription factors. Its involvement in a wide array of physiological processes and its dysregulation in various cancers have made it a compelling target for therapeutic intervention. This guide provides a comparative overview of peptide-based inhibitors and activators of SRC-1, presenting available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Introduction to SRC-1 Modulation
SRC-1 functions by recruiting other coactivators, including histone acetyltransferases (HATs) like p300/CBP, to the transcriptional machinery, leading to chromatin remodeling and enhanced gene expression.[1] The interaction between SRC-1 and nuclear receptors is primarily mediated by LXXLL motifs on SRC-1, which bind to a hydrophobic groove on the ligand-binding domain of the receptors.[2][3] Modulation of SRC-1 activity, therefore, offers a promising strategy for controlling the expression of genes involved in cancer progression and endocrine resistance.
Inhibitors of SRC-1 aim to disrupt its coactivator function, either by preventing its interaction with nuclear receptors or by inhibiting its downstream effects. Peptide-based inhibitors are often designed to mimic the LXXLL motif and competitively block the SRC-1 binding site on nuclear receptors.
Activators of SRC-1, on the other hand, would enhance its coactivator activity. However, the development of direct peptide activators of SRC-1 is a less explored area of research. The primary mechanism of SRC-1 activation is through post-translational modifications, such as phosphorylation by various kinases, which can be triggered by growth factor signaling pathways.[4]
Quantitative Comparison of SRC-1 Modulators
The following tables summarize the available quantitative data for SRC-1 inhibitors. It is important to note that direct peptide activators of SRC-1 with corresponding EC50 values are not well-documented in the current scientific literature. The activation of SRC-1 is predominantly achieved through cellular signaling cascades that lead to its phosphorylation.
Table 1: Peptide-Based Inhibitors of SRC-1 Interaction
| Inhibitor Name | Type | Target Interaction | Ki / IC50 | Cell/System | Reference |
| PERM-1 | Cyclic Peptide | ERα - SRC-1 | 25 nM (Ki) | In vitro binding assay | [2][5] |
| DBS1-1 | Modified Peptide | SRPK1-mediated phosphorylation | 640 nM (IC50) | In vitro kinase assay | [6] |
| C-DBS | Modified Peptide | SRPK1-mediated phosphorylation | 142 nM (IC50) | In vitro kinase assay | [6] |
Table 2: Small Molecule Inhibitors of Src Family Kinases (for comparative context)
Note: These inhibitors target the Src tyrosine kinase, not the SRC-1 coactivator directly. This data is provided for context as Src kinase can phosphorylate and activate SRC-1.
| Inhibitor Name | Type | Target | IC50 | Cell/System | Reference |
| eCF506 (NXP900) | Small Molecule | YES1/SRC | 0.47 nM | Cell-free assay | [7][8][9] |
| Saracatinib (AZD0530) | Small Molecule | Src | <20 nM | In vitro | [10] |
| Dasatinib | Small Molecule | Multikinase (including Src) | - | - | [11] |
| Bosutinib | Small Molecule | Multikinase (including Src) | - | - | [11] |
Table 3: Other Modulators of SRC-1 Activity
| Modulator | Type | Effect on SRC-1 | Notes | Reference |
| Gossypol | Small Molecule | Inhibits SRC-1 expression | Reduces cellular protein levels of SRC-1. | [12] |
| BPC-157 | Peptide | Promotes Src phosphorylation | Indirectly may lead to SRC-1 activation. | [13] |
Signaling Pathways and Experimental Workflows
To understand the context in which these modulators function, it is crucial to visualize the relevant signaling pathways and experimental procedures used to assess their efficacy.
Caption: SRC-1 Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific cell lines and reagents used.
Co-Immunoprecipitation (Co-IP)
Objective: To determine if a peptide inhibitor disrupts the interaction between SRC-1 and a nuclear receptor (e.g., Estrogen Receptor α).
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., MCF-7 breast cancer cells) to 70-80% confluency. Treat the cells with the peptide inhibitor or a vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose or magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the nuclear receptor (e.g., anti-ERα) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against SRC-1 and the nuclear receptor to assess the amount of co-precipitated SRC-1. A decrease in the SRC-1 band in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Reporter Gene Assay
Objective: To measure the effect of SRC-1 modulators on the transcriptional activity of a nuclear receptor.
Methodology:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a multi-well plate. Co-transfect the cells with three plasmids:
-
An expression vector for the nuclear receptor of interest (e.g., ERα).
-
A reporter plasmid containing a luciferase gene downstream of a promoter with hormone response elements (e.g., ERE-Luc).
-
An expression vector for SRC-1 (optional, to ensure sufficient levels).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Treatment: After 24 hours, treat the cells with the appropriate hormone (e.g., estradiol) and the peptide inhibitor or activator at various concentrations.
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in the presence of an inhibitor or an increase in the presence of an activator indicates modulation of SRC-1 coactivator function.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
Objective: To determine if a peptide inhibitor affects the recruitment of SRC-1 to specific gene promoters.
Methodology:
-
Cell Culture and Cross-linking: Culture cells and treat them with the peptide inhibitor or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 base pairs using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against SRC-1 overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to the reference genome and perform peak calling to identify regions of SRC-1 enrichment. Compare the SRC-1 binding profiles between inhibitor-treated and control samples to identify changes in SRC-1 recruitment to target gene promoters.
Conclusion
The modulation of SRC-1 activity presents a significant therapeutic opportunity, particularly in the context of cancer. While a number of peptide-based inhibitors targeting the interaction between SRC-1 and nuclear receptors have been developed and characterized, the field of direct SRC-1 peptide activators remains largely unexplored. The primary route to enhancing SRC-1 function appears to be through the modulation of upstream signaling pathways that lead to its activating post-translational modifications. Future research efforts focused on the discovery and development of direct SRC-1 activators could open new avenues for therapeutic intervention in diseases where enhanced SRC-1 activity may be beneficial. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and quantitative comparison of novel SRC-1 modulators.
References
- 1. Analysis of the Steroid Receptor Coactivator 1 (SRC1)-CREB Binding Protein Interaction Interface and Its Importance for the Function of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Helix-stabilized cyclic peptides as selective inhibitors of steroid receptor–coactivator interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of a covalent protein-protein interaction inhibitor of SRPKs to suppress angiogenesis and invasion of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Nuclear Receptor Coactivator SRC-1 Interacts With the Q-Rich Subdomain of the AhR and Modulates its Transactivation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibition of the steroid receptor coactivators, SRC-3 and SRC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptidesciences.com [peptidesciences.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for SRC-1 NR box Peptide
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides like SRC-1 NR box peptide are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While specific safety data sheets for this compound are not publicly available, general guidelines for synthetic peptides provide a strong framework for safe operational and disposal plans.
Key Safety and Handling Information
When working with this compound, it is essential to adhere to standard laboratory safety protocols. Although many synthetic peptides are not classified as hazardous, their toxicological properties may not be fully understood, and it is prudent to handle them with care.[1][2][3][4]
| Parameter | Guideline | Citations |
| Personal Protective Equipment (PPE) | Wear chemical safety glasses, gloves, and a lab coat. In case of dust, use a dust respirator. | [1][4][5] |
| Handling | Avoid inhalation, and contact with eyes and skin. Wash hands thoroughly after handling. | [1][4][5] |
| Storage (Lyophilized Peptide) | For long-term storage, keep at -20°C or colder, protected from bright light. Before opening, allow the vial to equilibrate to room temperature to prevent moisture uptake. | [6] |
| Storage (Stock Solution) | Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles. | [6] |
| Spill Response | For small spills, absorb the material with inert substances (e.g., sand or vermiculite), place it in a sealed container, and ventilate the area. | [4][5] |
Experimental Protocol: Disposal of this compound Waste
The disposal of this compound and associated materials must comply with federal, state, and local environmental regulations.[1] The following steps provide a general protocol for disposal.
1. Waste Characterization and Segregation:
-
Solid Waste: Includes unused lyophilized peptide, contaminated vials, gloves, and other disposable labware. This waste should be considered chemical waste.
-
Liquid Waste: Includes peptide solutions, cell culture media containing the peptide, and solvents used for reconstitution. This should be treated as liquid chemical waste.
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with the peptide must be segregated into designated puncture-resistant sharps containers.
2. Decontamination (if applicable):
-
For biological waste that has come into contact with the peptide (e.g., cell cultures), decontamination via autoclaving or chemical disinfection is recommended before disposal.[7][8]
-
Autoclaving: Place waste in an autoclavable bag with an indicator tape and autoclave according to standard procedures (e.g., 121°C for at least 30 minutes).[8] After cooling, the waste can be placed in the appropriate waste container.
-
Chemical Disinfection: Use a suitable disinfectant, ensuring sufficient contact time to inactivate any biological agents.
3. Final Disposal:
-
Solid Waste: Place all solid waste, including decontaminated biological waste, into a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect all liquid waste containing the peptide in a sealed, labeled container. Do not pour untreated peptide solutions down the drain unless explicitly permitted by your institution and local wastewater authority.[7][9]
-
Waste Pickup: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. peptide.com [peptide.com]
- 2. genscript.com [genscript.com]
- 3. peptides.de [peptides.de]
- 4. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 5. abcepta.com [abcepta.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 8. flinnsci.com [flinnsci.com]
- 9. peptiderecon.com [peptiderecon.com]
Personal protective equipment for handling SRC-1 NR box peptide
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of SRC-1 NR box peptide. The following procedural guidance is designed to ensure the safe execution of laboratory operations and to establish clear protocols for waste management.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, as a bioactive synthetic peptide, it must be handled as a potentially hazardous substance. The toxicological properties have not been fully investigated.[1][2] Therefore, strict adherence to the following PPE guidelines is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile gloves | Impervious to chemical splashes. Check for proper condition before each use.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory to protect from splashes.[1][3] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the lyophilized powder to avoid inhalation.[4][5] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of the this compound and to ensure the safety of laboratory personnel.
Receiving and Storage:
-
Initial Storage: Upon receipt, store the lyophilized peptide at -20°C or colder in a tightly sealed container, away from bright light.[6][7] For long-term storage, -80°C is preferable.[7]
-
Moisture Protection: Peptides are often hygroscopic. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption, which can decrease stability.[6][7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the peptide into single-use vials.[6]
Reconstitution and Handling:
-
Personal Hygiene: Wash hands thoroughly after handling the peptide and before leaving the laboratory.[4]
-
Weighing: Weigh the desired amount of lyophilized peptide quickly in an area with minimal air disturbance.[6]
-
Solubilization:
-
Refer to the manufacturer's instructions for the recommended solvent. If not provided, test the solubility of a small amount of the peptide first.[1]
-
Use sterile, oxygen-free water or buffer (pH 5-6) for reconstitution, especially for peptides containing Cys, Met, or Trp to prevent oxidation.[7][8]
-
If the peptide has low aqueous solubility, sterile dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used, followed by a gradual addition of the aqueous buffer.[8]
-
-
Solution Storage: Peptide solutions are significantly less stable than the lyophilized form. If storage in solution is necessary, use a sterile buffer at pH 5-6, store aliquots at -20°C, and avoid repeated freeze-thaw cycles.[6][7]
Disposal Plan
All waste generated from handling this compound must be considered hazardous unless determined otherwise.
Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated PPE (gloves, masks, etc.) and disposable labware (e.g., pipette tips, microfuge tubes) should be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused peptide solutions and contaminated buffers should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not dispose of peptide solutions down the sanitary sewer.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Decontamination and Disposal Procedures:
-
Spills: In case of a spill, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable disinfectant or detergent.[1] Collect all cleanup materials in the solid hazardous waste container.
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Protocols
This compound is a biologically active peptide fragment from the steroid receptor coactivator SRC-1.[9][10] It is used to study the regulatory mechanisms of estrogen receptor ligands.[9][10] A common application is in peptide-protein binding assays to investigate its interaction with the estrogen receptor.
Example Protocol: In Vitro Peptide-Protein Binding Assay (ELISA-based)
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular assay.
-
Plate Coating:
-
Coat a 96-well microtiter plate with the estrogen receptor protein at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Peptide Incubation:
-
Add serial dilutions of the this compound (starting from a high concentration, e.g., 100 µM) to the wells.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
-
Washing:
-
Repeat the washing step.
-
-
Detection:
-
Add a primary antibody that specifically recognizes the this compound or a tag conjugated to the peptide.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Secondary Antibody:
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Substrate Addition:
-
Add an HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
-
Stopping the Reaction:
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the peptide concentration and fit the data to a binding curve to determine the binding affinity (e.g., Kd).
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of this compound.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Peptide-Protein Binding Assay Workflow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. academic.oup.com [academic.oup.com]
- 5. peptide.com [peptide.com]
- 6. aminowelllabs.com [aminowelllabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. peptides.de [peptides.de]
- 9. Quantitative interaction proteomic ... | Article | H1 Connect [archive.connect.h1.co]
- 10. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
